Product packaging for (1,2,3-Thiadiazol-5-yl)methanol(Cat. No.:CAS No. 120277-87-4)

(1,2,3-Thiadiazol-5-yl)methanol

货号: B188615
CAS 编号: 120277-87-4
分子量: 116.14 g/mol
InChI 键: PNHGMSJMBREBKO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

(1,2,3-Thiadiazol-5-yl)methanol, also known as this compound, is a useful research compound. Its molecular formula is C3H4N2OS and its molecular weight is 116.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4N2OS B188615 (1,2,3-Thiadiazol-5-yl)methanol CAS No. 120277-87-4

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

thiadiazol-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2OS/c6-2-3-1-4-5-7-3/h1,6H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHGMSJMBREBKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70593515
Record name (1,2,3-Thiadiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120277-87-4
Record name (1,2,3-Thiadiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1,2,3-thiadiazol-5-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(1,2,3-Thiadiazol-5-yl)methanol chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (1,2,3-Thiadiazol-5-yl)methanol: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound. This compound is a member of the 1,2,3-thiadiazole class of heterocycles, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and synthetic versatility.

Chemical Structure and Properties

This compound is characterized by a five-membered aromatic ring containing one sulfur and two adjacent nitrogen atoms, with a hydroxymethyl group attached at the 5-position. The 1,2,3-thiadiazole ring is a unique heterocyclic system known for its susceptibility to ring-opening reactions, making it a versatile synthetic intermediate.

Structural Diagram

chemical_structure N1 N N2 N N1->N2 C5 C N2->C5 S3 S C4 C S3->C4 C4->N1 C5->S3 C6 CH₂OH C5->C6

An In-depth Technical Guide to (1,2,3-Thiadiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 120277-87-4

Abstract

This technical whitepaper provides a comprehensive overview of (1,2,3-Thiadiazol-5-yl)methanol, a heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. This document elucidates the physicochemical properties, synthesis, and known biological activities of this compound and its derivatives. Detailed experimental methodologies for key synthetic routes are provided, alongside a summary of quantitative biological data. Furthermore, this guide presents visual representations of pertinent chemical transformations and biological pathways to facilitate a deeper understanding of the compound's characteristics and potential applications. This resource is intended for researchers, scientists, and professionals in the pharmaceutical and agrochemical industries.

Introduction

The 1,2,3-thiadiazole moiety is a five-membered heterocyclic ring containing one sulfur and two adjacent nitrogen atoms. This structural motif is a versatile pharmacophore that has been incorporated into a wide array of biologically active molecules. Derivatives of 1,2,3-thiadiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, antifungal, and anticancer properties.[1][2] this compound, in particular, serves as a key building block in the synthesis of more complex molecules due to the reactive hydroxymethyl group at the 5-position of the thiadiazole ring.[3] This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers exploring its potential in various scientific applications.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented below. While experimental data for the title compound is limited, data for closely related analogs are included for comparative purposes.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound(4-Phenyl-1,2,3-Thiadiazol-5-yl)methanol(4-isopropyl-1,2,3-thiadiazol-5-yl)methanol(4-methyl-1,2,3-thiadiazol-5-yl)methanol
CAS Number 120277-87-4[3]423768-62-1[4]1033693-18-3[5]163008-86-4[6]
Molecular Formula C₃H₄N₂OS[3]C₉H₈N₂OS[4]C₆H₁₀N₂OS[5]C₄H₆N₂OS[6]
Molecular Weight ( g/mol ) 116.14[3]192.24[4]158.22[5]130.17
Appearance Not specifiedNot specifiedNot specifiedNot specified
Melting Point (°C) Not specifiedNot specifiedNot specifiedNot specified
Boiling Point (°C) Not specifiedNot specifiedNot specifiedNot specified
Purity Min. 95%[7]Not specified95.0%[5]95%[6]

Table 2: Spectral Data for 1,2,3-Thiadiazole Derivatives

Compound1H NMR (Solvent, Frequency)13C NMR (Solvent, Frequency)IR (KBr, cm⁻¹)Mass Spec (m/z)
5-Allylsulfanyl-4-(2-thienoyl)-1,2,3-thiadiazole (CDCl₃, 300 MHz): δ 8.64 (d, J = 3.6 Hz, 1H), 7.79 (d, J = 4.5 Hz, 1H), 7.28–7.22 (m, 1H), 6.00–5.87 (m, 1H), 5.52 (d, J = 16.8 Hz, 1H), 5.40 (d, J = 9.9 Hz, 1H), 3.74 (d, J = 6.9 Hz, 2H)[8](CDCl₃, 75 MHz): δ 176.8, 166.2, 152.8, 142.1, 136.0, 135.5, 129.8, 128.2, 121.5, 40.9[8]3121, 3084, 3005, 2948, 2913, 1604, 1503, 1418, 1352, 1231, 1072, 1031[8][M+H]⁺ = 267.98[8]
5-Allylsulfanyl-4-(2-furoyl)-1,2,3-thiadiazole (CDCl₃, 300 MHz): δ 8.10 (d, J = 3.6 Hz, 1H), 7.74 (s, 1H), 6.61 (d, J = 1.5 Hz, 1H), 5.95–5.82 (m, 1H), 5.47 (d, J = 16.8 Hz, 1H), 5.35 (d, J = 9.9 Hz, 1H), 3.69 (d, J = 6.3 Hz, 2H)[8](CDCl₃, 75 MHz): δ 172.0, 166.0, 152.3, 151.0, 148.0, 129.8, 122.9, 121.5, 112.5, 40.9[8]3126, 3074, 3015, 2958, 2903, 1623, 1507, 1407, 1356, 1235, 1071, 1053[8][M+H]⁺ = 252.00[8]

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through two primary strategies: the construction of the 1,2,3-thiadiazole ring followed by functional group manipulation, or the modification of a pre-existing 1,2,3-thiadiazole scaffold.

Synthesis of the 1,2,3-Thiadiazole Ring: The Hurd-Mori Reaction

The Hurd-Mori reaction is a classical and widely employed method for the synthesis of the 1,2,3-thiadiazole ring. This reaction involves the cyclization of α-methylene- or α-methine-activated hydrazones with thionyl chloride (SOCl₂).

Hurd_Mori_Reaction Ketone α-Methylene Ketone Hydrazone Hydrazone Intermediate Ketone->Hydrazone Condensation Thiadiazole 1,2,3-Thiadiazole Hydrazone->Thiadiazole Cyclization Reagent1 Hydrazine Derivative Reagent1->Hydrazone Reagent2 Thionyl Chloride (SOCl₂) Reagent2->Thiadiazole

Caption: General workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.

Experimental Protocol: General Procedure for the Hurd-Mori Reaction

  • Formation of the Hydrazone: An α-methylene ketone (1.0 eq.) is dissolved in a suitable solvent, such as ethanol or methanol. A hydrazine derivative (e.g., semicarbazide hydrochloride or tosylhydrazine, 1.1 eq.) is added, often in the presence of a weak base like sodium acetate to neutralize the generated acid. The reaction mixture is typically stirred at room temperature or heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). The resulting hydrazone intermediate is then isolated by filtration or extraction.

  • Cyclization: The dried hydrazone intermediate (1.0 eq.) is suspended or dissolved in an excess of thionyl chloride (SOCl₂). The reaction mixture is stirred, often at a controlled temperature (e.g., 0 °C to room temperature), for a period ranging from a few hours to overnight. The progress of the cyclization is monitored by TLC.

  • Work-up and Purification: Upon completion, the excess thionyl chloride is carefully removed under reduced pressure. The residue is then neutralized with a base, such as a saturated sodium bicarbonate solution, and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired 1,2,3-thiadiazole derivative.

Synthesis of this compound by Reduction

A common and direct route to this compound involves the reduction of a corresponding 1,2,3-thiadiazole-5-carboxylic acid or its ester derivative.[2]

Reduction_Synthesis Carboxylate 1,2,3-Thiadiazole-5-carboxylate Methanol This compound Carboxylate->Methanol Reduction ReducingAgent Reducing Agent (e.g., NaBH₄) ReducingAgent->Methanol P450_Inhibition Thiadiazole 1,2,3-Thiadiazole Derivative P450 Cytochrome P450 Enzyme Thiadiazole->P450 Binding Metabolism Metabolic Activation P450->Metabolism InactiveP450 Inactive P450 Enzyme P450->InactiveP450 ReactiveIntermediate Reactive Intermediate Metabolism->ReactiveIntermediate ReactiveIntermediate->P450 Covalent Modification

References

biological activity of 1,2,3-thiadiazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity of 1,2,3-Thiadiazole Derivatives

Introduction

The 1,2,3-thiadiazole is a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms. This scaffold is of significant interest to medicinal and agricultural chemists due to its versatile biological activities.[1][2] Its mesoionic character allows it to cross cellular membranes, and it acts as a bioisostere of other key heterocycles like pyrimidine and oxadiazole, enabling strong interactions with various biological targets.[3] Derivatives of 1,2,3-thiadiazole have demonstrated a broad spectrum of pharmacological properties, including anticancer, antiviral, antimicrobial, insecticidal, and herbicidal activities.[1][3] This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to 1,2,3-thiadiazole derivatives for researchers, scientists, and drug development professionals.

Synthesis of 1,2,3-Thiadiazole Derivatives

The most common and versatile method for synthesizing the 1,2,3-thiadiazole ring is the Hurd-Mori reaction.[4][5] This reaction involves the cyclization of α-methylene ketone hydrazones or their derivatives (like semicarbazones and tosylhydrazones) with thionyl chloride (SOCl₂).[1][4][6] Other methods include the Pechmann and Wolff syntheses.[5] Recent advancements have focused on developing more efficient, metal-free, and environmentally friendly protocols, often utilizing N-tosylhydrazones with various sulfur sources.[5][7]

G start α-Methylene Ketone hydrazone Hydrazone Intermediate start->hydrazone + reagent1 Hydrazine Derivative (e.g., Hydrazine, Semicarbazide) reagent1->hydrazone reagent2 Thionyl Chloride (SOCl₂) thiadiazole 1,2,3-Thiadiazole Derivative hydrazone->thiadiazole Hurd-Mori Cyclization reagent2->thiadiazole

General workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.

Biological Activities of 1,2,3-Thiadiazole Derivatives

The unique structural features of the 1,2,3-thiadiazole ring have led to the development of derivatives with a wide array of biological functions.

Anticancer Activity

1,2,3-thiadiazole derivatives have emerged as potent anticancer agents. One key mechanism involves the inhibition of tubulin polymerization.[3] By acting as analogs of combretastatin A-4 (CA-4), these compounds bind to tubulin, disrupting microtubule formation, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8] Another identified target is the heat shock protein 90 (Hsp90), whose inhibition leads to the degradation of multiple oncoproteins.[8]

G cluster_cell Cancer Cell tubulin α/β-Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization microtubules->tubulin Depolymerization mitosis Mitosis Blocked g2m G2/M Arrest mitosis->g2m leads to apoptosis Apoptosis g2m->apoptosis drug 1,2,3-Thiadiazole Derivative drug->tubulin Inhibits Polymerization

Mechanism of action for tubulin-inhibiting 1,2,3-thiadiazole derivatives.

Table 1: Anticancer Activity of 1,2,3-Thiadiazole Derivatives

Compound Cancer Cell Line IC₅₀ (µM) Reference
D-ring fused DHEA derivative (25) T47D (Breast) 0.042 [3]
Pyrazole oxime derivative (8e) Panc-1 (Pancreatic) N/A [3]
Pyrazole oxime derivative (8l) Panc-1 (Pancreatic) N/A [3]
Combretastatin A-4 analog HL-60 (Leukemia) 0.0134 - 0.0866 [8]

| Combretastatin A-4 analog | HCT-116 (Colon) | 0.0134 - 0.0866 |[8] |

Antiviral Activity

Certain 1,2,3-thiadiazole derivatives have shown remarkable antiviral properties, particularly against the Human Immunodeficiency Virus (HIV-1).[1] Structure-activity relationship (SAR) studies reveal that substitutions on the phenyl ring, such as nitro or dibromo groups, can significantly enhance antiviral efficacy.[1] These compounds have been compared to established reverse transcriptase inhibitors like Nevirapine (NVP) and Delavirdine (DLV).

Table 2: Anti-HIV Activity of 1,2,3-Thiadiazole Derivatives

Compound EC₅₀ (µM) CC₅₀ (µM) Selectivity Index (SI) Reference
Thioacetanilide derivative (92) 0.059 > 283.25 > 4883 [1]
5-(2,4-dibromophenyl) derivative (93) 0.0364 > 240.08 > 6460 [1]

| Piperidine-based derivative (94) | 3.59 µg/mL (IC₅₀) | N/A | N/A |[1] |

Antimicrobial Activity

Derivatives of 1,2,3-thiadiazole exhibit a broad spectrum of antimicrobial activities, including antifungal and antibacterial effects.[1][9] Carboxamide derivatives have shown potent, broad-spectrum fungicidal activity against various fungal strains.[1] Other derivatives have demonstrated significant antibacterial activity, including against resistant strains like Pseudomonas aeruginosa.[9]

Table 3: Antimicrobial Activity of 1,2,3-Thiadiazole Derivatives

Compound Target Organism Activity Metric Result Reference
Carboxamide derivative (149) Aspergillus flavus (AS) % Inhibition 100% [1]
Carboxamide derivative (149) Cercospora arachidicola (CA) % Inhibition 71% [1]
Carboxamide derivative (149) Colletotrichum lagenarium (CL) % Inhibition 95% [1]
Derivative 4c Pseudomonas aeruginosa Broad-spectrum activity Substantial [9]
Derivative 4d Pseudomonas aeruginosa Broad-spectrum activity Substantial [9]

| Derivative 3c | Candida albicans | Antifungal activity | Potent |[9] |

Agrochemical Applications

In agriculture, 1,2,3-thiadiazole derivatives are utilized as plant activators and herbicides.[1] They can induce systemic acquired resistance (SAR) in plants, offering protection against a variety of pathogens.[6] Commercially available products like Tebuthiuron are used for selective weed control.[10]

Table 4: Plant Activator Activity of 1,2,3-Thiadiazole Derivatives

Compound Plant Disease % Inhibition Reference
Carboxylate derivative (136) Mycosphaerella melonis 90% [1]
Carboxylate derivative (137) Mycosphaerella melonis 69% [1]
Carboxylate derivative (136) Corynespora cassiicola 77% [1]

| Carboxylate derivative (137) | Corynespora cassiicola | 52% |[1] |

Experimental Protocols

General Synthesis via Hurd-Mori Reaction

This protocol describes a general procedure for synthesizing a 1,2,3-thiadiazole-5-carboxylate derivative.

  • Step 1: Hydrazone Formation: A ketone containing an α-methylene group (1.0 eq.) is dissolved in a suitable solvent like absolute ethanol. A hydrazine derivative, such as thiosemicarbazide (1.0 eq.), is added to the solution. The mixture is heated under reflux for several hours. The solvent is then removed under vacuum, and the resulting hydrazone intermediate is washed and recrystallized.[4]

  • Step 2: Cyclization: The dried hydrazone intermediate (1.0 eq.) is added portion-wise to an excess of thionyl chloride (SOCl₂) at a controlled temperature (e.g., below 20 °C in an ice-water bath).[6] The mixture is stirred for 1 hour in the ice bath and then allowed to stand at room temperature for ~20 hours.

  • Step 3: Isolation: Excess thionyl chloride and solvent are removed by distillation under reduced pressure. The crude product is purified by fractional distillation or column chromatography to yield the 1,2,3-thiadiazole derivative.[6]

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cells (e.g., HCT-116, T47D) are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The 1,2,3-thiadiazole derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted with culture medium. The cells are treated with various concentrations of the compounds and incubated for 48-72 hours. A control group is treated with DMSO-containing medium only.

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37 °C. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization and Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals. The absorbance of the solution is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Structure-Activity Relationships (SAR)

The is highly dependent on the nature and position of substituents on the core ring.

SAR cluster_c4 Effects at C4 cluster_c5 Effects at C5 core 1,2,3-Thiadiazole Core c4 C4-Position Substituent core->c4 c5 C5-Position Substituent core->c5 c4_effect1 Methyl Group (Anticancer) c5_effect1 Aryl Groups (e.g., 2,4-dibromophenyl) (Anti-HIV) c5_effect2 Carboxamide Moiety (Antifungal) activity_increase Increased Activity activity_decrease Decreased Activity c4_effect1->activity_increase c5_effect1->activity_increase c5_effect2->activity_increase

Key structure-activity relationships for 1,2,3-thiadiazole derivatives.
  • Anticancer Activity: For combretastatin analogs, placing the 3,4,5-trimethoxyphenyl group at the 4th position of the thiadiazole ring is crucial for high cytotoxic activity.[8] The presence of a methyl group at the 4-position has also been noted for its potency in pyrazole oxime derivatives.[3]

  • Antiviral Activity: The introduction of electron-withdrawing groups, such as nitro or halogen (Br, Cl) atoms, on an aryl ring at the C5 position significantly enhances anti-HIV activity.[1]

  • Antimicrobial Activity: Carboxamide moieties linked to the thiadiazole ring have been shown to confer broad-spectrum fungicidal properties.[1]

Conclusion

The 1,2,3-thiadiazole scaffold is a privileged structure in medicinal and agricultural chemistry, serving as a foundation for compounds with potent and diverse biological activities. Research has demonstrated their efficacy as anticancer, antiviral, and antimicrobial agents, as well as their utility as plant activators. The straightforward synthesis, particularly via the Hurd-Mori reaction, and the tunable nature of the ring allow for extensive structural modifications. Future exploration focusing on SAR studies, mechanism of action determination at the molecular level, and optimization of pharmacokinetic properties will undoubtedly lead to the development of novel therapeutic agents and agrochemicals based on this versatile heterocyclic core.

References

(1,2,3-Thiadiazol-5-yl)methanol: A Technical Guide to its Mechanism of Action and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-thiadiazole scaffold is a versatile heterocyclic motif that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. This technical guide focuses on the (1,2,3-Thiadiazol-5-yl)methanol core, providing an in-depth analysis of its potential mechanisms of action, supported by data from related derivatives. This document summarizes key biological activities, presents available quantitative data, outlines relevant experimental protocols, and visualizes potential molecular pathways and experimental workflows. The information presented herein aims to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics based on the 1,2,3-thiadiazole framework.

Introduction

Heterocyclic compounds are the cornerstone of many therapeutic agents. Among these, the 1,2,3-thiadiazole ring system has emerged as a privileged structure, with derivatives exhibiting a wide array of pharmacological properties, including antifungal, antiviral, insecticidal, and anticancer activities[1]. The biological profile of these compounds is significantly influenced by the nature of substituents at the 4- and 5-positions of the thiadiazole ring[2]. The presence of a hydroxymethyl group at the 5-position, as in this compound, introduces a key reactive site that can participate in various biological interactions and serve as a handle for further chemical modifications. This guide explores the mechanistic underpinnings of this important chemical entity.

Potential Mechanisms of Action

While a definitive mechanism of action for the parent this compound has not been explicitly elucidated in the literature, studies on its derivatives suggest several potential pathways through which it may exert its biological effects.

Enzyme Inhibition

A prominent mechanism for 1,2,3-thiadiazole derivatives is the inhibition of various enzymes.

Certain 1,2,3-thiadiazole compounds have been identified as mechanism-based inactivators of cytochrome P450 (P450) enzymes[2]. The proposed mechanism involves the coordination of a heteroatom from the thiadiazole ring to the heme iron of the P450 enzyme. Subsequent oxidation of the thiadiazole ring by the P450 system can lead to the extrusion of the three heteroatoms and the formation of a reactive acetylene species, which can then covalently modify and inactivate the enzyme[2]. The effectiveness of this inhibition is dependent on the substituents on the thiadiazole ring and the specific P450 isoform[2].

P450_Inhibition Thiadiazole This compound Derivative Coordination Heteroatom Coordination Thiadiazole->Coordination P450 Cytochrome P450 (e.g., 2E1, 2B4) Heme Heme Iron P450->Heme Inactivation Enzyme Inactivation P450->Inactivation Heme->Coordination Oxidation P450-mediated Oxidation Coordination->Oxidation Acetylene Reactive Acetylene Intermediate Oxidation->Acetylene Acetylene->Inactivation

Proposed mechanism of Cytochrome P450 inhibition by 1,2,3-thiadiazole derivatives.
Interference with DNA Replication

The 1,3,4-thiadiazole ring, an isomer of 1,2,3-thiadiazole, is considered a bioisostere of pyrimidine. This structural similarity suggests that thiadiazole derivatives could interfere with DNA replication processes, potentially contributing to their observed anticancer and antimicrobial activities.

Biological Activities and Quantitative Data

Derivatives of the 1,2,3-thiadiazole core have demonstrated a wide range of biological activities. The following tables summarize the available quantitative data for various derivatives, providing insights into the potential potency of compounds based on the this compound scaffold.

Table 1: Antiviral Activity of 1,2,3-Thiadiazole Derivatives

CompoundVirusActivityCell LineReference
5-(2,4-dibromophenyl)-1,2,3-thiadiazoleHIV-1EC50 = 0.0364 ± 0.0038 µMMT-4[1]
Piperidine-based 1,2,3-thiadiazoleHBVIC50 = 3.59 µg/mL[1]
Thioacetanilide based 1,2,3-thiadiazoleHIVEC50 = 0.059 ± 0.02 µMMT-4[1]

Table 2: Antifungal Activity of 1,2,3-Thiadiazole Derivatives

CompoundFungal StrainActivityReference
Organotin-based benzo-1,2,3-thiadiazole carboxylateP. piricolaEC50 = 0.12 µg/mL[1]
Organotin-based benzo-1,2,3-thiadiazole carboxylateGibberella zeaeEC50 = 0.16 µg/mL[1]

Table 3: Insecticidal Activity of 1,2,3-Thiadiazole Derivatives

CompoundInsectActivityReference
(E)-β-farnesene based carboxamideMyzus persicaeLC50 = 33.4 µg/mL[1]

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and biological evaluation of this compound and its derivatives, based on methodologies reported in the literature.

Synthesis of this compound Derivatives

A common synthetic route to this compound derivatives involves the reduction of the corresponding 5-carboxylate ester.

Protocol: Reduction of a 1,2,3-Thiadiazole-5-carboxylate [1]

  • Dissolve the 1,2,3-thiadiazole-5-carboxylate starting material in a suitable solvent (e.g., methanol).

  • Add a reducing agent, such as sodium borohydride, portion-wise to the solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired this compound derivative.

Synthesis_Workflow start Start: 1,2,3-Thiadiazole-5-carboxylate dissolve Dissolve in Methanol start->dissolve add_nabh4 Add Sodium Borohydride dissolve->add_nabh4 monitor Monitor by TLC add_nabh4->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end End Product: This compound Derivative purify->end

References

The Ascendant Trajectory of 1,2,3-Thiadiazoles: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the 1,2,3-thiadiazole scaffold represents a burgeoning frontier in medicinal chemistry. This in-depth technical guide synthesizes the latest research on 1,2,3-thiadiazole compounds, offering a comprehensive overview of their synthesis, diverse biological activities, and mechanisms of action. This document provides detailed experimental protocols, quantitative biological data, and visual representations of key scientific workflows and signaling pathways to empower further research and development in this promising area.

The 1,2,3-thiadiazole ring, a five-membered heterocycle containing one sulfur and two adjacent nitrogen atoms, has garnered significant attention for its broad spectrum of pharmacological activities.[1][2] Derivatives of this scaffold have demonstrated potent anticancer, antimicrobial, insecticidal, and herbicidal properties, making them attractive candidates for the development of novel therapeutic agents and agrochemicals.

Synthesis of the 1,2,3-Thiadiazole Core: A Practical Overview

The construction of the 1,2,3-thiadiazole ring is most commonly achieved through the Hurd-Mori synthesis.[3][4] This versatile method involves the cyclization of α-methylene ketone hydrazones with thionyl chloride.[5] The general workflow for this synthesis is depicted below.

G cluster_synthesis Hurd-Mori Synthesis Workflow ketone α-Methylene Ketone semicarbazone Semicarbazone Intermediate ketone->semicarbazone Condensation semicarbazide Semicarbazide Hydrochloride semicarbazide->semicarbazone thiadiazole 1,2,3-Thiadiazole Derivative semicarbazone->thiadiazole Cyclization thionyl_chloride Thionyl Chloride (SOCl2) thionyl_chloride->thiadiazole

Caption: General workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.

A variety of substituted 1,2,3-thiadiazoles can be synthesized by modifying the starting ketone. The reaction conditions are generally mild, and the products can be obtained in good to excellent yields.

Biological Activities of 1,2,3-Thiadiazole Compounds: A Quantitative Summary

The diverse biological activities of 1,2,3-thiadiazole derivatives are a testament to their potential in various applications. The following tables summarize the quantitative data from recent studies, providing a comparative overview of their efficacy.

Anticancer Activity

1,2,3-thiadiazole derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

Compound ClassCancer Cell LineIC50 (µM)Reference
D-ring fused dehydroepiandrosterone derivativesT47D (Breast Cancer)0.042 - 0.058[6]
Pyrazole oxime derivativesPanc-1 (Pancreatic Cancer)12.22 - 12.79[6]
5-Aryl-4-(dihydroxyphenyl)-1,2,3-thiadiazolesHCT-116 (Colon Cancer)3.2 - 4.6[6]
Antimicrobial Activity

The emergence of antimicrobial resistance necessitates the development of new therapeutic agents. 1,2,3-thiadiazoles have shown promising activity against various bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Substituted 1,2,3-thiadiazolesStaphylococcus aureusVaries[7]
Substituted 1,2,3-thiadiazolesEscherichia coliVaries[7]
Substituted 1,2,3-thiadiazolesCandida albicansVaries[7]
Insecticidal and Herbicidal Activity

In the agrochemical sector, 1,2,3-thiadiazole derivatives have been investigated for their potential as insecticides and herbicides. The lethal concentration (LC50) is the concentration of a chemical which kills 50% of a sample population.

Compound ClassTarget OrganismLC50 (µg/mL)Reference
N-tert-butyl-N,N′-diacylhydrazinesPlutella xylostellaVaries (e.g., 79% mortality at 200 µg/mL)
(E)-β-farnesene based carboxamidesMyzus persicae33.4 - 61.8
Thiadiazole derivativesVarious WeedsVaries[8]

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in this guide.

General Procedure for the Synthesis of 4-Aryl-1,2,3-thiadiazoles via Hurd-Mori Reaction

This protocol is a generalized procedure based on several reported syntheses.[5][9]

Step 1: Synthesis of the Semicarbazone Intermediate

  • To a solution of the appropriate aryl methyl ketone (1.0 eq) in ethanol, add semicarbazide hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to obtain the semicarbazone.

Step 2: Cyclization to the 1,2,3-Thiadiazole

  • Add the dried semicarbazone (1.0 eq) portion-wise to an excess of thionyl chloride at 0 °C with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by pouring the mixture into crushed ice.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1,2,3-thiadiazole.

Protocol for MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11]

G cluster_mtt MTT Assay Workflow seed_cells Seed cells in 96-well plate incubate1 Incubate (24h) seed_cells->incubate1 add_compound Add 1,2,3-thiadiazole compound incubate1->add_compound incubate2 Incubate (48-72h) add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at ~570 nm add_solubilizer->read_absorbance

Caption: A typical workflow for the MTT cytotoxicity assay.

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the 1,2,3-thiadiazole compounds and incubate for another 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37 °C.

  • Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Protocol for Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[12][13]

Procedure:

  • Prepare a series of two-fold dilutions of the 1,2,3-thiadiazole compound in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., bacteria at ~5 x 10^5 CFU/mL).

  • Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubate the plate at an appropriate temperature (e.g., 37 °C for bacteria) for 18-24 hours.

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Mechanism of Action: Unraveling the Molecular Pathways

The anticancer activity of some 1,2,3-thiadiazole derivatives has been linked to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.[14]

G cluster_pathway PI3K/Akt Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Thiadiazole 1,2,3-Thiadiazole Compound Thiadiazole->PI3K Inhibition Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

Caption: Inhibition of the PI3K/Akt signaling pathway by a 1,2,3-thiadiazole compound.

By inhibiting PI3K, these compounds can prevent the downstream activation of Akt, a crucial kinase that promotes cell survival and proliferation. This disruption of the signaling cascade ultimately leads to apoptosis (programmed cell death) in cancer cells.

Conclusion and Future Directions

The 1,2,3-thiadiazole scaffold continues to be a rich source of biologically active compounds with significant therapeutic and agrochemical potential. The synthetic accessibility and the wide range of possible substitutions on the thiadiazole ring allow for the fine-tuning of their pharmacological properties. Future research should focus on elucidating the detailed mechanisms of action for a broader range of 1,2,3-thiadiazole derivatives, optimizing their potency and selectivity, and evaluating their in vivo efficacy and safety profiles. The comprehensive data and protocols presented in this guide are intended to serve as a valuable resource for scientists dedicated to advancing the development of this promising class of compounds.

References

Spectroscopic Profile of (1,2,3-Thiadiazol-5-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for (1,2,3-Thiadiazol-5-yl)methanol (CAS Number: 120277-87-4), a heterocyclic compound of interest in medicinal chemistry and drug development.[1] Due to the limited availability of direct experimental data for this specific molecule, this document also includes predicted data and information from closely related analogs to provide a comprehensive analytical overview.

Molecular Structure and Properties

This compound is a five-membered heterocyclic compound containing a 1,2,3-thiadiazole ring substituted with a hydroxymethyl group.[2]

Molecular Formula: C₃H₄N₂OS[1][2]

Molecular Weight: 116.14 g/mol [1][2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for the target compound were not found. However, predicted ¹³C-NMR data for the closely related compound, (5-Methyl-1,2,3-thiadiazol-4-yl)methanol, can provide insight into the expected chemical shifts.

Table 1: Predicted ¹³C-NMR Chemical Shifts for (5-Methyl-1,2,3-thiadiazol-4-yl)methanol

Carbon AtomPredicted Chemical Shift (δ, ppm)
Methyl (CH₃)~12
Methylene (CH₂OH)~57
Thiadiazole (C5)~152
Thiadiazole (C4)~162
Data is for the analogous compound (5-Methyl-1,2,3-thiadiazol-4-yl)methanol and is predicted.[3]

For this compound, one would expect a signal for the methylene carbon (CH₂OH) and two signals for the carbons of the thiadiazole ring. The proton NMR (¹H-NMR) spectrum would be expected to show a singlet for the proton on the thiadiazole ring, a triplet for the hydroxyl proton, and a doublet for the methylene protons, with coupling between the hydroxyl and methylene protons.

Infrared (IR) Spectroscopy

Specific experimental IR data for this compound was not found. However, the IR spectrum of a thiadiazole derivative would typically exhibit characteristic absorption bands. For thiadiazole rings, bands are often observed in the regions of 1527-1504 cm⁻¹ (C=N stretching), and 1396-1064 cm⁻¹ (C-S-C stretching).[3] The presence of the hydroxymethyl group would be indicated by a broad O-H stretching band around 3200-3600 cm⁻¹ and a C-O stretching band around 1000-1260 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound. The fragmentation of 1,2,3-thiadiazoles often involves the initial elimination of a nitrogen molecule (N₂).[4]

Table 2: Predicted Mass Spectrometry Data for this compound

AdductPredicted m/z
[M+H]⁺117.01171
[M+Na]⁺138.99365
[M-H]⁻114.99715
[M]⁺116.00388
Data is predicted for this compound.

Experimental Protocols

The following are general methodologies for the acquisition of spectroscopic data for thiadiazole derivatives, based on standard laboratory practices.

NMR Spectroscopy
  • Sample Preparation: A sample of approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

  • Data Acquisition: ¹H NMR spectra are typically acquired with 16-32 scans, while ¹³C NMR spectra may require several hundred to a few thousand scans for adequate signal-to-noise. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound is ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used.

  • Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. Data is typically acquired in both positive and negative ion modes to observe different adducts.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical entity like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation & Structure Elucidation cluster_reporting Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation Report Technical Report / Publication Structure_Confirmation->Report Purity_Assessment->Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

The Emerging Therapeutic Potential of (1,2,3-Thiadiazol-5-yl)methanol Derivatives in Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole scaffold has garnered significant attention in medicinal chemistry as a versatile pharmacophore, giving rise to a diverse array of bioactive compounds. Among these, derivatives of (1,2,3-Thiadiazol-5-yl)methanol are emerging as a promising class of therapeutic agents with potential applications in oncology, infectious diseases, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the current state of research, focusing on the synthesis, biological activities, and mechanisms of action of these compounds.

Therapeutic Applications and Biological Activities

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities. The core 1,2,3-thiadiazole ring, a bioisostere of pyrimidine and oxadiazole, allows for strong interactions with various biological targets.[1] Its mesoionic character facilitates crossing cellular membranes, enhancing bioavailability.[1][2]

Anticancer Activity

A significant body of research has focused on the anticancer potential of 1,2,3-thiadiazole derivatives. These compounds have shown potent cytotoxic effects against a range of human cancer cell lines.

Table 1: Anticancer Activity of 1,2,3-Thiadiazole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
D-ring fused 1,2,3-thiadiazole dehydroepiandrosterone (DHEA) derivativesHuman breast cancer (T47D)0.042 - 0.058[1]
Thioacetanilide based 1,2,3-thiadiazole scaffoldHuman immunodeficiency virus (HIV) in MT-4 cellsEC50: 0.059[3]
5-(2,4-dibromophenyl)-1,2,3-thiadiazoleHuman immunodeficiency virus (HIV) in MT-4 cellsEC50: 0.0364[3]
Piperidine-based 1,2,3-thiadiazole derivativeHepatitis B virus (HBV)IC50: 3.59 µg/mL[3]
Dehydroepiandrosterone derivative of thiadiazoleHuman breast cancer (T47D)0.058[3]
Dehydroepiandrosterone derivative of thiadiazoleHuman adult foreskin fibroblast (HAF)21.1[3]
Antimicrobial and Antifungal Activity

The 1,2,3-thiadiazole nucleus is a key feature in a number of compounds with potent antimicrobial and antifungal properties.

Table 2: Antimicrobial and Antifungal Activity of 1,2,3-Thiadiazole Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
4-methyl-1,2,3-thiadiazole-5-carbohydrazide derivative (Compound 15)Staphylococcus aureus ATCC 259231.95[4]
4-methyl-1,2,3-thiadiazole-5-carbohydrazide derivative (Compound 15)Staphylococcus aureus ATCC 433003.91[4]
4-methyl-1,2,3-thiadiazole-5-carbohydrazide derivative (Compound 15)Staphylococcus epidermidis ATCC 122281.95[4]
4-methyl-1,2,3-thiadiazole-5-carbohydrazide derivative (Compound 15)Micrococcus luteus ATCC 102401.95[4]
4-methyl-1,2,3-thiadiazole-5-carbohydrazide derivative (Compound 15)Escherichia coli ATCC 25922125[4]
Organotin 4-methyl-1,2,3-thiadiazole-5-carboxylateP. piricolaEC50: 0.12[3]
Organotin 4-methyl-1,2,3-thiadiazole-5-carboxylateGibberella zeaeEC50: 0.16[3]
Antiviral Activity

Derivatives of 1,2,3-thiadiazole have shown significant promise as antiviral agents, particularly against HIV and HBV.

Table 3: Antiviral Activity of 1,2,3-Thiadiazole Derivatives

Compound ClassVirusEC50 (µM)Reference
Thioacetanilide based 1,2,3-thiadiazole scaffoldHIV-1 (MT-4 cells)0.059[5]
5-(2,4-dibromophenyl)-1,2,3-thiadiazoleHIV-1 (MT-4 cells)0.0364[5]
Piperidine-based 1,2,3-thiadiazole derivativeHBVIC50: 3.59 µg/mL[3]
Neuroprotective Potential

Recent studies have begun to explore the potential of thiadiazole derivatives in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. The proposed mechanisms include the inhibition of key enzymes like monoamine oxidases (MAOs) and the modulation of amyloid-β (Aβ) aggregation.[1][6][7][8]

Table 4: Neuroprotective Activity of Thiadiazole Derivatives

Compound ClassTarget/ModelActivityReference
1,3,4-Thiadiazole derivativesMonoamine Oxidase-A (MAO-A)IC50: 0.060 µM[1]
Thiazolyl-thiadiazole compoundsBeta-secretase (BACE-1)Sub-micromolar inhibition[7]
Benzothiadiazole-triazole derivativesAmyloid-β (Aβ) aggregatesBinding to Aβ deposits[8]

Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their ability to interact with various cellular targets and signaling pathways.

Inhibition of Tubulin Polymerization

Several 1,2,3-thiadiazole derivatives have been identified as potent inhibitors of tubulin polymerization, a key process in cell division. By disrupting microtubule dynamics, these compounds induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis in cancer cells.

Tubulin_Polymerization_Inhibition Workflow for Tubulin Polymerization Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis tubulin Tubulin (>99% pure) plate Pre-warmed 96-well plate tubulin->plate buffer G-PEM Buffer buffer->plate compound This compound Derivative compound->plate incubation Incubation at 37°C plate->incubation measurement Measure Absorbance at 340 nm (every 60 sec for 1 hour) incubation->measurement polymerization_curve Generate Polymerization Curve measurement->polymerization_curve ic50 Calculate IC50 polymerization_curve->ic50 caption Tubulin Polymerization Assay Workflow

Caption: Workflow for Tubulin Polymerization Inhibition Assay.

Modulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Certain 1,3,4-thiadiazole derivatives have been shown to suppress this pathway, leading to the induction of cytotoxic autophagy in cancer cells.[9]

PI3K_Akt_mTOR_Pathway Inhibition of PI3K/Akt/mTOR Pathway by Thiadiazole Derivatives Thiadiazole (1,3,4-Thiadiazole-5-yl) Derivative PI3K PI3K Thiadiazole->PI3K inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth caption PI3K/Akt/mTOR Signaling Pathway Inhibition

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Synthesis and Experimental Protocols

The synthesis of bioactive derivatives often starts from this compound, which can be oxidized to the corresponding aldehyde or carboxylic acid. These intermediates then serve as versatile building blocks for further elaboration. A common and robust method for the synthesis of the 1,2,3-thiadiazole ring itself is the Hurd-Mori reaction.[10]

Synthetic_Workflow General Synthetic Workflow start This compound oxidation Oxidation (e.g., PCC, MnO2) start->oxidation aldehyde 1,2,3-Thiadiazole-5-carbaldehyde oxidation->aldehyde further_oxidation Further Oxidation (e.g., KMnO4) aldehyde->further_oxidation derivatization Derivatization (e.g., amidation, esterification) aldehyde->derivatization acid 1,2,3-Thiadiazole-5-carboxylic acid further_oxidation->acid acid->derivatization bioactive Bioactive Derivatives derivatization->bioactive caption Synthetic Workflow from this compound

Caption: Synthetic Workflow from this compound.

General Procedure for the Synthesis of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide Derivatives

The following is a representative protocol for the synthesis of hydrazide-hydrazone derivatives, which have shown significant antimicrobial activity.[4][11]

  • Dissolution: Dissolve 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide (0.01 mol) in 15 mL of 96% ethanol in a round-bottomed flask.

  • Addition: To the dissolved hydrazide, add the appropriate substituted aldehyde (0.01 mol).

  • Reflux: Heat the reaction mixture under reflux for 3 hours.

  • Cooling and Precipitation: Allow the solution to cool to room temperature and then place it in a refrigerator for 24 hours to facilitate precipitation.

  • Filtration and Recrystallization: Filter the formed precipitate and recrystallize it from ethanol to obtain the pure product.

Protocol for MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Protocol for In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Reaction Setup: In a 96-well plate, add the test compound at various concentrations to a solution containing purified tubulin, GTP, and a fluorescence reporter in a polymerization buffer.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader with excitation at ~360 nm and emission at ~450 nm.

  • Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves. The inhibitory activity is determined by comparing the polymerization in the presence of the test compound to that of a control.

Future Perspectives

The therapeutic potential of this compound derivatives is vast and continues to be an active area of research. Future efforts will likely focus on:

  • Lead Optimization: Structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogs.

  • Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways to better understand the therapeutic effects and potential side effects.

  • In Vivo Studies: Evaluation of the most promising compounds in animal models of cancer, infectious diseases, and neurodegenerative disorders to assess their efficacy and pharmacokinetic properties.

  • Combination Therapies: Exploring the synergistic effects of these derivatives with existing drugs to enhance therapeutic outcomes and overcome drug resistance.

References

Methodological & Application

Application Notes and Protocols for (1,2,3-Thiadiazol-5-yl)methanol and its Derivatives as Agricultural Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct research and application data specifically for "(1,2,3-Thiadiazol-5-yl)methanol" as a fungicide are limited in publicly available literature. The following application notes and protocols are based on research conducted on structurally related 1,2,3-thiadiazole derivatives that have demonstrated significant fungicidal or plant-activating properties. These compounds share the core 1,2,3-thiadiazole moiety, which is recognized as a key pharmacophore for these biological activities.[1][2][3][4] The information provided herein is intended for researchers, scientists, and drug development professionals to guide further investigation into this class of compounds.

Application Notes

The 1,2,3-thiadiazole ring is a crucial component in a class of compounds exhibiting a dual-action approach to plant disease management.[5][6][7][8] These compounds can function as direct fungicides, inhibiting fungal growth, and as plant activators, inducing Systemic Acquired Resistance (SAR) in host plants.[9][10][11][12] This SAR response provides broad-spectrum and long-lasting protection against a variety of pathogens, including fungi, bacteria, and viruses.[10][11]

Mechanism of Action:

The primary mode of action for many fungicidal 1,2,3-thiadiazole derivatives is the induction of the plant's natural defense mechanisms.[10][11] Unlike traditional fungicides that directly target the pathogen, these compounds, often referred to as plant activators, prime the plant's immune system.[11] This process involves the activation of the salicylic acid (SA) signaling pathway, which leads to the expression of defense-related genes and the production of pathogenesis-related (PR) proteins.[9][11][12] This systemic response enhances the plant's ability to resist subsequent pathogen attacks.[9][10] Some derivatives may also exhibit direct antifungal activity by inhibiting essential fungal processes, such as mycelial growth and spore germination.[13]

Spectrum of Activity:

Derivatives of 1,2,3-thiadiazole have shown efficacy against a wide range of phytopathogenic fungi. In-vitro and in-vivo studies have demonstrated activity against pathogens such as Botrytis cinerea, Rhizoctonia solani, Sclerotinia sclerotiorum, Alternaria brassicicola, and Corynespora cassiicola.[1][5][6][7][8] The effectiveness of specific derivatives can vary depending on the fungal species and the host plant.

Potential Applications in Agriculture:

Given their mode of action, this compound and its derivatives represent a promising class of compounds for integrated pest management (IPM) strategies. Their ability to induce host resistance can reduce the reliance on conventional fungicides, potentially lowering the risk of fungicide resistance development and minimizing environmental impact.[10][11] Potential applications include preventative treatments for a variety of crops susceptible to fungal diseases.

Data Presentation

The following tables summarize quantitative data from studies on various 1,2,3-thiadiazole derivatives, illustrating their fungicidal efficacy.

Table 1: In Vitro Fungicidal Activity of 1,2,3-Thiadiazole Derivatives

Compound/DerivativeTarget FungusConcentration (µg/mL)Inhibition Rate (%)Reference
N-acyl-N-arylalanine derivative 1dAlternaria brassicicola20092 (in vivo efficacy)[5][14]
4-methyl-N-(5-substituted-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide 6aCercospora arachidicola-Good activity (comparable to commercial drug)[2][15]
Strobilurin-based 1,2,3-thiadiazole 8aGibberella zeaeEC50 = 2.68-[3]
Strobilurin-based 1,2,3-thiadiazole 8aSclerotinia sclerotiorumEC50 = 0.44-[3]
Strobilurin-based 1,2,3-thiadiazole 8aRhizoctonia cerealisEC50 = 0.01-[3]
YZK-C22Botrytis cinerea20>50% inhibition of pyruvate kinase activity[13]

Table 2: In Vivo Protective Efficacy of 1,2,3-Thiadiazole Derivatives

Compound/DerivativeHost PlantPathogenApplication RateDisease Control (%)Reference
Tiadinil (TDL)TobaccoTobacco Mosaic Virus, Pseudomonas syringae pv. tabaciNot specifiedInduced resistance[9]
Fluoro-containing benzo-1,2,3-thiadiazole-7-carboxylate 3d & 3eCucumberErysiphe cichoracearum, Colletotrichum lagenariumNot specifiedMore potent than BTH[16]
N-acyl-N-arylalanine derivative 1dRapeAlternaria brassicicola200 µg/mL92[5][7]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the fungicidal and plant-activating properties of this compound and its derivatives.

Protocol 1: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

Objective: To determine the direct inhibitory effect of the test compound on the mycelial growth of various phytopathogenic fungi.

Materials:

  • Test compound (this compound or derivative)

  • Pure cultures of test fungi (e.g., Botrytis cinerea, Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri dishes (9 cm diameter)

  • Sterile cork borer (5 mm diameter)

  • Solvent for dissolving the test compound (e.g., DMSO, acetone)

  • Incubator

Procedure:

  • Stock Solution Preparation: Dissolve the test compound in a suitable solvent to prepare a stock solution of known concentration (e.g., 10,000 µg/mL).

  • Media Preparation: Autoclave PDA medium and cool it to 50-60°C.

  • Compound Incorporation: Add appropriate volumes of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL). Ensure the final solvent concentration is consistent across all treatments and does not exceed a level that affects fungal growth (typically <1% v/v). A solvent-only control should be included.

  • Pouring Plates: Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: From the margin of an actively growing fungal culture, take a 5 mm mycelial disc using a sterile cork borer and place it mycelial-side down in the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.

  • Data Collection: Measure the colony diameter (in two perpendicular directions) of the fungal growth daily until the fungus in the control plate reaches the edge of the dish.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] x 100

    • Where C is the average colony diameter of the control and T is the average colony diameter of the treatment.

  • EC50 Determination: Determine the half-maximal effective concentration (EC50) by performing a dose-response analysis.

Protocol 2: In Vivo Plant Protection Assay (Detached Leaf Method)

Objective: To evaluate the protective efficacy of the test compound in preventing fungal infection on plant leaves.

Materials:

  • Test compound solution at various concentrations

  • Healthy, young, fully expanded leaves from the host plant (e.g., rape, cucumber)

  • Spore suspension of the target pathogen (e.g., Alternaria brassicicola)

  • Wetting agent (e.g., Tween 20)

  • Sterile petri dishes lined with moist filter paper

  • Growth chamber or incubator with controlled light and humidity

Procedure:

  • Plant Material: Detach healthy leaves from plants grown under controlled conditions.

  • Compound Application: Prepare aqueous solutions of the test compound at desired concentrations (e.g., 50, 100, 200 µg/mL), including a wetting agent (e.g., 0.1% Tween 20). Uniformly spray the adaxial and abaxial surfaces of the leaves with the test solutions until runoff. A control group should be sprayed with water and the wetting agent only.

  • Drying: Allow the treated leaves to air-dry for 24 hours in a controlled environment.

  • Inoculation: Prepare a spore suspension of the pathogen at a known concentration (e.g., 1 x 10^5 spores/mL). Inoculate the treated leaves by placing droplets of the spore suspension on the leaf surface or by spraying.

  • Incubation: Place the inoculated leaves in petri dishes lined with moist filter paper to maintain high humidity. Incubate in a growth chamber with appropriate light and temperature conditions for disease development (e.g., 16-hour photoperiod at 22°C).

  • Disease Assessment: After a sufficient incubation period (e.g., 3-5 days), assess the disease severity by measuring the lesion diameter or by using a disease severity rating scale.

  • Calculation: Calculate the protective efficacy using the following formula:

    • Protective Efficacy (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100

Visualizations

Signaling_Pathway Thiadiazole This compound Derivative PlantCell Plant Cell Thiadiazole->PlantCell Application SAR_Signal Systemic Acquired Resistance (SAR) Signal PlantCell->SAR_Signal Induces SA_Pathway Salicylic Acid (SA) Signaling Pathway SAR_Signal->SA_Pathway Activates Defense_Genes Defense Gene Expression SA_Pathway->Defense_Genes PR_Proteins Pathogenesis-Related (PR) Proteins Defense_Genes->PR_Proteins Leads to Pathogen_Resistance Broad-Spectrum Pathogen Resistance PR_Proteins->Pathogen_Resistance Confers

Caption: Proposed signaling pathway for plant activation by 1,2,3-thiadiazole derivatives.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay Stock_Prep Prepare Compound Stock Solution Media_Amend Amend PDA Medium with Test Compound Stock_Prep->Media_Amend Inoculation Inoculate with Fungal Mycelial Disc Media_Amend->Inoculation Incubation_vitro Incubate and Measure Growth Inoculation->Incubation_vitro Calc_Inhibition Calculate Percent Inhibition & EC50 Incubation_vitro->Calc_Inhibition Compound_App Apply Compound to Detached Leaves Drying Air Dry Treated Leaves Compound_App->Drying Pathogen_Inoc Inoculate Leaves with Pathogen Drying->Pathogen_Inoc Incubation_vivo Incubate under Controlled Conditions Pathogen_Inoc->Incubation_vivo Disease_Assess Assess Disease Severity Incubation_vivo->Disease_Assess Calc_Efficacy Calculate Protective Efficacy Disease_Assess->Calc_Efficacy

Caption: Workflow for evaluating the fungicidal activity of test compounds.

References

Application Notes and Protocols: (1,2,3-Thiadiazol-5-yl)methanol in Plant Disease Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1,2,3-Thiadiazol-5-yl)methanol and its derivatives represent a class of synthetic compounds that have garnered significant interest in the field of plant pathology. Unlike traditional fungicides that exhibit direct antimicrobial activity, many 1,2,3-thiadiazole-based compounds function as "plant activators."[1][2] These molecules stimulate the plant's innate immune system, leading to a broad-spectrum and durable resistance against a variety of pathogens, including fungi, bacteria, and viruses.[3][4][5] This mechanism, known as Systemic Acquired Resistance (SAR), offers a promising and sustainable approach to crop protection, with a lower risk of pathogens developing resistance.[1][2]

This document provides a comprehensive overview of the application of this compound and its analogs in plant disease control, including their mechanism of action, quantitative efficacy data for related compounds, and detailed experimental protocols for their evaluation.

Mechanism of Action: Induction of Systemic Acquired Resistance (SAR)

The primary mode of action for many 1,2,3-thiadiazole derivatives is the induction of SAR.[3][5] This is a plant-wide defense response that is triggered upon localized exposure to a pathogen or a chemical elicitor. The SAR pathway is predominantly mediated by the plant hormone salicylic acid (SA).[1][2]

Upon application, 1,2,3-thiadiazole derivatives can mimic the signaling molecules that a plant produces in response to a pathogen attack. This leads to the activation of the SA signaling cascade.[6] Key events in this pathway include the accumulation of endogenous SA, which in turn triggers the expression of a battery of defense-related genes, most notably the Pathogenesis-Related (PR) genes.[5] The proteins encoded by these genes have antimicrobial properties and contribute to the reinforcement of the plant's physical and chemical barriers against infection.

A critical advantage of SAR inducers is their ability to "prime" the plant for a more rapid and robust defense response upon subsequent pathogen challenge.[2] Since these compounds do not directly target the pathogens, the selection pressure for the development of resistant pathogen strains is significantly reduced.[1]

Quantitative Data on Efficacy of 1,2,3-Thiadiazole Derivatives

While specific quantitative data for this compound is not extensively documented in publicly available literature, the efficacy of its derivatives has been well-established. The following tables summarize the performance of key 1,2,3-thiadiazole-based plant activators against various plant pathogens.

CompoundPathogenHost PlantEfficacyReference
Tiadinil (TDL)Rice BlastRiceCommercial fungicide for control of rice blast[2]
Tiadinil (TDL)Tobacco Mosaic Virus (TMV)TobaccoInduced resistance against TMV[3]
Tiadinil (TDL)Tobacco Wildfire DiseaseTobaccoInduced resistance against Pseudomonas syringae[3]
Acibenzolar-S-methyl (BTH)Various fungi and bacteriaVariousCommercial plant activator[7][8]
Compound 1d (an N-acyl-N-arylalanine derivative)Alternaria brassicicolaRape92% effective at 200 µg/mL[4][9]
Fluoro-containing benzo-1,2,3-thiadiazole-7-carboxylate derivatives (3d and 3e)Erysiphe cichoracearumCucumberMore potent than BTH in field tests[7]
Fluoro-containing benzo-1,2,3-thiadiazole-7-carboxylate derivatives (3d and 3e)Colletotrichum lagenariumCucumberMore potent than BTH in field tests[7]
3-(4-Methyl-1,2,3-thiadiazolyl)-6-trichloromethyl-[1][3][6]-triazolo-[3,4-b][2][3][6]-thiadiazole (YZK-C22)Botrytis cinerea-Inhibited mycelial growth and spore germination[10]

Experimental Protocols

Protocol 1: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol is designed to assess the direct antifungal activity of this compound and its derivatives.

Materials:

  • This compound or derivative compound

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Potato Dextrose Agar (PDA) medium

  • Petri dishes (9 cm diameter)

  • Fungal pathogen of interest (e.g., Botrytis cinerea, Rhizoctonia solani)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

  • Medium Preparation: Autoclave PDA medium and cool it to 50-60°C.

  • Compound Incorporation: Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Ensure the final DMSO concentration is consistent across all treatments and the control (typically ≤ 1%). Prepare a control plate with PDA and DMSO only.

  • Plating: Pour the amended PDA into Petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the fungal pathogen, in the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.

  • Data Collection: Measure the colony diameter (in two perpendicular directions) daily until the mycelium in the control plate reaches the edge of the dish.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.

Protocol 2: In Vivo Plant Protection Assay (Disease Severity Assessment)

This protocol evaluates the ability of the test compound to protect plants from pathogen infection.

Materials:

  • Test compound solution (e.g., in a water-surfactant mixture)

  • Healthy, uniformly grown host plants (e.g., tobacco, cucumber, rape)

  • Pathogen inoculum (e.g., fungal spore suspension, bacterial cell suspension)

  • Spray bottle or atomizer

  • Growth chamber or greenhouse with controlled environment

Procedure:

  • Plant Treatment: Spray the foliage of the test plants with the compound solution until runoff. Control plants are sprayed with the solvent mixture only.

  • Drying and Incubation: Allow the treated plants to dry for a specified period (e.g., 24-72 hours) to allow for the induction of resistance.

  • Pathogen Inoculation: Inoculate both treated and control plants with the pathogen inoculum using a suitable method (e.g., spraying, wound inoculation).

  • Incubation under Favorable Conditions: Place the inoculated plants in a growth chamber or greenhouse with conditions of temperature and humidity that are conducive to disease development.

  • Disease Assessment: After a suitable incubation period (e.g., 7-14 days), assess the disease severity. This can be done by:

    • Visual Rating: Using a disease rating scale (e.g., 0-5, where 0 is no symptoms and 5 is severe necrosis or wilting).

    • Lesion Measurement: Measuring the size of necrotic or chlorotic lesions.

    • Quantification of Pathogen Biomass: Using techniques like quantitative PCR (qPCR) to measure the amount of pathogen DNA in the plant tissue.

  • Calculation: Calculate the protective effect or disease reduction percentage: Protective Effect (%) = [(Severity_control - Severity_treatment) / Severity_control] x 100

Protocol 3: Gene Expression Analysis of Defense Markers (qRT-PCR)

This protocol determines if the test compound induces the expression of key defense-related genes, providing evidence for the activation of SAR.

Materials:

  • Plant tissue from treated and control plants

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target defense genes (e.g., PR-1, PAL) and a reference gene (e.g., Actin, Tubulin)

  • Real-time PCR system

Procedure:

  • Sample Collection: Collect leaf samples from treated and control plants at various time points after treatment (e.g., 0, 24, 48, 72 hours). Immediately freeze the samples in liquid nitrogen and store at -80°C.

  • RNA Extraction: Extract total RNA from the plant tissue using a commercial kit according to the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a suitable qPCR master mix.

  • Data Analysis: Analyze the qRT-PCR data using the 2-ΔΔCt method to determine the relative fold change in gene expression in the treated samples compared to the control samples. An upregulation of defense marker genes indicates the induction of the plant's defense response.

Visualizations

Signaling Pathway

SAR_Signaling_Pathway Compound This compound Derivative PlantCell Plant Cell Compound->PlantCell Application SA_Accumulation Salicylic Acid (SA) Accumulation PlantCell->SA_Accumulation Triggers NPR1_Activation NPR1 Activation SA_Accumulation->NPR1_Activation PR_Genes Pathogenesis-Related (PR) Gene Expression NPR1_Activation->PR_Genes Induces SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR Leads to

Caption: Proposed signaling pathway for SAR induction by this compound derivatives.

Experimental Workflow

Experimental_Workflow Start Start: Select Test Compound InVitro Protocol 1: In Vitro Antifungal Assay Start->InVitro DirectToxicity Direct Toxicity? InVitro->DirectToxicity InVivo Protocol 2: In Vivo Plant Protection Assay DirectToxicity->InVivo No NoDirectToxicity No Significant Direct Toxicity DirectToxicity->NoDirectToxicity Yes Protection Protective Effect? InVivo->Protection GeneExpression Protocol 3: Defense Gene Expression Analysis Protection->GeneExpression Yes NoProtection No Protective Effect Protection->NoProtection No SAR_Confirmed SAR Induction Confirmed GeneExpression->SAR_Confirmed End End: Candidate for Further Development SAR_Confirmed->End

References

Application Notes and Protocols for Efficacy Testing of (1,2,3-Thiadiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1,2,3-Thiadiazol-5-yl)methanol and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a range of biological activities.[1][2][3] Published research indicates that compounds containing the 1,2,3-thiadiazole ring system exhibit promising in vitro antitumor and antimicrobial properties.[2][4][5] Notably, some derivatives have shown greater potency against certain cancer cell lines than the established chemotherapeutic agent 5-fluorouracil.[4][5] The proposed mechanisms of action for some thiadiazole derivatives include the inhibition of crucial cellular proteins like Hsp90.[1] Furthermore, significant antibacterial and antifungal activities have been reported, highlighting the potential of this class of compounds in addressing infectious diseases.[4][6]

These application notes provide a comprehensive experimental framework for the systematic evaluation of the efficacy of this compound. The protocols detailed below cover initial in vitro screening for anticancer and antimicrobial activities, mechanistic studies, and a roadmap for subsequent in vivo validation.

I. Anticancer Efficacy Testing

The primary assessment of anticancer potential involves evaluating the cytotoxic and cytostatic effects of this compound on a panel of human cancer cell lines.

A. In Vitro Cytotoxicity Assessment

1. Cell Lines: A representative panel of human cancer cell lines should be selected. It is recommended to include cell lines from different tissue origins, such as:

  • Colon Cancer: SW480, HCT116
  • Breast Cancer: MCF-7, MDA-MB-231
  • Leukemia: HL-60
  • Normal Human Cells (for selectivity): e.g., Human Dermal Fibroblasts (HDF)

2. Experimental Protocols:

  • Sulforhodamine B (SRB) Assay Protocol: This colorimetric assay measures cell density by staining total cellular protein.[6][7][8][9]

    • Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

    • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-fluorouracil).

    • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[7]

    • Washing: Wash the plates five times with slow-running tap water and allow them to air-dry.

    • Staining: Add 100 µL of 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[7]

    • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[7]

    • Solubilization: Air-dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

    • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.[8]

  • MTT Assay Protocol: This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[2][3][10]

    • Cell Plating and Treatment: Follow steps 1 and 2 of the SRB assay protocol.

    • MTT Addition: After the 72-hour incubation, add 20 µL of 5 mg/mL MTT solution in PBS to each well.

    • Incubation: Incubate the plates for 4 hours at 37°C.

    • Solubilization: Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Absorbance Reading: Shake the plates for 15 minutes on an orbital shaker and measure the absorbance at 570 nm.

3. Data Presentation:

The results of the cytotoxicity assays should be presented as GI₅₀ (concentration for 50% growth inhibition) values.

CompoundCell LineGI₅₀ (µM) - SRB AssayGI₅₀ (µM) - MTT Assay
This compoundSW480
This compoundHCT116
This compoundMCF-7
This compoundHL-60
This compoundHDF
5-Fluorouracil (Positive Control)SW480
B. Apoptosis Induction Assessment

To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry is recommended.

  • Annexin V/PI Staining Protocol: [4][5][11]

    • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined GI₅₀ value for 24-48 hours.

    • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

    • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

    • Incubation: Incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within one hour.

4. Data Presentation:

TreatmentConcentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control-
This compoundGI₅₀/2
This compoundGI₅₀
This compound2 x GI₅₀
C. Hypothetical Signaling Pathway and Mechanistic Studies

Based on the literature for related compounds, a potential mechanism of action for this compound could involve the inhibition of the Hsp90 chaperone protein, leading to the degradation of its client proteins and subsequent apoptosis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Thiadiazole Thiadiazole Hsp90 Hsp90 Thiadiazole->Hsp90 Inhibition Client_Proteins Client Proteins (e.g., Akt, Raf-1, CDK4) Hsp90->Client_Proteins Chaperoning Ubiquitin_Proteasome_System Ubiquitin-Proteasome System Client_Proteins->Ubiquitin_Proteasome_System Targeting for Degradation Apoptosis Apoptosis Client_Proteins->Apoptosis Inhibition of Pro-apoptotic signals Degradation Degradation Ubiquitin_Proteasome_System->Degradation Degradation->Apoptosis Induction

Caption: Hypothetical Hsp90 inhibition pathway.

  • Hsp90 Inhibition Assay Protocol:

    Several commercial kits are available for measuring Hsp90 inhibition, often based on competitive binding or ATPase activity.[12][13][14][15][16] A common approach is a fluorescence polarization (FP) assay.

    • Reaction Setup: In a 96-well plate, combine recombinant Hsp90α, a fluorescently labeled Hsp90 inhibitor (e.g., FITC-geldanamycin), and varying concentrations of this compound.

    • Incubation: Incubate the plate according to the kit manufacturer's instructions (e.g., 1-2 hours at room temperature).

    • FP Measurement: Measure the fluorescence polarization using a suitable plate reader. A decrease in FP indicates displacement of the fluorescent probe by the test compound.

D. In Vivo Anticancer Efficacy

Promising in vitro results should be followed by in vivo studies using xenograft models.[17][18][19][20]

  • Subcutaneous Xenograft Mouse Model Protocol: [17][21]

    • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID).

    • Tumor Growth: Monitor tumor growth by caliper measurements.

    • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups: vehicle control, this compound at different doses, and a positive control (e.g., an approved drug for the specific cancer type). Administer the compounds via an appropriate route (e.g., intraperitoneal or oral).

    • Monitoring: Measure tumor volume and body weight 2-3 times per week.

    • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

II. Antimicrobial Efficacy Testing

The antimicrobial potential of this compound should be evaluated against a panel of clinically relevant bacterial and fungal strains.

A. In Vitro Antimicrobial Susceptibility Testing

1. Microbial Strains:

  • Gram-positive Bacteria: Staphylococcus aureus (including MRSA), Bacillus subtilis
  • Gram-negative Bacteria: Escherichia coli, Pseudomonas aeruginosa
  • Fungi: Candida albicans, Aspergillus niger

2. Experimental Protocols:

  • Broth Microdilution for Minimum Inhibitory Concentration (MIC) Protocol: [22][23][24][25][26]

    • Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Inoculation and Incubation: Add the inoculum to the wells and incubate at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Protocol: [27][28][29][30]

    • Subculturing: Following MIC determination, take a 10 µL aliquot from each well showing no visible growth.

    • Plating: Spread the aliquot onto an appropriate agar plate (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi).

    • Incubation: Incubate the plates under the same conditions as the MIC assay.

    • MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

3. Data Presentation:

CompoundMicrobial StrainMIC (µg/mL)MBC/MFC (µg/mL)
This compoundS. aureus
This compoundE. coli
This compoundC. albicans
Ciprofloxacin (Positive Control)S. aureus
Ciprofloxacin (Positive Control)E. coli
Fluconazole (Positive Control)C. albicans
B. In Vivo Antimicrobial Efficacy

For compounds with potent in vitro antimicrobial activity, in vivo infection models are crucial for evaluating efficacy.

  • Murine Systemic Infection Model Protocol: [31][32][33][34]

    • Infection: Induce a systemic infection in mice by intravenous or intraperitoneal injection of a standardized inoculum of the target pathogen (e.g., S. aureus or C. albicans).

    • Treatment: After a set period to allow the infection to establish, administer this compound at various doses. Include a vehicle control and a relevant antibiotic/antifungal as a positive control.

    • Monitoring: Monitor the mice for survival and clinical signs of illness.

    • Endpoint: At specific time points or at the end of the study, euthanize the mice and determine the microbial load in target organs (e.g., kidneys, spleen) by plating homogenized tissue samples.

III. Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow for evaluating the efficacy of this compound.

G cluster_0 In Vitro Screening cluster_1 Mechanistic Studies cluster_2 In Vivo Validation Cytotoxicity Cytotoxicity Assays (SRB, MTT) Apoptosis Apoptosis Assay (Annexin V/PI) Cytotoxicity->Apoptosis Antimicrobial Antimicrobial Assays (MIC, MBC/MFC) Infection_Model Antimicrobial Efficacy (Infection Model) Antimicrobial->Infection_Model Target_ID Target Identification (e.g., Hsp90 Assay) Apoptosis->Target_ID Xenograft Anticancer Efficacy (Xenograft Model) Target_ID->Xenograft

Caption: Overall experimental workflow.

G Start Start Potent_Cytotoxicity Potent Cytotoxicity? Start->Potent_Cytotoxicity Potent_Antimicrobial Potent Antimicrobial Activity? Start->Potent_Antimicrobial Induces_Apoptosis Induces Apoptosis? Potent_Cytotoxicity->Induces_Apoptosis Yes Stop_Anticancer Stop/Optimize Anticancer Path Potent_Cytotoxicity->Stop_Anticancer No In_Vivo_Anticancer Proceed to In Vivo Anticancer Studies Induces_Apoptosis->In_Vivo_Anticancer Yes Induces_Apoptosis->Stop_Anticancer No In_Vivo_Antimicrobial Proceed to In Vivo Antimicrobial Studies Potent_Antimicrobial->In_Vivo_Antimicrobial Yes Stop_Antimicrobial Stop/Optimize Antimicrobial Path Potent_Antimicrobial->Stop_Antimicrobial No

Caption: Logical decision-making workflow.

References

The Pivotal Role of (1,2,3-Thiadiazol-5-yl)methanol in Pioneering New Pharmaceuticals

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

(1,2,3-Thiadiazol-5-yl)methanol and its derivatives are emerging as a versatile scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. This heterocyclic compound is a key building block for synthesizing a wide array of molecules with promising pharmacological activities, including anticancer, antimicrobial, and antifungal properties. These application notes provide researchers, scientists, and drug development professionals with detailed protocols and data to harness the therapeutic potential of this compound family.

The 1,2,3-thiadiazole ring is a bioisostere of pyrimidine, a fundamental component of nucleic acids, which allows its derivatives to interact with various biological targets. The mesoionic character of the thiadiazole ring enables these compounds to readily cross cellular membranes, enhancing their bioavailability and interaction with intracellular targets.[1][2] The hydroxymethyl group at the 5-position of this compound serves as a crucial reactive handle for chemical modifications, allowing for the creation of diverse libraries of compounds for drug screening.[3][4]

Key Therapeutic Applications:

  • Anticancer Activity: Derivatives of 1,2,3-thiadiazole have shown potent cytotoxic effects against various cancer cell lines, including human breast cancer (T47D), colon adenocarcinoma (HCT-116), and pancreatic cancer (Panc-1).[1] Some analogues of the natural anticancer agent combretastatin A-4, where the olefin group is replaced by a 1,2,3-thiadiazole ring, have exhibited significant cytotoxicity.[1]

  • Antimicrobial and Antifungal Activity: The thiadiazole scaffold is a core component of numerous compounds with broad-spectrum antimicrobial and antifungal activities.[5][6] These derivatives have shown efficacy against various bacterial and fungal strains, making them promising candidates for combating infectious diseases.[5][7][8]

  • Antiviral Activity: Certain 1,2,3-thiadiazole derivatives have demonstrated potent antiviral activity, notably against HIV-1.[5]

  • Agricultural Applications: Beyond pharmaceuticals, 1,2,3-thiadiazole derivatives are utilized in agriculture as fungicides and plant activators, inducing systemic acquired resistance in plants.[9][10][11]

Data Presentation

The following tables summarize the quantitative data on the biological activities of various this compound derivatives.

Table 1: Anticancer Activity of 1,2,3-Thiadiazole Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference CompoundIC50 (µM)
Dehydroepiandrosterone derivative 22T47D (Human Breast Cancer)0.042 - 0.058Adriamycin0.04
Dehydroepiandrosterone derivative 23T47D (Human Breast Cancer)0.042 - 0.058Adriamycin0.04
Dehydroepiandrosterone derivative 25T47D (Human Breast Cancer)0.042 - 0.058Adriamycin0.04
Combretastatin A-4 analogHL-60 (Human Myeloid Leukemia)Varies--
Combretastatin A-4 analogHCT-116 (Human Colon Adenocarcinoma)Varies--
Pyrazole oxime derivativePanc-1 (Human Pancreatic Cancer)Varies--
Pyrazole oxime derivativeHuh-7 (Hepatocarcinoma)Varies--
Pyrazole oxime derivativeHCT-116 (Human Colon Cancer)Varies--
Pyrazole oxime derivativeSGC-7901 (Gastric Cancer)Varies--

Table 2: Antiviral Activity of 1,2,3-Thiadiazole Derivatives

Compound/DerivativeVirusEC50 (µM)CC50 (µM)Selectivity Index (SI)
2,4-dibromo-phenyl derivative 93HIV-10.0364 ± 0.0038> 240.08> 6460

Table 3: Aphicidal Activity of 1,2,3-Thiadiazole Carboxamides

Compound/DerivativePestLC50 (µg/mL)Reference CompoundLC50 (µg/mL)
(E)-β-farnesene based carboxamide 120Myzus persicae33.4Pymetrozine7.1
(E)-β-farnesene based carboxamide 121Myzus persicae50.2Pymetrozine7.1
(E)-β-farnesene based carboxamide 122Myzus persicae61.8Pymetrozine7.1

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives via Hurd-Mori Reaction and Subsequent Reduction

This protocol outlines a generalized two-step synthesis for this compound derivatives, starting with the Hurd-Mori reaction to form the thiadiazole ring, followed by the reduction of a carboxylate group.

Step 1: Synthesis of 1,2,3-Thiadiazole-5-carboxylate

  • Hydrazone Formation: React an appropriate α-methylene ketone with semicarbazide to form the corresponding semicarbazone.

  • Cyclization (Hurd-Mori Reaction): Treat the semicarbazone with thionyl chloride (SOCl₂).[5] The reaction is typically carried out in a suitable solvent like dichloromethane or chloroform at room temperature or with gentle heating.

  • Work-up and Purification: After the reaction is complete, quench the reaction mixture with a base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 1,2,3-thiadiazole-5-carboxylate.

Step 2: Reduction to this compound

  • Reduction: Dissolve the 1,2,3-thiadiazole-5-carboxylate in a suitable anhydrous solvent such as tetrahydrofuran (THF) or ethanol.

  • Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise at 0°C.[3][9]

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Quench the reaction carefully with water or a dilute acid. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting alcohol by column chromatography.

Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay

This protocol describes the determination of the cytotoxic activity of this compound derivatives against a panel of human cancer cell lines.

  • Cell Culture: Culture the desired cancer cell lines (e.g., T47D, HCT-116) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Antimicrobial Activity Assessment using Agar Diffusion Method

This protocol details the evaluation of the antibacterial activity of synthesized 1,2,3-thiadiazole derivatives.[6]

  • Microorganism Preparation: Revive stock cultures of bacteria (e.g., Bacillus subtilis, Escherichia coli) by inoculating them in broth media and incubating at 37°C for 18 hours.

  • Agar Plate Preparation: Prepare agar plates of a suitable medium (e.g., Mueller-Hinton agar).

  • Inoculation: Inoculate the agar plates with the 18-hour old bacterial cultures (e.g., 100 µl of a 10⁻⁴ cfu suspension) and spread evenly.

  • Well Preparation: Create wells in the agar plates using a sterile borer.

  • Compound Application: Add a defined concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) to the wells. Include a solvent control and a standard antibiotic (e.g., ciprofloxacin) as a positive control.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Visualizations

Synthesis_Workflow Ketone α-Methylene Ketone Semicarbazone Semicarbazone Intermediate Ketone->Semicarbazone Hydrazone Formation Semicarbazide Semicarbazide Semicarbazide->Semicarbazone Thiadiazole_ester 1,2,3-Thiadiazole-5-carboxylate Semicarbazone->Thiadiazole_ester Hurd-Mori Cyclization SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Thiadiazole_ester Thiadiazole_alcohol this compound Derivative Thiadiazole_ester->Thiadiazole_alcohol Reduction NaBH4 Sodium Borohydride (NaBH₄) NaBH4->Thiadiazole_alcohol Anticancer_Mechanism_Hypothesis cluster_cell Cancer Cell Thiadiazole 1,2,3-Thiadiazole Derivative Membrane Cell Membrane Thiadiazole->Membrane Crosses membrane Tubulin Tubulin Thiadiazole->Tubulin Binds to Membrane->Tubulin Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits CellCycle Cell Cycle Arrest Microtubules->CellCycle Disrupts Apoptosis Apoptosis CellCycle->Apoptosis Experimental_Workflow_Antimicrobial start Start prep_culture Prepare Bacterial Culture start->prep_culture inoculate Inoculate Plates prep_culture->inoculate prep_plates Prepare Agar Plates prep_plates->inoculate add_compounds Add Test Compounds to Wells inoculate->add_compounds incubate Incubate Plates add_compounds->incubate measure Measure Zone of Inhibition incubate->measure end End measure->end

References

Application Notes and Protocols for (1,2,3-Thiadiazol-5-yl)methanol in Agricultural Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1,2,3-Thiadiazol-5-yl)methanol is a heterocyclic organic compound belonging to the thiadiazole family. Thiadiazole derivatives are recognized for their diverse biological activities, including functioning as plant activators, fungicides, and herbicides.[1] This document provides detailed application notes and experimental protocols for the formulation and evaluation of this compound for its potential use as a plant growth regulator in agricultural settings. The focus is on a soluble concentrate (SL) formulation, suitable for active ingredients soluble in polar solvents like water.[2][3]

Physicochemical Properties
PropertyValueComments
Chemical Name This compound-
CAS Number 120277-87-4-
Molecular Formula C₃H₄N₂OS[4]
Molecular Weight 116.14 g/mol [4]
Appearance Typically a white crystalline solid[2]
Melting Point Approx. 80-82 °C[2]
Solubility Soluble in water and ethanol[2] A soluble concentrate (SL) formulation is appropriate. Quantitative solubility data (g/L) should be determined.
Stability in Water Data not availableHydrolytic stability at different pH values (e.g., 4, 7, 9) needs to be determined as per standard agrochemical testing guidelines.
Photostability Data not availableDegradation under UV light should be assessed to determine the need for photoprotectants in the formulation.
Purity Min. 95%As per typical technical grade active ingredient specifications.[4]

Formulation Protocol: 10 g/L Soluble Concentrate (SL)

Soluble concentrate (SL) formulations are ideal for water-soluble active ingredients as they form a true solution upon dilution with water, ensuring ease of use and efficient application.[3][5]

Materials and Equipment
  • This compound (Technical Grade, >95% purity)

  • Deionized water

  • Propylene glycol (antifreeze agent)

  • Wetting agent (e.g., non-ionic surfactant like a linear alcohol ethoxylate)

  • Penetrant (e.g., organosilicone surfactant)

  • Defoaming agent (e.g., silicone-based emulsion)

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • Analytical balance

  • pH meter

Formulation Composition

The following table provides a sample composition for a 10 g/L SL formulation.

ComponentRoleConcentration (w/v %)
This compoundActive Ingredient1.0%
Propylene GlycolAntifreeze / Solvent5.0%
Non-ionic SurfactantWetting Agent3.0%
Organosilicone SurfactantPenetrant / Spreader0.5%
Defoaming AgentProcessing Aid0.1%
Deionized WaterSolventUp to 100%
Step-by-Step Preparation Protocol
  • Solvent Preparation: In a suitable beaker, add approximately 80% of the final volume of deionized water.

  • Addition of Co-formulants: While stirring, add the propylene glycol, non-ionic surfactant, and organosilicone surfactant to the water. Mix until a homogenous solution is formed.

  • Dissolving the Active Ingredient: Slowly add the pre-weighed this compound powder to the solution while continuously stirring. Continue mixing until the active ingredient is completely dissolved.

  • pH Adjustment (if necessary): Measure the pH of the solution. If required, adjust to a neutral pH (6.5-7.5) using a suitable buffering agent to enhance stability.

  • Defoaming: Add the defoaming agent and stir gently to incorporate it without creating excessive foam.

  • Final Volume Adjustment: Carefully add deionized water to reach the final desired volume and mix thoroughly to ensure uniformity.

  • Quality Control: Perform initial quality control checks, including visual appearance, pH, and active ingredient concentration.

Experimental Protocols for Formulation Evaluation

Storage Stability Testing

This protocol assesses the physical and chemical stability of the formulated product under accelerated and long-term storage conditions.

  • Objective: To determine the shelf-life of the 10 g/L SL formulation.

  • Methodology:

    • Package the formulation in commercial-grade containers (e.g., HDPE bottles).

    • Place samples in a stability chamber under accelerated conditions (e.g., 54°C for 14 days) and at ambient temperature for long-term testing (e.g., 25°C for up to 2 years).

    • Analyze samples at initial (time zero) and predetermined intervals (e.g., 14 days for accelerated; 6, 12, 18, 24 months for long-term).

    • Parameters to be Tested:

      • Active Ingredient Concentration: Use a validated analytical method (e.g., HPLC) to quantify the amount of this compound.

      • Physical Properties: Observe for any changes in color, odor, or phase separation. Measure pH, viscosity, and density.

      • Dilution Stability: Dilute the formulation in standard hard water at the recommended application rate and observe for any precipitation or flocculation after 30 minutes, 2 hours, and 24 hours.

Data Presentation: Storage Stability of 10 g/L SL Formulation

ParameterSpecificationTime 014 Days @ 54°C12 Months @ 25°C
Appearance Clear, homogenous liquidPass
pH 6.5 - 7.5
Active Ingredient (%) 98% - 102% of label claim100%
Dilution Stability No precipitationPass
Efficacy Evaluation as a Plant Growth Regulator

This protocol is designed to assess the biological activity of the formulation on a model plant species.

  • Objective: To quantify the effect of the this compound formulation on plant growth.

  • Plant Material: Use a fast-growing and responsive plant species such as tomato (Solanum lycopersicum) or wheat (Triticum aestivum).

  • Methodology:

    • Grow plants in a controlled greenhouse environment to the 3-4 true leaf stage.

    • Prepare spray solutions of the 10 g/L SL formulation at different concentrations (e.g., 0, 10, 25, 50, 100 mg/L of active ingredient). Include a water-only control and a blank formulation (without active ingredient) control.

    • Apply the treatments as a foliar spray until runoff, ensuring uniform coverage.

    • Maintain the plants under controlled conditions for a set period (e.g., 14-21 days).

    • Data Collection: At the end of the experimental period, measure key growth parameters:

      • Plant height (cm)

      • Stem diameter (mm)

      • Fresh and dry biomass (g)

      • Chlorophyll content (e.g., using a SPAD meter)

      • For fruiting plants, number of flowers and fruit set.

Data Presentation: Efficacy of this compound on Tomato

Treatment (mg/L a.i.)Plant Height (cm)Dry Biomass (g)Chlorophyll Content (SPAD)
0 (Control)
10
25
50
100
Phytotoxicity Assessment

This protocol evaluates any potential harm the formulation may cause to the target crop.

  • Objective: To determine the crop safety of the 10 g/L SL formulation.

  • Methodology:

    • This test is often conducted concurrently with the efficacy trial or as a separate experiment with higher doses.

    • Use the same plant species and growth conditions as the efficacy trial.

    • Apply the formulation at the proposed label rate (1X) and at an exaggerated rate (e.g., 2X or 4X).

    • Visually assess the plants at regular intervals (e.g., 3, 7, and 14 days after treatment) for any signs of phytotoxicity.

    • Phytotoxicity Rating Scale: Use a 0-10 scale where 0 = no injury, 1-3 = slight injury (e.g., minor leaf spotting), 4-6 = moderate injury (e.g., chlorosis, stunting), 7-9 = severe injury (e.g., necrosis, leaf drop), and 10 = plant death.

Data Presentation: Phytotoxicity of this compound on Tomato

Treatment (Rate)3 Days After Treatment7 Days After Treatment14 Days After Treatment
Control 000
1X Rate
2X Rate
4X Rate

Visualizations: Workflow and Signaling Pathway

// Nodes A [label="Preparation of Co-formulant Solution\n(Water, Propylene Glycol, Surfactants)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Dissolution of this compound\n(Active Ingredient)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="pH Adjustment & Defoaming", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Final Volume Adjustment\n(with Deionized Water)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Quality Control Analysis\n(pH, Appearance, AI Concentration)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Packaging", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [label="Add AI to solution"]; B -> C [label="Homogenous mixture"]; C -> D [label="Stir gently"]; D -> E [label="Final Formulation"]; E -> F [label="Pass/Fail"]; }

Caption: Workflow for the preparation of a Soluble Concentrate (SL) formulation.

// Edges PGR -> Receptor [label="Binds to or induces"]; Receptor -> SA_Bio [label="Signal Transduction"]; SA_Bio -> SA; SA -> TFs [label="Activates NPR1-dependent pathway"]; TFs -> Genes [label="Promotes transcription"]; Genes -> Response; }

Caption: Proposed signaling pathway for plant activation by this compound.

References

Application Notes and Protocols for the Analytical Detection of (1,2,3-Thiadiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical detection and quantification of (1,2,3-Thiadiazol-5-yl)methanol. The protocols are based on established techniques for the analysis of related thiadiazole derivatives and serve as a comprehensive starting point for method development and validation.

Introduction

This compound is a heterocyclic compound of interest in medicinal and agricultural chemistry. Accurate and precise analytical methods are crucial for its detection and quantification in various matrices during research, development, and quality control processes. This document outlines protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties of this compound:

PropertyValue
Molecular FormulaC₃H₄N₂OS
Molecular Weight116.14 g/mol
AppearanceExpected to be a solid at room temperature
SolubilityExpected to be soluble in water and common organic solvents such as methanol, ethanol, and DMSO.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of thiadiazole derivatives. The following protocol is a recommended starting point for the analysis of this compound.

Experimental Protocol: HPLC-UV

a) Instrumentation and Columns:

  • A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of polar and non-polar compounds. A C8 column can also be considered.

b) Mobile Phase and Elution:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Acetic Acid in Water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Elution Mode: Isocratic or gradient elution can be employed. A starting point for isocratic elution could be a 70:30 (v/v) mixture of Mobile Phase A and Mobile Phase B. For gradient elution, a linear gradient from 20% to 80% Mobile Phase B over 20 minutes can be effective.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

c) Detection:

  • Wavelength: Based on structurally related thiadiazole compounds, a primary detection wavelength of 230 nm and a secondary wavelength of 285 nm are recommended. A full UV scan of a standard solution is advised to determine the optimal detection wavelength.

d) Sample Preparation:

  • Accurately weigh a suitable amount of the sample.

  • Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol, acetonitrile).

  • Filter the solution through a 0.45 µm syringe filter before injection.

e) Calibration:

  • Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from, for example, 0.1 µg/mL to 100 µg/mL.

  • Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.

Quantitative Data for Related Thiadiazole Derivatives (for reference)

The following table summarizes performance data from HPLC methods for analogous thiadiazole compounds, providing an expected range for a developed method for this compound.

Analytical ParameterReported Value Range for Thiadiazole AnalogsReference
Linearity (r²)> 0.999[1]
Limit of Detection (LOD)0.01 - 0.05 µg/mL[1]
Limit of Quantification (LOQ)0.03 - 0.1 µg/mL[1]
Recovery83% - 90%

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dilute_Sample Dissolve & Dilute Sample Sample->Dilute_Sample Standard Prepare Stock Standard Dilute_Standard Prepare Calibration Standards Standard->Dilute_Standard Filter_Sample Filter Sample (0.45 µm) Dilute_Sample->Filter_Sample Filter_Standard Filter Standards (0.45 µm) Dilute_Standard->Filter_Standard Inject Inject into HPLC Filter_Sample->Inject Filter_Standard->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (e.g., 230 nm) Separate->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Quantify Quantify Analyte Cal_Curve->Quantify

Caption: Workflow for HPLC-UV analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For this compound, derivatization may be necessary to improve its volatility and thermal stability.

Experimental Protocol: GC-MS

a) Instrumentation:

  • A Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).

b) GC Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection Mode: Splitless or split (e.g., 20:1).

c) Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

d) Sample Preparation and Derivatization (if necessary):

  • Dissolve the sample in a suitable solvent (e.g., dichloromethane, ethyl acetate).

  • Derivatization (Silylation): To improve volatility, the hydroxyl group can be derivatized.

    • To the sample solution, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Heat the mixture at 60-70 °C for 30 minutes.

    • Cool to room temperature before injection.

Expected Mass Spectra Fragmentation

Based on studies of 1,2,3-thiadiazole derivatives, a characteristic fragmentation pattern involves the loss of a neutral nitrogen molecule (N₂) from the molecular ion.

  • Molecular Ion (M⁺): m/z 116 (for the underivatized compound).

  • Primary Fragment: [M - N₂]⁺ at m/z 88.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Dissolve Sample Derivatize Derivatization (optional) Sample->Derivatize Inject Inject into GC Derivatize->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Identify Identify by Mass Spectrum Detect->Identify Quantify Quantify using TIC or SIM Identify->Quantify

Caption: Workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation and purity assessment of this compound.

Experimental Protocol: ¹H and ¹³C NMR

a) Instrumentation:

  • A standard NMR spectrometer (e.g., 300 MHz or higher).

b) Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent.

  • Solvents: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable choices. CDCl₃ is a common starting point.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

c) Data Acquisition:

  • Acquire standard ¹H and ¹³C{¹H} NMR spectra.

  • For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

Expected Chemical Shifts (δ) in CDCl₃

Based on the analysis of similar heterocyclic structures, the following chemical shifts can be anticipated:

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
-CH₂OH (methylene)~4.5 - 5.0 (singlet or doublet if coupled)~55 - 65
-CH₂OH (hydroxyl)Variable, broad singlet-
Thiadiazole C-H ~8.0 - 8.5 (singlet)~130 - 140
Thiadiazole C-S -~150 - 160

Note: Chemical shifts are highly dependent on the solvent and any impurities present.

NMR Analysis Logical Flow

NMR_Logic cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Dissolve Dissolve in Deuterated Solvent H1_NMR ¹H NMR Dissolve->H1_NMR C13_NMR ¹³C NMR Dissolve->C13_NMR TwoD_NMR 2D NMR (optional) Dissolve->TwoD_NMR Chem_Shift Chemical Shift Analysis H1_NMR->Chem_Shift Integration Integration H1_NMR->Integration Coupling Coupling Constant Analysis H1_NMR->Coupling C13_NMR->Chem_Shift Structure_Elucidate Structure Elucidation Chem_Shift->Structure_Elucidate Purity Purity Assessment Integration->Purity Coupling->Structure_Elucidate

Caption: Logical flow for NMR analysis.

Disclaimer

The experimental protocols and data presented in these application notes are based on the analysis of structurally related thiadiazole compounds and are intended to serve as a starting point for method development. Optimization of these methods for the specific analysis of this compound in your matrix of interest is highly recommended.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1,2,3-Thiadiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (1,2,3-Thiadiazol-5-yl)methanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent synthetic strategy involves a two-step process:

  • Hurd-Mori Reaction: Formation of the 1,2,3-thiadiazole ring by reacting an appropriate acylhydrazone with thionyl chloride (SOCl₂).[1][2] This typically yields a 1,2,3-thiadiazole-5-carboxylic acid or its ester.

  • Reduction: Reduction of the carboxylic acid or ester at the 5-position to the corresponding primary alcohol, this compound. Common reducing agents for this step include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).[3][4]

Q2: What is a typical yield for the synthesis of this compound?

A2: The overall yield can vary significantly based on the chosen reagents and reaction conditions. The Hurd-Mori reaction for the ring formation can achieve yields from as low as 15% to as high as 94%, depending on the substituents of the starting material.[5] The subsequent reduction step can yield between 60-85%, depending on the reducing agent.[3]

Q3: Are there any modern, more efficient methods for synthesizing 1,2,3-thiadiazoles?

A3: Yes, recent advancements have led to more efficient methods. Microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[4] Additionally, flow chemistry offers enhanced safety, scalability, and control over reaction parameters.[4] For the Hurd-Mori reaction itself, alternative approaches like the reaction of N-tosylhydrazones with sulfur, catalyzed by TBAI, have been developed as improvements.[2][6]

Troubleshooting Guides

Problem 1: Low Yield in the Hurd-Mori Reaction (1,2,3-Thiadiazole Ring Formation)

Symptoms:

  • The reaction to form the 1,2,3-thiadiazole-5-carboxylate results in a low yield (e.g., below 50%).

  • A complex mixture of products is observed, making purification difficult.[7]

Possible Causes and Solutions:

Possible CauseRecommended Solution
Substituent Effects: The nature of the substituent on the nitrogen of the acylhydrazone precursor significantly impacts the reaction's success. Electron-donating groups (e.g., alkyl groups) on a precursor nitrogen atom can lead to poor conversion (15-25% yield).[5]Use an Electron-Withdrawing Group: If possible, modify the starting material to include an electron-withdrawing group (e.g., a methyl carbamate) on the nitrogen atom. This has been shown to dramatically increase the yield to as high as 94%.[5]
Side Reactions with Thionyl Chloride: Thionyl chloride is a highly reactive reagent and can lead to the formation of undesired side products, such as N-arylhydrazonoyl chlorides, especially with certain precursors like o-hydroxyaryl ketones.[7][8]Control Reaction Temperature: Perform the reaction at a low temperature to minimize side reactions. Slow Addition of Thionyl Chloride: Add the thionyl chloride dropwise to the reaction mixture to maintain better control over the reaction exotherm and minimize the formation of byproducts.
Moisture in the Reaction: Thionyl chloride reacts vigorously with water, which can quench the reagent and introduce impurities.Ensure Anhydrous Conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Incomplete or Low-Yield Reduction of the 1,2,3-Thiadiazole-5-carboxylate

Symptoms:

  • The reduction of the ester or carboxylic acid to the alcohol does not go to completion, with starting material remaining.

  • The yield of the desired this compound is low.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Insufficient Reducing Agent Strength: Sodium borohydride is a milder reducing agent and may not be sufficiently reactive to reduce the ester, especially if it is sterically hindered or electronically deactivated.[3]Use a Stronger Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent and can be used to achieve higher yields (around 85%).[3] Caution: LiAlH₄ reacts violently with water and protic solvents. Strict anhydrous conditions are essential.
Inadequate Sodium Borohydride Reactivity: Standard conditions for NaBH₄ reduction may not be optimal for this specific substrate.Enhance NaBH₄ Reactivity: The reactivity of NaBH₄ can be increased by using a mixture of solvents, such as THF and methanol.[9] The reaction is typically performed at reflux for 2-5 hours.[9]
Decomposition of the Thiadiazole Ring: The 1,2,3-thiadiazole ring can be sensitive to certain reducing conditions, leading to ring opening or other undesired rearrangements. For instance, using samarium/iodine can cause ring enlargement.[3]Choose Appropriate Reducing Conditions: Stick to well-established reducing agents like LiAlH₄ or NaBH₄ under controlled conditions. Avoid exotic or overly harsh reducing systems unless specifically required and validated for your substrate.

Data Presentation

Table 1: Comparison of Reducing Agents for the Synthesis of this compound from the Corresponding Carboxylate

Reducing AgentSolventTemperatureTimeYield (%)Notes
Lithium aluminum hydride (LiAlH₄)Tetrahydrofuran (THF)0 °C to rt1.5 h~85Highly reactive; requires strict anhydrous conditions.[3]
Sodium borohydride (NaBH₄)Methanol / THFRoom Temperature to Reflux2-5 h60-75Milder reducing agent; safer to handle.[3][9]
Samarium/IodineMethanol0 °C2 h40-50Not recommended; leads to ring enlargement products.[3]

Experimental Protocols

High-Yield Hurd-Mori Reaction for 1,2,3-Thiadiazole-5-carboxylate Synthesis

This protocol is adapted from a high-yield synthesis of a substituted 1,2,3-thiadiazole and is recommended for cases where starting material modification is possible.[5]

  • Preparation of the Hydrazone Precursor: React the corresponding acyl compound with an appropriate hydrazide containing an electron-withdrawing group (e.g., methyl carbazate) in a suitable solvent like dichloromethane.

  • Cyclization with Thionyl Chloride:

    • Dissolve the dried hydrazone precursor in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (SOCl₂) dropwise to the cooled solution with stirring.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, carefully quench the reaction by pouring it into ice-water.

    • Separate the organic layer and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Sodium Borohydride Reduction to this compound

This protocol is a general method for the reduction of aromatic esters using sodium borohydride.[9]

  • Reaction Setup:

    • Dissolve the 1,2,3-thiadiazole-5-carboxylate starting material in THF in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Add sodium borohydride powder to the stirred solution.

  • Reduction:

    • Heat the suspension to 65 °C for 15 minutes.

    • Add methanol dropwise to the reaction mixture.

    • Reflux the reaction mixture for 2-5 hours, monitoring for the disappearance of the starting material by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench with 2N HCl.

    • Separate the organic layer and extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel.

Visualizations

SynthesisWorkflow General Synthesis Workflow for this compound cluster_step1 Step 1: Hurd-Mori Reaction cluster_step2 Step 2: Reduction cluster_troubleshooting1 Troubleshooting: Low Yield in Step 1 cluster_troubleshooting2 Troubleshooting: Incomplete Reduction in Step 2 Start Acylhydrazone Precursor Reagent1 Thionyl Chloride (SOCl₂) in Anhydrous Solvent HurdMori Cyclization Reaction Start->HurdMori Reagent1->HurdMori Intermediate 1,2,3-Thiadiazole-5-carboxylate HurdMori->Intermediate TS1 Check for electron-donating groups on precursor. Ensure anhydrous conditions. HurdMori->TS1 Reduction Reduction Reaction Intermediate->Reduction Reagent2 Reducing Agent (e.g., NaBH₄ or LiAlH₄) Reagent2->Reduction FinalProduct This compound Reduction->FinalProduct TS2 Consider a stronger reducing agent (LiAlH₄). Optimize NaBH₄ conditions (e.g., solvent, temp). Reduction->TS2

Caption: Synthesis workflow and key troubleshooting points.

TroubleshootingTree Troubleshooting Decision Tree for Low Yield Start Low Yield Observed Step Which step has low yield? Start->Step HurdMori Hurd-Mori Reaction (Step 1) Step->HurdMori Ring Formation Reduction Reduction (Step 2) Step->Reduction Alcohol Formation HurdMori_Q1 Precursor has electron- donating group? HurdMori->HurdMori_Q1 Reduction_Q1 Using NaBH₄? Reduction->Reduction_Q1 HurdMori_A1_Yes Modify precursor with electron-withdrawing group. HurdMori_Q1->HurdMori_A1_Yes Yes HurdMori_A1_No Check for moisture. Control temperature and reagent addition. HurdMori_Q1->HurdMori_A1_No No Reduction_A1_Yes Optimize conditions: - Use THF/Methanol - Reflux - Increase reaction time Reduction_Q1->Reduction_A1_Yes Yes Reduction_A1_No If using LiAlH₄, ensure strict anhydrous conditions and sufficient reagent. Reduction_Q1->Reduction_A1_No No

Caption: Decision tree for troubleshooting low yield issues.

References

Technical Support Center: Purification of (1,2,3-Thiadiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols for the successful purification of (1,2,3-Thiadiazol-5-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

Understanding the basic properties of the target compound is crucial for selecting an appropriate purification strategy. This compound is a polar heterocyclic compound.

Table 1: Physical Properties of this compound and Related Analogues

Property Value for this compound Value for (4-Phenyl-1,2,3-Thiadiazol-5-yl)methanol Source
Molecular Formula C₃H₄N₂OS C₉H₈N₂OS [1][2]
Molecular Weight 116.14 g/mol 192.24 g/mol [1][2]
Purity (Typical) Min. 95% N/A [1]
Melting Point N/A 113 °C [3]
Boiling Point N/A 392 °C at 760 mmHg [3]

| Storage Temperature | N/A | 2-8 °C |[3] |

Q2: What are the common synthetic routes and the likely byproducts I need to remove?

The most common method for synthesizing the 1,2,3-thiadiazole ring is the Hurd-Mori reaction.[4][5] This reaction involves the cyclization of a hydrazone or semicarbazone derivative with thionyl chloride (SOCl₂).[6][7] Byproducts are often related to this process.

Table 2: Potential Byproducts and Impurities in this compound Synthesis

Impurity Type Plausible Structure/Description Reason for Formation Recommended Removal Method
Unreacted Starting Material e.g., Ethyl 2-hydrazono-3-oxobutanoate Incomplete cyclization reaction. Column Chromatography
Isomeric Byproducts e.g., 4-substituted isomer Non-regioselective cyclization or rearrangement.[8] Column Chromatography, HPLC
Chlorinated Byproducts R-CH₂-Cl Reaction of the alcohol group with excess thionyl chloride. Column Chromatography, Aqueous Wash
Decomposition Products Thioketenes, Thiirenes Thermal or photochemical degradation of the thiadiazole ring.[9] Column Chromatography

| Reagent Residue | Sulfur, Pyridine/Base | Residue from the Hurd-Mori reaction. | Aqueous Wash, Filtration, Chromatography |

Q3: What analytical techniques are recommended for monitoring purification?

For effective tracking of your compound and impurities, a combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, real-time monitoring of reaction progress and assessing fraction purity during column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative assessment of purity. Reversed-phase C8 or C18 columns are often effective for thiadiazole derivatives.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and identifying residual impurities.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify unknown byproducts.[12]

Troubleshooting Guide

Q: My crude product is a dark, intractable oil and will not crystallize. What should I do?

A: This is a common issue when significant amounts of impurities are present, which disrupt the formation of a crystal lattice.

  • Immediate Action: Avoid spending excessive time trying to force crystallization. The most effective approach is to purify a small amount via flash column chromatography to isolate the pure compound.

  • Chromatography First: Use the chromatographic conditions outlined in the protocols below. Once a pure, solid sample is obtained, it can be used as a seed crystal to induce crystallization in the larger batch, if desired.

  • Solvent Trituration: As an alternative, try triturating the oil with a non-polar solvent like hexane or diethyl ether. This may cause the desired product to precipitate as a solid while impurities remain dissolved.

Q: My TLC plate shows a major product spot but also a persistent impurity with a very similar Rf value. How can I separate them?

A: This indicates the impurity has a similar polarity to your product, making separation challenging.

  • Optimize Chromatography:

    • Change Solvent System: Do not just alter the ratio; change the solvent components. If you are using Ethyl Acetate/Hexane, try Dichloromethane/Methanol or Chloroform/Acetone. Different solvents interact with the compounds and silica gel in unique ways, which can significantly alter selectivity.

    • Use a Longer Column: A higher column length-to-diameter ratio increases the number of theoretical plates and improves resolution.

    • Consider a Different Stationary Phase: If silica gel fails, consider using alumina (basic or neutral) or a reversed-phase (C18) column.

  • Recrystallization: If the product is the major component (>90%), a carefully performed recrystallization can sometimes exclude a close-running impurity. This is often a process of trial and error with different solvent systems.

Q: My yield is very low after flash column chromatography. What are the common causes?

A: Low recovery from silica gel columns is often due to the polar and slightly basic nature of nitrogen-sulfur heterocycles.

  • Irreversible Adsorption: The compound may be strongly binding to the acidic silanol groups on the silica surface. To mitigate this, add 0.5-1% triethylamine (Et₃N) to your eluent. This deactivates the acidic sites and can dramatically improve recovery.

  • Improper Solvent Gradient: Starting with a solvent system that is too polar can cause your compound to elute too quickly, co-eluting with impurities. Conversely, a gradient that is too shallow can lead to very broad peaks and poor recovery. Run gradient TLC or use a TLC plate to determine an optimal starting Rf of ~0.3.

  • Product Instability: Although 1,2,3-thiadiazoles are generally stable, some derivatives can be sensitive to the acidic nature of silica gel.[13] If you suspect degradation, work quickly, keep fractions cold, and use a deactivated stationary phase.

Key Purification Protocols
Protocol 1: Purification by Flash Column Chromatography

This is the most versatile method for purifying this compound from a complex mixture.

1. Preparation:

  • TLC Analysis: First, determine an appropriate eluent system using TLC. A good system will give your product an Rf value of approximately 0.25-0.35.
  • Recommended Starting Solvents:
  • System A: 30-50% Ethyl Acetate in Hexane
  • System B: 1-3% Methanol in Dichloromethane
  • Column Packing: Prepare a silica gel column. For every 1g of crude material, use approximately 25-50g of silica gel. Pack the column using your starting eluent.

2. Sample Loading:

  • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol). Add a small amount of silica gel (2-3x the mass of your crude product) and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. Carefully layer this powder on top of the packed column.
  • Wet Loading: If the product is very soluble in the eluent, dissolve it in the absolute minimum volume of starting eluent and carefully inject it onto the column.

3. Elution and Collection:

  • Begin elution with your starting solvent system.
  • If necessary, gradually increase the polarity of the eluent (e.g., from 30% to 50% Ethyl Acetate). A step gradient is usually sufficient.
  • Collect fractions and monitor them by TLC.
  • Combine the pure fractions and remove the solvent under reduced pressure.

Table 3: Example Chromatography Conditions

Method Stationary Phase Mobile Phase Detection Reference
Normal Phase Silica Gel Chloroform/Methanol (10:0.5) UV
Reversed Phase C8 or C18 Acetonitrile/Water/Acetic Acid UV, MS [10]

| Solid Phase Ext. | DVB C-18, SAX | Methanol, Hexane, Water | GC-NPD |[14] |

Protocol 2: Purification by Recrystallization

This method is effective if the crude material is a solid and at least 85-90% pure.

1. Solvent Selection:

  • The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
  • Good single-solvent candidates: Ethyl acetate, Isopropanol, Acetone.
  • Good two-solvent systems: Dichloromethane/Hexane, Ethyl Acetate/Heptane, Methanol/Water.

2. Methodology:

  • Place the crude solid in an Erlenmeyer flask.
  • Add a minimal amount of the chosen hot solvent (or the more soluble solvent in a two-solvent system) until the solid just dissolves. Use a boiling stick or magnetic stirrer to ensure mixing.
  • If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution through a fluted filter paper to remove colored impurities.
  • Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
  • Once crystal formation appears complete, cool the flask in an ice bath for an additional 30 minutes to maximize precipitation.
  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
  • Dry the crystals under vacuum to remove residual solvent.

Diagrams
Logical Workflow for Purification

The following diagram illustrates the decision-making process for selecting a purification method based on initial analysis of the crude product.

crude Crude Product analysis Perform TLC & Assess Physical State crude->analysis is_solid Is it a solid (>85% pure)? analysis->is_solid is_oily Is it an oil or highly impure? is_solid->is_oily No recrystallize Recrystallization is_solid->recrystallize  Yes chromatography Flash Column Chromatography is_oily->chromatography  Yes pure_solid Pure Solid Product recrystallize->pure_solid chromatography->pure_solid

Caption: Decision workflow for selecting a purification strategy.

Potential Byproduct Formation Pathway

This diagram shows a simplified Hurd-Mori synthesis pathway, highlighting where a common chlorinated byproduct could form.

start Hydrazone Precursor socl2 Thionyl Chloride (SOCl₂) start->socl2 intermediate Cyclization Intermediate socl2->intermediate  Cyclization product This compound intermediate->product  Workup byproduct Chlorinated Byproduct (R-CH₂-Cl) product->byproduct  Side Reaction  (Over-reaction) socl2_side Excess SOCl₂

Caption: Simplified Hurd-Mori reaction showing potential byproduct formation.

References

Technical Support Center: Crystallization of (1,2,3-Thiadiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of (1,2,3-Thiadiazol-5-yl)methanol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the crystallization of this compound.

Q1: My this compound is not crystallizing from the solution, even after cooling. What should I do?

A1: Several factors could be preventing crystallization. Here are a few troubleshooting steps:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.

  • Seeding: If you have a few crystals of this compound, add a single, pure crystal to the supersaturated solution to act as a template for crystal growth.

  • Increase Supersaturation: Your solution may not be saturated enough. You can try to evaporate some of the solvent by gently heating the solution and then allowing it to cool again.

  • Solvent Choice: The solvent may be too good at dissolving the compound. Consider a different solvent or a mixed solvent system.

Q2: The compound is "oiling out" instead of forming crystals. How can I resolve this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the melting point of the compound is lower than the temperature of the solution. For this compound, with a melting point of 80-82°C, this can be a common issue. Here are some solutions:

  • Slower Cooling: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath. Rapid cooling often promotes oiling out.

  • Use More Solvent: The concentration of the solute might be too high. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then attempt to recrystallize with slower cooling.

  • Change Solvent System: Consider using a solvent system where the compound is less soluble. A mixed solvent system, where the compound is soluble in one solvent and less soluble in the other (e.g., ethanol-water), can be effective. The less soluble solvent is added dropwise to the hot, dissolved solution until slight turbidity is observed, which is then cleared by adding a few drops of the more soluble solvent before cooling.

Q3: The crystals I obtained are very small or appear impure. How can I improve the crystal quality?

A3: The quality of crystals is influenced by the rate of cooling and the purity of the starting material.

  • Slow Down Crystallization: Slower cooling rates generally lead to the formation of larger and purer crystals.[1] Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.

  • Hot Filtration: If your starting material contains insoluble impurities, perform a hot gravity filtration of the dissolved solution before allowing it to cool.

  • Decolorization: If your solution is colored and the pure compound is expected to be colorless, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be aware that using too much charcoal can reduce your yield. Perform a hot filtration to remove the charcoal before cooling.

  • Recrystallization: A second recrystallization of the obtained crystals can significantly improve purity.

Q4: How do I choose the right solvent for the crystallization of this compound?

A4: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[2] For this compound, which is a polar compound, polar solvents are a good starting point.[3]

  • Good Single Solvents: Based on its properties, ethanol and water are good candidate solvents.[3]

  • Mixed Solvent Systems: An ethanol-water mixture can be an excellent choice. The compound is likely very soluble in hot ethanol and less soluble in water. This allows for fine-tuning of the solubility to achieve good crystal growth.

Data Presentation

Physical Properties of this compound
PropertyValueReference
Molecular FormulaC₃H₄N₂OSEvitaChem
Molecular Weight116.14 g/mol EvitaChem
AppearanceWhite crystalline solidEvitaChem
Melting Point80-82 °CEvitaChem
Estimated Solubility of this compound

Disclaimer: The following data are estimations based on qualitative descriptions and general principles of solubility for polar organic compounds. Experimental verification is recommended.

SolventEstimated Solubility at 20°C ( g/100 mL)Estimated Solubility at 70°C ( g/100 mL)
Water1 - 515 - 25
Ethanol10 - 1540 - 60
Acetone5 - 1030 - 50
Dichloromethane< 15 - 10
Hexane< 0.1< 0.5

Experimental Protocols

Protocol for Recrystallization of this compound using a Single Solvent (Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to just dissolve the solid. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or by air drying.

Protocol for Recrystallization using a Mixed Solvent System (Ethanol-Water)
  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the solution is still hot, add water (the anti-solvent) dropwise until you observe persistent cloudiness (turbidity).

  • Redissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol-water mixture.

  • Drying: Dry the purified crystals.

Mandatory Visualization

Caption: Troubleshooting workflow for the crystallization of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 1,2,3-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,2,3-thiadiazole derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired 1,2,3-Thiadiazole Product

Question: I am performing a Hurd-Mori synthesis to obtain a 1,2,3-thiadiazole derivative from a hydrazone and thionyl chloride, but I am getting a very low yield or no product at all. What are the possible causes and how can I troubleshoot this?

Answer:

Low or no yield in the Hurd-Mori synthesis is a common issue that can stem from several factors. Here is a step-by-step guide to troubleshoot the problem:

  • Purity of Starting Materials:

    • Hydrazone: Ensure your hydrazone starting material is pure and dry. Impurities can interfere with the cyclization reaction. Recrystallize the hydrazone if necessary.

    • Thionyl Chloride (SOCl₂): Use freshly distilled or a new bottle of thionyl chloride. Over time, it can decompose to SO₂ and HCl, which can negatively impact the reaction.

  • Reaction Temperature:

    • The reaction with thionyl chloride is often exothermic. It is crucial to control the temperature, especially during the addition of SOCl₂. Many procedures recommend adding the reagent dropwise at low temperatures (e.g., 0 °C or even -10 °C) before allowing the reaction to warm to room temperature or refluxing.[1]

    • For some substrates, higher temperatures (reflux) might be necessary for cyclization, but this can also lead to decomposition if the product is not stable.[2][3] Monitor the reaction by TLC to find the optimal temperature.

  • Solvent Choice:

    • The choice of solvent is critical. Dichloromethane (DCM) and chloroform are commonly used.[1][3] Anhydrous (dry) solvents are essential as thionyl chloride reacts violently with water.

  • Nature of Substituents:

    • The electronic properties of the substituents on your starting material can significantly influence the reaction outcome.

      • Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the precursor can enhance the success of the cyclization, leading to higher yields.[2][4]

      • Electron-Donating Groups: Conversely, electron-donating groups can lead to poor conversion and lower yields.[2][4] If your substrate contains strong electron-donating groups, you may need to explore alternative synthetic routes or modify the reaction conditions more extensively.

  • Formation of Side Products:

    • A common side product in the Hurd-Mori synthesis is a 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione.[5] If you observe unexpected products, consider their isolation and characterization to understand the competing reaction pathways.

Issue 2: Formation of Multiple Products and Purification Challenges

Question: My reaction mixture shows multiple spots on the TLC plate, and I am having difficulty isolating the pure 1,2,3-thiadiazole derivative. What are the best strategies for purification?

Answer:

The formation of multiple products is a common challenge. Here are some recommended purification strategies:

  • Column Chromatography: This is the most common method for purifying 1,2,3-thiadiazole derivatives.[6]

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexane or petroleum ether is a good starting point. The optimal solvent system will depend on the polarity of your specific derivative. For more polar compounds, a small percentage of methanol might be needed.

  • Recrystallization: If you can isolate a semi-pure solid, recrystallization is an excellent method for obtaining highly pure material.

    • Common Solvents: Ethanol, methanol, or mixtures of hexane and ethyl acetate are often effective.[7][8] The ideal recrystallization solvent will dissolve your compound when hot but not when cold.

  • Work-up Procedure:

    • After the reaction is complete, it is crucial to quench the excess thionyl chloride carefully. This is typically done by slowly adding the reaction mixture to ice-water.

    • Extraction with an organic solvent (like DCM or ethyl acetate) followed by washing with a saturated sodium bicarbonate solution will help remove acidic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common and versatile method for synthesizing 1,2,3-thiadiazoles?

A1: The Hurd-Mori synthesis is widely considered the most common and versatile method.[6] It involves the reaction of a hydrazone (often an N-acyl or N-tosyl hydrazone) with thionyl chloride (SOCl₂) to induce cyclization.[9]

Q2: Are there any alternatives to thionyl chloride for the cyclization step?

A2: Yes, while thionyl chloride is the most common reagent, sulfur dichloride (SCl₂) has also been used and, in some cases, can provide higher yields.[6] Additionally, some newer methods utilize elemental sulfur in the presence of a catalyst.[10]

Q3: How can I confirm the formation of my 1,2,3-thiadiazole derivative?

A3: A combination of spectroscopic techniques is essential for structural confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show characteristic shifts for the protons and carbons of the thiadiazole ring and its substituents.

  • Infrared (IR) Spectroscopy: You can look for the disappearance of the N-H and C=O (if applicable) stretches from your hydrazone starting material and the appearance of new bands associated with the aromatic ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

Q4: My 1,2,3-thiadiazole derivative appears to be unstable. What conditions should I avoid?

A4: 1,2,3-thiadiazoles are generally stable aromatic compounds.[6] However, they can be sensitive to:

  • High Temperatures: Prolonged heating can lead to decomposition. It is advisable to keep the temperature below 200 °C during purification by distillation.[6]

  • Strong Bases: Some aryl-substituted 1,2,3-thiadiazoles can decompose under mild basic conditions.

Data Presentation

Table 1: Comparison of Reaction Conditions for Hurd-Mori Synthesis of 1,2,3-Thiadiazole Derivatives

Starting MaterialReagentSolventTemperatureTimeYield (%)Reference
2-[(Ethoxycarbonyl)hydrazono] propionic acidSOCl₂---53[5]
Pyrazolyl-phenylethanone semicarbazonesSOCl₂---Good to Excellent[11]
N-Alkyl pyrrolidine precursorSOCl₂ChloroformReflux-15-25[2][3]
N-Carbamate pyrrolidine precursorSOCl₂DichloromethaneCooled-94[2]
Ketone semicarbazonesSOCl₂-Room Temp.5h-[8]

Experimental Protocols

Protocol 1: General Procedure for the Hurd-Mori Synthesis of 1,2,3-Thiadiazoles from Semicarbazones

  • Preparation of the Semicarbazone:

    • Dissolve the ketone (1 equivalent) in ethanol.

    • Add a solution of semicarbazide hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in water.

    • Reflux the mixture for 1-2 hours, monitoring by TLC until the starting ketone is consumed.

    • Cool the reaction mixture, and collect the precipitated semicarbazone by filtration. Wash with cold water and dry.

  • Cyclization with Thionyl Chloride:

    • Suspend the dried semicarbazone (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0 °C in an ice bath.

    • Add thionyl chloride (2-5 equivalents) dropwise with vigorous stirring, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (monitor by TLC). In some cases, gentle heating or reflux may be required.

    • Once the reaction is complete, carefully pour the mixture into ice-water to quench the excess thionyl chloride.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane) or recrystallization.

Mandatory Visualization

Hurd_Mori_Workflow cluster_start Starting Materials Ketone Ketone/Aldehyde Hydrazone_Formation Hydrazone Formation (e.g., Reflux in Ethanol) Ketone->Hydrazone_Formation Hydrazine Hydrazine Derivative (e.g., Semicarbazide, Tosylhydrazide) Hydrazine->Hydrazone_Formation Hydrazone Purified Hydrazone Hydrazone_Formation->Hydrazone Cyclization Cyclization with Thionyl Chloride (Anhydrous Solvent, e.g., DCM) Hydrazone->Cyclization Workup Aqueous Work-up (Quench with ice-water, Extraction) Cyclization->Workup Crude_Product Crude 1,2,3-Thiadiazole Workup->Crude_Product Purification Purification (Column Chromatography / Recrystallization) Crude_Product->Purification Final_Product Pure 1,2,3-Thiadiazole Derivative Purification->Final_Product

Caption: Workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.

Troubleshooting_Tree Start Low/No Yield? Check_SM Check Purity of Starting Materials Start->Check_SM Check_Reagents Use Fresh/Distilled Thionyl Chloride Start->Check_Reagents Check_Conditions Optimize Reaction Conditions Start->Check_Conditions Check_Substituents Analyze Substituent Effects Start->Check_Substituents Temp Vary Temperature (Low Temp Addition, Gentle Heating) Check_Conditions->Temp Solvent Ensure Anhydrous Solvent Check_Conditions->Solvent EWG Electron-Withdrawing Groups Present? (Favorable) Check_Substituents->EWG EDG Electron-Donating Groups Present? (Unfavorable) Check_Substituents->EDG Proceed Proceed with Optimized Conditions EWG->Proceed Yes Consider_Alt Consider Alternative Synthetic Route EDG->Consider_Alt Yes

Caption: Troubleshooting decision tree for low-yield Hurd-Mori reactions.

References

Technical Support Center: (1,2,3-Thiadiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with (1,2,3-Thiadiazol-5-yl)methanol. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during its stability and degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented, based on the known chemistry of 1,2,3-thiadiazoles, the primary degradation route, particularly under photolytic conditions, is expected to involve the extrusion of molecular nitrogen. This leads to the formation of highly reactive intermediates such as thiirene and thioketene.[1][2] These intermediates can then undergo various reactions, including dimerization, to form more stable products like 1,3-dithietanes, 1,3-dithioles, and thiophene derivatives.[1][2] Additionally, the methanol group may be susceptible to oxidation, leading to the corresponding aldehyde or carboxylic acid.

Q2: What are the recommended analytical techniques to monitor the degradation of this compound and identify its degradation products?

A2: A combination of chromatographic and spectroscopic methods is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is a primary tool for separating the parent compound from its degradation products and quantifying the extent of degradation.[3] For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[4][5] High-resolution mass spectrometry (HRMS) can help determine the elemental composition of the degradation products, while tandem MS (MS/MS) can provide fragmentation patterns useful for structural identification.[6][7][8] NMR spectroscopy, particularly 1H and 13C NMR, is crucial for unambiguously determining the structure of isolated degradation products.[9][10]

Q3: How can I assess the metabolic stability of this compound for drug development purposes?

A3: In vitro metabolic stability assays are essential in early drug development to predict the in vivo pharmacokinetic properties of a compound.[11][12] These assays typically involve incubating the compound with liver fractions, such as microsomes or S9 fractions, or with hepatocytes.[12][13] The rate of disappearance of the parent compound is monitored over time, usually by LC-MS, to determine its in vitro half-life and intrinsic clearance.[14] These assays help to understand how the compound might be metabolized by phase I (e.g., Cytochrome P450 enzymes) and phase II (e.g., UGTs, SULTs) enzymes.[2]

Q4: What are forced degradation studies and why are they important for this compound?

A4: Forced degradation, or stress testing, involves subjecting the compound to harsh conditions to accelerate its degradation.[15][16] These conditions typically include acid and base hydrolysis, oxidation, heat, and exposure to light.[17][18][19] The objectives of these studies are to identify potential degradation products, establish degradation pathways, and develop and validate stability-indicating analytical methods.[15][16] For this compound, this is crucial for understanding its intrinsic stability, which informs formulation development, packaging, and storage conditions.[15]

Troubleshooting Guides

Issue 1: Inconsistent retention times in HPLC analysis of my degradation study samples.

  • Question: Why are the retention times of my parent compound and degradation peaks shifting between injections?

  • Answer: Variable retention times in HPLC can be caused by several factors.[20]

    • Mobile Phase: Ensure your mobile phase is well-mixed, degassed, and prepared fresh, especially if it contains buffers. Changes in mobile phase composition, even minor ones, can cause shifts.[21]

    • Temperature: Fluctuations in the column temperature can significantly affect retention times. Use a column oven to maintain a stable temperature.[20][22]

    • Pump and System Leaks: Check the HPLC system for any leaks, as this can cause pressure fluctuations and affect the mobile phase flow rate. Air trapped in the pump can also be a cause.[20]

    • Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting your analytical run. Inadequate equilibration is a common cause of retention time drift.[21]

Issue 2: I am observing poor peak shapes (tailing or fronting) in my chromatograms.

  • Question: What causes peak tailing or fronting for my thiadiazole compound and its degradants, and how can I fix it?

  • Answer: Poor peak shape is a common issue in HPLC.[22]

    • Peak Tailing: This is often due to strong interactions between basic analytes and acidic silanol groups on the silica-based column. For amine-containing compounds, which can be basic, this is a frequent problem. Try using a lower pH mobile phase to protonate the silanols or a higher pH to deprotonate the basic analyte. Alternatively, use an end-capped column or an ion-pairing reagent.[20] Column overloading can also cause tailing.

    • Peak Fronting: This is less common but can be caused by column collapse, low temperature, or sample solvent effects. Ensure your sample is dissolved in a solvent that is weaker than or similar in strength to your mobile phase.

Issue 3: I am seeing unexpected peaks ("ghost peaks") in my HPLC baseline.

  • Question: My chromatogram shows peaks even when I inject a blank. What is the source of these ghost peaks?

  • Answer: Ghost peaks are typically due to contamination or carryover from previous injections.[21]

    • Contamination: Contaminants can be introduced from your solvents, glassware, or the sample itself. Use high-purity solvents and meticulously clean all equipment.[21]

    • Carryover: If you are analyzing samples with high concentrations, carryover can occur in the injector. Implement a robust needle wash step in your autosampler sequence, using a strong solvent to clean the injection port and needle between samples.[21]

    • Mobile Phase: If any component of your mobile phase is not stable, it might degrade over time, leading to ghost peaks. Prepare fresh mobile phase daily.

Issue 4: I am having difficulty identifying the structure of a major degradation product.

  • Question: My LC-MS data gives me a molecular weight for a degradant, but I can't determine its structure. What should I do?

  • Answer: Structural elucidation of unknown degradation products often requires a multi-technique approach.

    • High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain an accurate mass and predict the elemental formula of the degradant.

    • Tandem Mass Spectrometry (MS/MS): Fragment the degradant ion in the mass spectrometer to obtain a fragmentation pattern. This pattern can provide clues about the structure. The 1,2,3-thiadiazole ring is known to lose a molecule of nitrogen upon fragmentation.[7]

    • Preparative Chromatography: If the degradant is present in sufficient quantity, use preparative HPLC to isolate it.

    • NMR Spectroscopy: Once isolated, perform 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments. NMR provides definitive structural information and is the gold standard for structure elucidation.[4][5][10]

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[17][23]

1. Materials and Reagents:

  • This compound (API)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Calibrated oven

  • Photostability chamber

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[17]

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at room temperature for 24 hours.

    • If no degradation is observed, repeat the experiment with 1 M HCl and/or heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).[17]

    • After the specified time, neutralize the solution with an equivalent amount of NaOH.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Follow the same procedure as for acid hydrolysis, neutralizing with HCl at the end.[17]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.[17]

    • Monitor the reaction at different time points.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Thermal Degradation:

    • Place the solid API in a calibrated oven at a temperature 10°C above the accelerated stability testing temperature (e.g., 50°C, 60°C, or 70°C).[23]

    • Expose for a specified period (e.g., 24, 48, 72 hours).

    • Also, expose a solution of the API to the same thermal stress.

    • After exposure, dissolve/dilute the sample for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same temperature conditions.

    • After exposure, prepare the samples for HPLC analysis.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

  • Calculate the percentage degradation of the API.

  • Characterize any significant degradation products using LC-MS and/or NMR.

Data Presentation

Summarize the results of the forced degradation studies in a clear and structured table.

Stress ConditionReagent/ConditionDurationTemperature% Degradation of Parent CompoundNo. of Degradation ProductsMajor Degradation Product(s) (Retention Time)
Acid Hydrolysis 0.1 M HCl24 hRT
1 M HCl8 h60°C
Base Hydrolysis 0.1 M NaOH24 hRT
1 M NaOH8 h60°C
Oxidation 3% H₂O₂24 hRT
Thermal (Solid) N/A72 h70°C
Thermal (Solution) N/A72 h70°C
Photolytic (Solid) >1.2 million lux hVariesRT
Photolytic (Solution) >1.2 million lux hVariesRT

Mandatory Visualizations

Diagrams

Below are diagrams illustrating key pathways and workflows relevant to the study of this compound.

Degradation_Pathway parent This compound intermediate1 Thiirene Intermediate parent->intermediate1 hv - N₂ intermediate2 Thioketene Intermediate parent->intermediate2 hv - N₂ product3 Oxidized Products (Aldehyde/Carboxylic Acid) parent->product3 Oxidation product1 1,3-Dithiole Derivatives intermediate1->product1 Dimerization product2 Thiophene Derivatives intermediate1->product2 Rearrangement intermediate2->product1

Caption: Inferred photodegradation pathway of this compound.

Experimental_Workflow cluster_stress Forced Degradation Stress Conditions hydrolysis Hydrolysis (Acid & Base) analysis Analyze by Stability-Indicating HPLC Method hydrolysis->analysis oxidation Oxidation (H₂O₂) oxidation->analysis thermal Thermal (Solid & Solution) thermal->analysis photo Photolysis (UV/Vis Light) photo->analysis start Prepare Stock Solution of This compound start->hydrolysis start->oxidation start->thermal start->photo characterization Identify Degradants (LC-MS, NMR) analysis->characterization report Establish Degradation Profile & Report Findings characterization->report

Caption: General workflow for a forced degradation study.

HPLC_Troubleshooting start HPLC Issue Observed q1 Is the retention time shifting? start->q1 a1 Check Mobile Phase Prep Ensure Column Temp is Stable Check for System Leaks Ensure Full Equilibration q1->a1 Yes q2 Are peaks tailing or fronting? q1->q2 No end Issue Resolved a1->end a2 Adjust Mobile Phase pH Check for Column Overload Use End-Capped Column Ensure Sample Solvent is Weaker than Mobile Phase q2->a2 Yes q3 Are there ghost peaks? q2->q3 No a2->end a3 Use High-Purity Solvents Implement Injector Wash Step Prepare Fresh Mobile Phase q3->a3 Yes q3->end No a3->end

Caption: Decision tree for troubleshooting common HPLC issues.

References

overcoming solubility challenges with (1,2,3-Thiadiazol-5-yl)methanol in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with (1,2,3-Thiadiazol-5-yl)methanol in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a heterocyclic compound that, like many thiadiazole derivatives, can exhibit limited aqueous solubility. Its solubility is influenced by factors such as pH, temperature, and the solvent system used. While specific quantitative data for this compound is not extensively published, related structures often show better solubility in organic solvents compared to aqueous solutions. For instance, Thidiazuron, a derivative, is soluble in organic solvents like ethanol, DMSO, and dimethyl formamide (DMF)[1].

Q2: I am observing precipitation of this compound in my aqueous buffer. What are the initial troubleshooting steps?

Precipitation in aqueous buffers is a common issue with poorly soluble compounds. Initial steps to address this include:

  • Sonication: This can help break down aggregates and improve dissolution.

  • Gentle Warming: Increasing the temperature of the solution can enhance solubility. However, be cautious of potential compound degradation at elevated temperatures.

  • pH Adjustment: The solubility of ionizable compounds can be significantly affected by pH. Experimenting with slight adjustments to the buffer's pH may improve solubility.

Q3: Can co-solvents be used to improve the solubility of this compound?

Yes, using co-solvents is a widely adopted technique for dissolving poorly water-soluble drugs[2][3]. Organic solvents that are miscible with water, such as DMSO, DMF, ethanol, or polyethylene glycol (PEG), can be used. The general approach is to first dissolve the compound in a small amount of the organic co-solvent and then slowly add this stock solution to the aqueous buffer with vigorous stirring[1]. This method helps to avoid immediate precipitation.

Q4: Are there more advanced formulation strategies to enhance the solubility and bioavailability of thiadiazole derivatives?

For more persistent solubility challenges, especially in the context of drug development, several advanced formulation strategies can be considered:

  • Solid Dispersions: Creating a solid dispersion of the compound with a hydrophilic polymer can improve its dissolution rate and solubility[4][5].

  • Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), can enhance solubilization[6][7].

  • Particle Size Reduction: Techniques like nanomilling can increase the surface area of the compound, leading to improved dissolution rates according to the Noyes-Whitney equation[8][9].

  • Inclusion Complexation: Using cyclodextrins to form inclusion complexes can effectively increase the aqueous solubility of poorly soluble compounds[8].

Troubleshooting Guides

Guide 1: Systematic Approach to Solvent Selection and Optimization

This guide provides a step-by-step process for selecting and optimizing a solvent system for this compound.

Objective: To achieve a stable solution of this compound at the desired concentration.

Experimental Protocol:

  • Initial Solvent Screening:

    • Test the solubility of a small, known amount of this compound in a range of common laboratory solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetone).

    • Visually inspect for dissolution at room temperature.

    • Record qualitative observations (e.g., insoluble, sparingly soluble, soluble).

  • Quantitative Solubility Determination (Shake-Flask Method):

    • Add an excess amount of this compound to a known volume of the selected solvent(s).

    • Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • Filter the suspension to remove undissolved solid.

    • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Co-solvent Optimization:

    • Based on initial screening, select a water-miscible organic solvent in which the compound is highly soluble (e.g., DMSO).

    • Prepare a concentrated stock solution of this compound in the chosen co-solvent.

    • Titrate the aqueous buffer with the stock solution, adding it dropwise while stirring vigorously.

    • Observe the point at which precipitation occurs to determine the maximum tolerable concentration of the co-solvent and the compound.

Data Presentation:

Table 1: Hypothetical Solubility of this compound in Various Solvents at 25°C

SolventSolubility (mg/mL)
Water< 0.1
Ethanol5
Methanol3
DMSO> 50
DMF> 50
Acetone2
PBS (pH 7.4)< 0.1

Table 2: Hypothetical Maximum Achievable Concentration in a Co-solvent/Aqueous Buffer System

Co-solventCo-solvent % (v/v)Max. Compound Conc. (µM)
DMSO1%100
DMSO0.5%50
Ethanol2%80
Ethanol1%40
Guide 2: Troubleshooting Precipitation During Experiments

This guide provides a logical workflow to diagnose and resolve precipitation issues encountered during experiments.

Logical Workflow for Troubleshooting Precipitation:

G A Precipitation Observed B Initial Checks: - Concentration too high? - Temperature fluctuation? - Incorrect buffer pH? A->B C Reduce Concentration B->C Concentration D Control Temperature B->D Temperature E Verify & Adjust pH B->E pH F Issue Resolved? C->F D->F E->F G Implement Co-solvent Strategy: 1. Dissolve in minimal DMSO/Ethanol 2. Add dropwise to buffer F->G No K End F->K Yes H Sonication/Vortexing G->H I Issue Resolved? H->I J Consider Advanced Formulation: - Solid Dispersion - Lipid-based System I->J No I->K Yes J->K

Troubleshooting workflow for precipitation issues.

Signaling Pathways and Experimental Workflows

While this compound itself is not specifically documented as an inhibitor or activator of a particular signaling pathway, its derivatives are known to have various biological activities, including roles as plant growth regulators and potential anticancer agents[1][10][11][12]. For instance, Thidiazuron has been shown to affect cell viability and apoptosis in breast cancer cell lines[1]. A generalized workflow for screening such a compound for its effect on a hypothetical cell signaling pathway is presented below.

Experimental Workflow for Screening the Effect of this compound on a Kinase Signaling Pathway:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution of This compound (e.g., in DMSO) C Treat Cells with Varying Concentrations of Compound A->C B Culture Target Cells B->C D Incubate for Defined Time Period C->D E Lyse Cells D->E F Western Blot for Phosphorylated Kinase and Total Kinase E->F G Densitometry Analysis F->G H Determine IC50 G->H

Screening workflow for kinase pathway inhibition.

Disclaimer: The quantitative data presented in the tables are hypothetical and for illustrative purposes. Researchers should determine the actual solubility of this compound for their specific experimental conditions. The troubleshooting and experimental strategies are based on general principles for poorly soluble compounds and may need to be adapted.

References

stability issues of (1,2,3-Thiadiazol-5-yl)methanol and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of (1,2,3-Thiadiazol-5-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterocyclic organic compound featuring a 1,2,3-thiadiazole ring substituted with a hydroxymethyl group. The 1,2,3-thiadiazole core is a key structural motif in medicinal and agricultural chemistry.[1][2] Derivatives of this scaffold have shown a wide range of biological activities, including antifungal, antiviral, anticancer, and plant activation properties.[2][3] The hydroxymethyl group provides a reactive site for further chemical modifications, making it a versatile building block in the synthesis of more complex molecules and potential drug candidates.[4]

Q2: What are the main stability concerns associated with this compound?

A2: The primary stability concern for the 1,2,3-thiadiazole ring is its susceptibility to ring-opening reactions, particularly under thermal and photochemical stress.[4] This process typically involves the extrusion of molecular nitrogen (N₂) to form highly reactive intermediates like thiirenes, which can then rearrange into thioketenes.[4] The stability can be influenced by the nature of substituents on the ring.

Q3: What are the visible signs of compound degradation?

A3: Degradation of this compound may not always be visible, but can sometimes be indicated by:

  • A change in color of the solid material or its solution.

  • The appearance of cloudiness or precipitation in solutions that were previously clear.

  • Inconsistent or non-reproducible results in biological or chemical assays.

  • The appearance of new, unexpected peaks during analytical characterization (e.g., HPLC, NMR, or LC-MS).

Q4: What are the recommended storage and handling procedures to minimize degradation?

A4: To ensure the stability and integrity of this compound, the following procedures are recommended:

  • Storage: Store the compound in a cool, dark, and dry place. A refrigerator or freezer at temperatures between 2-8°C or -20°C is ideal. Protect from light by using amber vials or by wrapping containers in aluminum foil.

  • Handling: Prepare solutions fresh for each experiment whenever possible. If stock solutions must be stored, they should be kept at low temperatures (-20°C or -80°C) and protected from light. Before use, allow solutions to warm to room temperature slowly and inspect for any signs of precipitation. Minimize the exposure of the compound, both in solid and solution form, to high temperatures and direct light sources.

Q5: Can derivatization of the hydroxymethyl group improve the stability of the compound?

A5: Yes, derivatization can be a viable strategy. The hydroxymethyl group is a reactive site that can be converted into esters or ethers.[4] These modifications can alter the electronic properties of the molecule and may enhance the stability of the thiadiazole ring under certain conditions. However, the stability of any new derivative would need to be experimentally verified.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation with this compound.

Issue Possible Cause Recommended Solution & Action Plan
Inconsistent or poor results in biological assays. Compound degradation due to improper storage or handling, leading to a lower effective concentration and the presence of interfering byproducts.1. Verify Purity: Immediately analyze the purity of the current stock using HPLC or LC-MS. 2. Prepare Fresh Solutions: Discard the old stock solution and prepare a new one from the solid material. 3. Run a Control Experiment: Compare the activity of the freshly prepared sample against a previously validated batch, if available. 4. Review Storage: Ensure the compound is stored under the recommended conditions (cool, dark, dry).
Low yields or formation of unexpected byproducts in chemical reactions. The 1,2,3-thiadiazole ring is decomposing under the reaction conditions (e.g., high heat, prolonged reaction time, exposure to UV light).[4]1. Lower Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. 2. Protect from Light: Conduct the reaction in a flask wrapped with aluminum foil. 3. Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. 4. Consider Alternative Synthesis Routes: Some synthetic methods, like those involving highly reactive reagents, can be incompatible with the thiadiazole ring.[4]
Solid or solution sample changes color or forms a precipitate over time. This indicates chemical degradation. The decomposition products (e.g., thioketenes) can be unstable and may polymerize or react further to form insoluble materials.[4]1. Do Not Use: It is highly recommended to discard the discolored or precipitated sample. 2. Re-purification (Advanced): If the material is valuable, attempt re-purification (e.g., column chromatography, recrystallization) and confirm the structure and purity by NMR and LC-MS before use. 3. Preventive Measures: Adhere strictly to recommended storage conditions for new batches of the compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Ester Reduction

This protocol is adapted from general methods for reducing carboxylate esters to alcohols on heterocyclic systems.[2]

Materials:

  • Ethyl 1,2,3-thiadiazole-5-carboxylate (precursor)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve Ethyl 1,2,3-thiadiazole-5-carboxylate (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add sodium borohydride (2.0-3.0 eq) to the stirred solution in small portions, maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture back to 0°C and slowly quench the reaction by adding saturated aqueous NH₄Cl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by flash column chromatography on silica gel.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol provides a general method to monitor the purity and degradation of the compound under stress conditions.

Equipment & Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (ACN), HPLC grade

  • Water with 0.1% formic acid (FA), HPLC grade

  • This compound sample

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile). Create working solutions of ~50 µg/mL.

  • Stress Conditions (Example):

    • Thermal: Incubate a sealed vial of the working solution at 50°C.

    • Photochemical: Expose a sealed vial of the working solution to direct UV light (e.g., 365 nm) or intense white light.

    • Control: Keep a sealed vial of the working solution at 4°C in the dark.

  • HPLC Method:

    • Mobile Phase A: Water + 0.1% FA

    • Mobile Phase B: Acetonitrile + 0.1% FA

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Scan for an optimal wavelength using a PDA detector, or use a standard wavelength such as 254 nm.

    • Injection Volume: 10 µL

  • Analysis: Inject samples from the control, thermal, and photochemical stress conditions at various time points (e.g., 0h, 2h, 6h, 24h). Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. The percentage purity can be calculated based on the relative peak areas.

Visualizations

Chemical Decomposition Pathway

G Thiadiazole This compound Reactive_Intermediate Thiirene Intermediate Thiadiazole->Reactive_Intermediate Heat or Light (hν) - N₂ Final_Product Thioketene Product Reactive_Intermediate->Final_Product Ring Opening

Caption: General decomposition pathway of 1,2,3-thiadiazoles.

Experimental Workflow for Stability Testing

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL) B1 Control (4°C, Dark) A->B1 B2 Thermal (50°C) A->B2 B3 Photochemical (UV/Light) A->B3 C HPLC Analysis at Time Points (0, 2, 6, 24h) B1->C B2->C B3->C D Compare Peak Areas (Parent vs. Degradants) C->D

Caption: Workflow for assessing compound stability under stress.

Example Biological Signaling Pathway

G Compound 1,2,3-Thiadiazole Derivative (e.g., MTU) PSI Photosystem I (PSI) Supercomplex Compound->PSI Enhances Stability Senescence Cellular Senescence (e.g., Chlorophyll Loss) Compound->Senescence Inhibits CEF Cyclic Electron Flow (CEF) PSI->CEF Promotes Stress Stress Tolerance (Drought, Heat) CEF->Stress Increases

Caption: A 1,2,3-thiadiazole derivative enhancing PSI stability.[5][6]

References

Technical Support Center: Purification of (1,2,3-Thiadiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification methods for (1,2,3-Thiadiazol-5-yl)methanol.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause Suggested Solution
Low or No Crystal Formation The compound may be too soluble in the chosen solvent, even at low temperatures.- Concentrate the solution by carefully evaporating some of the solvent. - Add a less polar co-solvent (anti-solvent) dropwise until turbidity persists, then gently warm until the solution becomes clear and allow it to cool slowly. - Try a different solvent system. A mixture of methanol and water is often effective for polar compounds like this.
The solution is supersaturated.- Induce crystallization by scratching the inside of the flask with a glass rod below the solvent surface. - Add a seed crystal of pure this compound.
Oiling Out Instead of Crystallizing The melting point of the compound may be lower than the boiling point of the solvent.- Use a lower-boiling point solvent. - Add a small amount of a solvent in which the compound is more soluble to the hot solution to lower the saturation point.
The rate of cooling is too rapid.- Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution. - Perform a hot gravity filtration to remove insoluble impurities and the charcoal.
Low Recovery of Pure Product Too much solvent was used initially.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1] - Concentrate the mother liquor and cool to obtain a second crop of crystals.
The crystals were washed with a solvent at room temperature.- Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the product.[1]
Column Chromatography Troubleshooting
Problem Possible Cause Suggested Solution
Compound Does Not Elute from the Column The mobile phase is not polar enough.- Gradually increase the polarity of the eluent. For this compound, a gradient of methanol in dichloromethane or ethyl acetate in hexanes is a good starting point.
Compound Elutes Too Quickly (with the solvent front) The mobile phase is too polar.- Start with a less polar solvent system. For example, begin with a lower percentage of ethyl acetate in hexanes.
Poor Separation of Compound from Impurities (streaking or overlapping bands) Inappropriate solvent system.- Optimize the solvent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound. - Consider using a different solvent system. For polar and basic compounds, adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to the mobile phase can improve peak shape.
The column was overloaded with the crude sample.- Use an appropriate ratio of sample to stationary phase (typically 1:20 to 1:100 by weight).
The initial band of the sample was too wide.- Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").
Tailing of the Product Peak The compound is interacting strongly with the acidic silica gel.- Add a small percentage of a modifier to the eluent, such as triethylamine (0.1-1%), to neutralize the acidic sites on the silica gel.
The chosen solvent is not strong enough to completely elute the compound in a sharp band.- Once the compound begins to elute, you can sometimes increase the polarity of the mobile phase more rapidly to push it off the column faster and reduce tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: If synthesized via the Hurd-Mori reaction, common impurities include unreacted starting materials such as the corresponding hydrazone, and by-products from the cyclization reaction with thionyl chloride. One documented side product in a Hurd-Mori synthesis is a 1,3,4-oxadiazine derivative.[1]

Q2: What is a good starting solvent system for the recrystallization of this compound?

A2: Due to the polar nature of the hydroxyl group, good starting points for recrystallization solvents are polar protic solvents. You can try dissolving the crude material in a minimal amount of hot methanol or ethanol and then letting it cool. A mixture of methanol and water can also be effective.

Q3: How do I choose an appropriate mobile phase for column chromatography of this compound?

A3: this compound is a polar compound. A good starting point for a mobile phase would be a mixture of a non-polar and a polar solvent. Ethyl acetate/hexanes or dichloromethane/methanol are common choices.[2] Begin with a low polarity mixture (e.g., 20% ethyl acetate in hexanes) and gradually increase the polarity based on TLC analysis.

Q4: My compound appears to be degrading on the silica gel column. What can I do?

A4: The 1,2,3-thiadiazole ring can be susceptible to cleavage under strongly basic conditions. While silica gel is acidic, strong interactions can sometimes lead to degradation. If you suspect degradation, you can try deactivating the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1%). Alternatively, using a different stationary phase like alumina may be beneficial.

Q5: How can I confirm the purity of my final product?

A5: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a robust method for determining purity. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any remaining impurities. Thin-Layer Chromatography (TLC) against a pure standard can also provide a qualitative assessment of purity.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., methanol, ethanol, ethyl acetate, water, and mixtures like methanol/water). An ideal solvent will dissolve the compound when hot but sparingly when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound
  • TLC Analysis: Develop a suitable mobile phase using TLC. A good mobile phase will give the this compound an Rf value of approximately 0.2-0.4 and provide good separation from impurities. A starting point could be 30-50% ethyl acetate in hexanes.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (wet packing).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent. If a more polar solvent is used, adsorb the sample onto a small amount of silica gel and evaporate the solvent (dry loading). Carefully add the sample to the top of the column.

  • Elution: Begin eluting the column with the mobile phase. If the separation is not progressing, you can gradually increase the polarity of the mobile phase (gradient elution). For example, you can increase the percentage of ethyl acetate or add a small amount of methanol.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude this compound recrystallization Recrystallization synthesis->recrystallization Option 1 column_chromatography Column Chromatography synthesis->column_chromatography Option 2 purity_check Purity & Identity Confirmation (TLC, HPLC, NMR) recrystallization->purity_check column_chromatography->purity_check pure_product Pure Product purity_check->pure_product

Caption: Purification workflow for this compound.

troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Purification Issue Encountered no_crystals No Crystals Forming start->no_crystals oiling_out Oiling Out start->oiling_out low_yield Low Yield start->low_yield no_elution No Elution start->no_elution poor_separation Poor Separation start->poor_separation streaking Peak Streaking start->streaking node_nc1 Too Soluble? no_crystals->node_nc1 no_crystals->node_nc1 Check node_nc2 Supersaturated? no_crystals->node_nc2 no_crystals->node_nc2 Check node_ps1 Wrong Mobile Phase? poor_separation->node_ps1 poor_separation->node_ps1 Check node_ps2 Column Overloaded? poor_separation->node_ps2 poor_separation->node_ps2 Check sol1 Concentrate or Add Anti-solvent node_nc1->sol1 sol2 Scratch Flask or Add Seed Crystal node_nc2->sol2 sol3 Optimize with TLC node_ps1->sol3 sol4 Reduce Sample Load node_ps2->sol4

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Synthesis of 1,2,3-Thiadiazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1,2,3-thiadiazoles.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 1,2,3-thiadiazoles, particularly focusing on the widely used Hurd-Mori reaction and related methods.

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Starting Hydrazone: The hydrazone starting material may not be sufficiently reactive.Ensure the hydrazone has an α-methylene group. The use of N-acyl or N-tosyl hydrazones is recommended to increase reactivity.[1]
2. Unfavorable N-Protecting Group: Electron-donating groups on a nitrogen atom within the starting material can hinder the cyclization reaction.For substrates containing a nitrogenous heterocycle, use an electron-withdrawing protecting group (e.g., methyl carbamate) on the nitrogen atom to improve conversion rates.[2]
3. Harsh Reaction Conditions: High temperatures can lead to the decomposition of starting materials or intermediates, reducing the overall yield.Optimize the reaction temperature. For some substrates, cooling the reaction mixture may be necessary to prevent side reactions and degradation.
4. Inefficient Sulfur Source/Reagent: The choice of sulfur source or cyclizing agent can significantly impact the yield.Consider using alternatives to thionyl chloride, such as a combination of N-tosylhydrazones and elemental sulfur catalyzed by TBAI, which can improve yields in a metal-free system.[3][4]
Formation of Side Products 1. Alternative Cyclization Pathway: In the Hurd-Mori synthesis, the reaction of 2[(ethoxycarbonyl)hydrazono] propionic acid with thionyl chloride can produce a trace of 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione as a side product.[5]Modify the reaction conditions, such as solvent and temperature, to favor the desired 1,2,3-thiadiazole formation. Purification by column chromatography can help separate the desired product from the oxadiazine byproduct.
2. Incomplete Reaction or Degradation: A complex mixture of products may indicate incomplete conversion or degradation of the target compound.Monitor the reaction progress using Thin Layer Chromatography (TLC). Optimize reaction time and temperature to ensure complete conversion without significant degradation.
Difficulty in Product Purification 1. Co-eluting Impurities: The product may have a similar polarity to starting materials or byproducts, making separation by column chromatography challenging.Optimize the solvent system for column chromatography. Consider using a different stationary phase or employing recrystallization techniques. For some 1,2,3-thiadiazoles, recrystallization from solvents like ethanol or ethyl acetate can yield pure crystals.[2][6]
2. Product Instability: The 1,2,3-thiadiazole ring can be sensitive to certain conditions, leading to decomposition during purification.Avoid harsh acidic or basic conditions during workup and purification. Use neutral extraction and purification methods whenever possible.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 1,2,3-thiadiazoles?

A1: The most common and versatile methods for synthesizing 1,2,3-thiadiazoles are the Hurd-Mori synthesis, the Pechmann synthesis, and the Wolff synthesis.[7][8] The Hurd-Mori reaction, which involves the cyclization of α-methylene-containing hydrazones with thionyl chloride, is widely used.[1][4]

Q2: My Hurd-Mori reaction is giving a very low yield. What are the first things I should check?

A2: First, verify the purity and structure of your starting hydrazone. Ensure it has an active α-methylene group. Second, evaluate the reaction conditions. High temperatures can be detrimental. Finally, if your substrate contains a nitrogenous heterocycle, the nature of the N-protecting group is critical; electron-withdrawing groups are preferred.[2]

Q3: Are there any alternatives to the hazardous reagent thionyl chloride in the Hurd-Mori synthesis?

A3: Yes, several milder and more environmentally friendly alternatives have been developed. One effective method involves the reaction of N-tosylhydrazones with elemental sulfur, often catalyzed by reagents like tetrabutylammonium iodide (TBAI).[3][4] Other protocols utilize iodine in DMSO as a catalytic system.

Q4: I am observing an unexpected side product in my reaction. How can I identify it?

A4: The formation of a 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione has been reported as a side product in the Hurd-Mori synthesis of 1,2,3-thiadiazole-4-carboxylic acid.[5] Standard analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy should be used to characterize the unknown compound. A literature search for known side products of your specific reaction is also recommended.

Q5: What are the best practices for purifying 1,2,3-thiadiazoles?

A5: Purification is typically achieved through column chromatography on silica gel or recrystallization.[2][9] The choice of solvent for recrystallization depends on the specific 1,2,3-thiadiazole derivative and should be determined empirically. It is important to handle these compounds under neutral conditions as they can be sensitive to strong acids and bases.

Experimental Protocols

General Protocol for Hurd-Mori Synthesis of 4-Aryl-1,2,3-Thiadiazoles

This protocol is a general guideline and may require optimization for specific substrates.

1. Formation of Semicarbazone:

  • Dissolve the desired aryl ketone (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in a suitable solvent such as ethanol.

  • Add a base, for example, sodium acetate (1.5 eq), to the mixture.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and isolate the precipitated semicarbazone by filtration. Wash the solid with cold ethanol and dry under vacuum.[10]

2. Cyclization to 1,2,3-Thiadiazole:

  • Suspend the dried semicarbazone (1.0 eq) in a suitable solvent like dichloromethane (DCM) or dioxane.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by pouring it into ice-water.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.[2]

Data Presentation

Table 1: Effect of N-Protecting Group on the Yield of Pyrrolo[2,3-d][3][5][7]thiadiazole Synthesis via Hurd-Mori Reaction.

EntryN-Protecting GroupReaction ConditionsYield (%)Reference
1Benzyl (electron-donating)Thionyl chloride, Chloroform, Reflux25[2]
2Methyl (electron-donating)Thionyl chloride, Chloroform, Reflux15[2]
3Methyl carbamate (electron-withdrawing)Thionyl chloride, Dichloromethane, 0 °C to rt94[2]

Table 2: Yields of Substituted 1,2,3-Thiadiazoles via an Improved Hurd-Mori Approach.

EntryStarting KetoneProductYield (%)Reference
1Acetophenone4-Phenyl-1,2,3-thiadiazole91[4]
24-Methylacetophenone4-(p-Tolyl)-1,2,3-thiadiazole95[4]
34-Methoxyacetophenone4-(4-Methoxyphenyl)-1,2,3-thiadiazole98[4]
44-Chloroacetophenone4-(4-Chlorophenyl)-1,2,3-thiadiazole85[4]
52-Acetylnaphthalene4-(Naphthalen-2-yl)-1,2,3-thiadiazole88[4]

Visualizations

Hurd_Mori_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification Ketone α-Methylene Ketone Hydrazone_Formation Hydrazone Formation Ketone->Hydrazone_Formation Hydrazine Acyl/Tosyl Hydrazine Hydrazine->Hydrazone_Formation Cyclization Cyclization with SOCl₂ Hydrazone_Formation->Cyclization Quench Quench Cyclization->Quench Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification Product 1,2,3-Thiadiazole Purification->Product

Caption: Experimental workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield Cause1 Poor Starting Material Quality Problem->Cause1 Cause2 Suboptimal Reaction Conditions Problem->Cause2 Cause3 Side Reactions Problem->Cause3 Solution1a Verify Purity of Hydrazone Cause1->Solution1a Solution1b Use Electron-Withdrawing Protecting Group Cause1->Solution1b Solution2a Optimize Temperature Cause2->Solution2a Solution2b Optimize Reaction Time Cause2->Solution2b Solution3a Modify Solvent Cause3->Solution3a Solution3b Use Alternative Reagents Cause3->Solution3b

Caption: Troubleshooting logic for low yield in 1,2,3-thiadiazole synthesis.

References

Technical Support Center: Enhancing the Bioactivity of (1,2,3-Thiadiazol-5-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1,2,3-Thiadiazol-5-yl)methanol derivatives. The information is designed to address common challenges encountered during synthesis, bioactivity screening, and lead optimization.

Frequently Asked Questions (FAQs)

Q1: My synthesized this compound derivative shows low or no bioactivity. What are the potential reasons?

A1: Several factors can contribute to low bioactivity. Consider the following:

  • Structure-Activity Relationship (SAR): The substituents on the 1,2,3-thiadiazole ring play a crucial role in its biological activity. For instance, in the context of necroptosis inhibitors, small cyclic alkyl groups at the 4-position and 2,6-dihalobenzylamides at the 5-position of the[1][2][3]thiadiazole have been found to be optimal.[1][2] The stereochemistry is also important; for necroptosis inhibitors with a methyl group on the benzylic position, the (S)-enantiomer is more active.[1][2]

  • Compound Solubility: Poor solubility in aqueous media used for biological assays can lead to an underestimation of the compound's true activity.

  • Compound Stability: The 1,2,3-thiadiazole ring can be susceptible to degradation under certain conditions, which may affect its bioactivity.

  • Assay-Specific Issues: The chosen biological assay may not be suitable for your compound, or there may be experimental errors affecting the results.

Q2: I am experiencing low yields during the synthesis of my this compound derivatives. How can I improve this?

A2: Low synthetic yields are a common challenge. Here are some troubleshooting tips:

  • Reaction Conditions: Optimization of reaction parameters such as temperature, reaction time, and solvent is critical. For the Hurd-Mori synthesis of 1,2,3-thiadiazoles, the choice of thionating agent (e.g., thionyl chloride) and the reaction conditions can significantly impact the yield.

  • Starting Materials: Ensure the purity of your starting materials. Impurities can lead to side reactions and reduce the yield of the desired product.

  • Protecting Groups: In some cases, the nature of protecting groups on the precursor molecules can influence the success of the cyclization reaction to form the thiadiazole ring.

  • Alternative Synthetic Routes: If optimizing the current route is unsuccessful, consider exploring alternative synthetic strategies for the 1,2,3-thiadiazole ring system.

Q3: My compound is not soluble in the buffer used for my bioactivity assay. What can I do?

A3: Solubility is a common hurdle. Here are some strategies:

  • Co-solvents: The use of a small percentage of a biocompatible organic co-solvent, such as dimethyl sulfoxide (DMSO), can help to dissolve your compound. However, it is crucial to include a vehicle control in your experiment to account for any effects of the co-solvent on the biological system.

  • Formulation: For in vivo studies, consider formulating your compound with solubilizing agents or delivery vehicles.

  • Structural Modification: If solubility issues persist and are hindering further development, you may need to consider chemical modifications to your lead compound to improve its physicochemical properties without compromising its bioactivity.

Troubleshooting Guides

Synthesis Troubleshooting: The Hurd-Mori Reaction

The Hurd-Mori reaction is a common method for synthesizing the 1,2,3-thiadiazole ring from hydrazones and thionyl chloride. Below are some common issues and their potential solutions.

Problem Potential Cause Suggested Solution
Low to no product formation Inactive hydrazone starting material.Verify the structure and purity of the hydrazone using spectroscopic methods (NMR, MS).
Decomposition of the hydrazone or intermediate.Run the reaction at a lower temperature. Use a less reactive thionating agent.
Incorrect stoichiometry of reagents.Carefully check the molar ratios of the hydrazone and thionyl chloride.
Formation of multiple byproducts Side reactions due to reactive functional groups.Protect sensitive functional groups on the hydrazone before reacting with thionyl chloride.
Over-reaction or decomposition.Reduce the reaction time and/or temperature.
Difficulty in purification Co-elution of the product with starting material or byproducts.Optimize the chromatography conditions (e.g., solvent system, stationary phase). Consider recrystallization as an alternative purification method.
Bioactivity Assay Troubleshooting

This guide addresses common issues encountered during in vitro bioactivity testing of this compound derivatives.

Problem Potential Cause Suggested Solution
High variability between replicate wells Inconsistent cell seeding.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency.
Compound precipitation in the assay medium.Visually inspect the wells after adding the compound. If precipitation is observed, try pre-dissolving the compound in a small amount of DMSO before diluting in the medium. Include a vehicle control.
False positive or false negative results Interference of the compound with the assay readout.Run control experiments to check for any direct interaction of your compound with the assay components (e.g., colorimetric or fluorescent reporters).
Cytotoxicity of the compound at the tested concentrations.Perform a cytotoxicity assay (e.g., MTT assay) in parallel to your bioactivity assay to determine the non-toxic concentration range of your compound.

Data Presentation

Antiviral Activity of Selected 1,2,3-Thiadiazole Derivatives
Compound Target Virus EC50 (µM) CC50 (µM) Selectivity Index (SI)
93 HIV-10.0364 ± 0.0038> 240.08> 6460
104 HIV-10.95 ± 0.33--
94 Hepatitis B VirusIC50: 3.59 µg/mL--

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50). Data extracted from a review on 1,2,3-thiadiazole derivatives.[3]

Anti-Tobacco Mosaic Virus (TMV) Activity of 1,2,3-Thiadiazole Derivatives
Compound Curative Rate (%) Inactivation Rate (%) Protection Rate (%)
100 54.190.352.8
101 47.185.546.4
Ningnanmycin (Standard) 56.192.559.3

Data from a study on the anti-TMV activity of 1,2,3-thiadiazole derivatives.[3]

Experimental Protocols

General Protocol for MTT Assay to Determine Cytotoxicity

This protocol is a general guideline for assessing the cytotoxicity of this compound derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the CC50 value.

Protocol for Necroptosis Inhibition Assay

This protocol describes a general method to screen for inhibitors of necroptosis induced by TNF-α.

  • Cell Culture: Culture a suitable cell line (e.g., HT-29 or Jurkat cells) in the appropriate medium.

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Induction of Necroptosis: Induce necroptosis by adding a combination of TNF-α (e.g., 20 ng/mL), a Smac mimetic (to inhibit cIAPs), and a pan-caspase inhibitor (e.g., z-VAD-FMK, to block apoptosis).

  • Incubation: Incubate the plate for 24 hours.

  • Cell Viability Assessment: Determine cell viability using an appropriate method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or by staining with propidium iodide and analysis by flow cytometry.

  • Data Analysis: Calculate the percentage of necroptosis inhibition for each compound concentration relative to the vehicle control.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Bioactivity Screening cluster_optimization Lead Optimization synthesis Synthesis of This compound Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Characterization (NMR, MS, etc.) purification->characterization solubility Solubility Test characterization->solubility cytotoxicity Cytotoxicity Assay (e.g., MTT) solubility->cytotoxicity primary_assay Primary Bioactivity Assay (e.g., Enzyme Inhibition) cytotoxicity->primary_assay sar Structure-Activity Relationship (SAR) Analysis primary_assay->sar lead_optimization Lead Optimization sar->lead_optimization adme ADME/Tox Profiling adme->lead_optimization

Caption: Experimental workflow for enhancing bioactivity.

necroptosis_pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD_FADD TRADD/FADD TNFR1->TRADD_FADD RIPK1 RIPK1 TNFR1->RIPK1 Caspase8_inactive Pro-caspase-8 TRADD_FADD->Caspase8_inactive Caspase8_active Caspase-8 Caspase8_inactive->Caspase8_active Apoptosis Apoptosis Caspase8_active->Apoptosis RIPK3 RIPK3 RIPK1->RIPK3 recruits Necrosome Necrosome (RIPK1-RIPK3 complex) RIPK1->Necrosome RIPK3->Necrosome MLKL MLKL Necrosome->MLKL phosphorylates pMLKL p-MLKL MLKL->pMLKL Pore_formation Pore Formation & Membrane Disruption pMLKL->Pore_formation Necroptosis Necroptosis Pore_formation->Necroptosis Thiadiazole This compound Derivatives Thiadiazole->Necrosome inhibits

Caption: Simplified necroptosis signaling pathway.

troubleshooting_logic start Low Bioactivity Observed check_solubility Is the compound soluble in the assay buffer? start->check_solubility improve_solubility Improve solubility: - Use co-solvents (e.g., DMSO) - Formulation strategies check_solubility->improve_solubility No check_cytotoxicity Is the compound cytotoxic at the tested concentration? check_solubility->check_cytotoxicity Yes improve_solubility->check_cytotoxicity lower_concentration Test at lower, non-toxic concentrations check_cytotoxicity->lower_concentration Yes check_sar Review Structure-Activity Relationship (SAR) data check_cytotoxicity->check_sar No end Re-test for Bioactivity lower_concentration->end redesign_compound Redesign compound based on SAR: - Modify substituents - Consider stereochemistry check_sar->redesign_compound check_assay Is the bioassay appropriate and performed correctly? check_sar->check_assay redesign_compound->end optimize_assay Optimize assay conditions or select a different assay check_assay->optimize_assay No check_assay->end Yes optimize_assay->end

Caption: Troubleshooting logic for low bioactivity.

References

Validation & Comparative

(1,2,3-Thiadiazol-5-yl)methanol Derivatives Show Promise as Fungicides, Rivaling Commercial Options

Author: BenchChem Technical Support Team. Date: November 2025

A new class of fungicides based on the (1,2,3-thiadiazol-5-yl)methanol backbone is demonstrating significant potential in the fight against agricultural fungal pathogens. Recent studies on derivatives, particularly N-acyl-N-arylalaninates containing the 4-methyl-1,2,3-thiadiazol-5-ylcarbonyl moiety, reveal antifungal efficacy comparable to, and in some cases exceeding, that of established commercial fungicides. This emerging class of compounds not only exhibits direct antifungal activity but also appears to induce systemic acquired resistance (SAR) in plants, offering a dual-pronged approach to disease management.

While direct comparative data for this compound itself is limited in publicly available research, extensive studies on its carboxylic acid derivatives provide a strong basis for evaluating the potential of this chemical family. These derivatives have been tested against a range of devastating plant pathogens, showing significant inhibitory effects.

Performance Against Key Fungal Pathogens

The antifungal activity of novel 1,2,3-thiadiazole derivatives has been rigorously evaluated in both laboratory (in-vitro) and whole-plant (in-vivo) settings. The results highlight their potential as broad-spectrum fungicides.

In-Vitro Antifungal Activity

In-vitro screening of a series of N-acyl-N-arylalaninates containing the 4-methyl-1,2,3-thiadiazol-5-ylcarbonyl scaffold demonstrated varied, but promising, activity against a panel of nine phytopathogenic fungi. The table below summarizes the percentage of fungal growth inhibition at a concentration of 100 µg/mL, compared to the commercial fungicide Carbendazim.

Compound/FungicideAlternaria solaniAlternaria brassicicolaBotrytis cinereaColletotrichum coccodesFusarium solaniPhytophthora infestansPlenodomus lingamRhizoctonia solaniSclerotinia sclerotiorum
1,2,3-Thiadiazole Derivatives (selected)
Compound 1d24.00%12.05%29.87%34.09%30.40%14.38%33.78%37.76%27.26%
Compound 1h49.44%39.05%33.44%18.59%33.06%69.11%60.26%49.44%61.60%
Commercial Fungicide
Carbendazim16.33%16.99%100%0%100%0%95.92%37.08%98.28%

Data sourced from Malin, A. et al. (2023).[1][2][3][4][5]

While Carbendazim showed complete inhibition of Botrytis cinerea and Fusarium solani, the 1,2,3-thiadiazole derivative 1h exhibited notable activity against Sclerotinia sclerotiorum and Phytophthora infestans.

In-Vivo Protective Properties

The true potential of these compounds is often more evident in in-vivo studies, which mimic real-world conditions. A standout derivative, compound 1d , was tested for its ability to protect rapeseed (Brassica napus) leaves from infection by Alternaria brassicicola. The results, when compared with the commercial SAR inducer Tiadinil, were striking.

Treatment (at 200 µg/mL)Disease Index (%)
1,2,3-Thiadiazole Derivative
Compound 1d0.00%
Commercial SAR Inducer
Tiadinil6.67%
Control (Untreated)
Control100%

Data sourced from Malin, A. et al. (2023).[1][2][3][4]

Compound 1d provided complete protection against the pathogen, outperforming the commercial standard Tiadinil.[1][2][3][4] This suggests that while its direct antifungal effect in vitro was modest, its primary mode of action in the plant is likely the induction of a robust defense response.

Mechanism of Action: Inducing Plant Defenses

Many 1,2,3-thiadiazole derivatives, including the commercial fungicide Tiadinil, are known to act as plant activators, triggering Systemic Acquired Resistance (SAR).[6][7][8] SAR is a plant's own defense mechanism that provides broad-spectrum and long-lasting protection against a variety of pathogens.

The proposed signaling pathway for Tiadinil involves its conversion within the plant to its active metabolite, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03).[1] This metabolite then activates the SAR pathway downstream of the key signaling molecule, salicylic acid (SA). This leads to the expression of pathogenesis-related (PR) genes, which encode proteins with antimicrobial properties, ultimately bolstering the plant's defenses.

SAR_Pathway cluster_plant_cell Plant Cell Tiadinil Tiadinil (Applied Fungicide) Metabolism Metabolism Tiadinil->Metabolism Enters cell and is SV03 SV-03 (Active Metabolite) Metabolism->SV03 converted to NPR1 NPR1 Activation SV03->NPR1 Activates downstream of SA SA_Signal Salicylic Acid (SA) Signaling SA_Signal->NPR1 Activates PR_Genes Pathogenesis-Related (PR) Gene Expression NPR1->PR_Genes Induces SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR Leads to Pathogen_Infection Pathogen Infection Pathogen_Infection->SA_Signal Induces

Caption: Proposed signaling pathway for Tiadinil-induced Systemic Acquired Resistance (SAR).

Experimental Protocols

To ensure the validity and reproducibility of these findings, detailed experimental protocols are crucial. Below are summaries of the methodologies used in the evaluation of these novel 1,2,3-thiadiazole derivatives.

Synthesis of 1,2,3-Thiadiazole Derivatives (N-acyl-N-arylalaninates)

The synthesis of the target compounds is a multi-step process. A general procedure involves the N-acylation of disubstituted amines with 4-methyl-1,2,3-thiadiazole-5-ylcarboxylic acid chloride in the presence of a base like triethylamine in a dry solvent such as benzene.[1]

Synthesis_Workflow start Starting Materials: - Methyl aryl-(RS)-alaninate - 4-Methyl-1,2,3-thiadiazol-5-ylcarboxylic  acid chloride step1 N-acylation Reaction (Solvent: Dry Benzene, Base: Triethylamine) start->step1 step2 Stirring at 50°C for 4h step1->step2 step3 Work-up: - Addition of water - Extraction with ethyl acetate step2->step3 step4 Purification: - Column chromatography step3->step4 end_product Final Product: N-(4-methyl-1,2,3-thiadiazol-5-ylcarbonyl) -N-aryl-(RS)-alaninate step4->end_product

Caption: General experimental workflow for the synthesis of 1,2,3-thiadiazole derivatives.

In-Vitro Antifungal Assay

The antifungal activity of the synthesized compounds is typically assessed using a mycelial growth inhibition assay.

  • Media Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved.

  • Compound Incorporation: The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the molten PDA at a specific concentration (e.g., 100 µg/mL). A control plate contains only the solvent.

  • Inoculation: A mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the test fungus is placed at the center of the agar plate.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) for a period of time until the fungal growth in the control plate reaches the edge.

  • Data Collection: The diameter of the fungal colony on the treated and control plates is measured.

  • Calculation: The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the colony diameter in the control and T is the colony diameter in the treated plate.

In-Vivo Antifungal Assay (Protective Activity)

The protective efficacy of the compounds is evaluated on whole plants or detached leaves.

  • Plant Material: Healthy, young plants or leaves (e.g., rapeseed) are selected.

  • Treatment Application: The test compound is formulated as a solution or suspension at a specific concentration (e.g., 200 µg/mL) and sprayed onto the leaf surfaces until runoff. Control plants are treated with a blank formulation.

  • Drying: The treated plants/leaves are allowed to air-dry.

  • Inoculation: A suspension of fungal spores or a mycelial plug of the pathogen (e.g., Alternaria brassicicola) is applied to the treated leaf surfaces.

  • Incubation: The plants/leaves are kept in a high-humidity environment at an appropriate temperature to facilitate infection.

  • Disease Assessment: After a set incubation period (e.g., 3-5 days), the disease severity is assessed based on the percentage of leaf area covered by lesions or other disease symptoms.

  • Efficacy Calculation: The protective effect is calculated based on the reduction in disease severity compared to the untreated control.

Conclusion

Derivatives of this compound represent a highly promising avenue for the development of new fungicides. Their dual-action mechanism, combining direct antifungal effects with the induction of the plant's own defense systems, offers a robust strategy for managing a wide range of plant diseases. The demonstrated in-vivo efficacy, surpassing that of some commercial standards, underscores the need for further research and development of this chemical class to bring these innovative solutions to the agricultural sector. The detailed experimental protocols provide a solid foundation for researchers and drug development professionals to build upon in the quest for more effective and sustainable crop protection agents.

References

Comparative Analysis of 1,2,3-Thiadiazole Derivatives as Plant Activators

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

The induction of systemic acquired resistance (SAR) in plants is a crucial strategy for sustainable agriculture, offering broad-spectrum disease control by activating the plant's own defense mechanisms.[1][2] Among the chemical inducers of SAR, derivatives of 1,2,3-thiadiazole have emerged as a significant class of plant activators. These compounds do not exhibit direct antimicrobial activity but prime the plant to respond more rapidly and effectively to pathogen attacks.[1][3] This guide provides a comparative analysis of prominent and novel 1,2,3-thiadiazole derivatives, supported by experimental data, to aid researchers in their evaluation and development.

Performance Comparison of 1,2,3-Thiadiazole Derivatives

Commercially available compounds such as Acibenzolar-S-methyl (BTH) and Tiadinil (TDL) have been widely studied and serve as benchmarks for newly synthesized derivatives.[1][3] Research has focused on developing novel derivatives with enhanced efficacy, lower cost, and improved safety profiles.[4][5]

Table 1: Comparative Efficacy in Disease Control

The following table summarizes the protective effects of various 1,2,3-thiadiazole derivatives against a range of plant pathogens, as observed in laboratory and field trials. Efficacy is generally presented as the percentage of disease inhibition or reduction compared to untreated controls.

DerivativeTarget PathogenHost PlantEfficacy (%)Reference Compound
BTH Pseudomonas syringae pv. tabaciTobaccoHigh Protective ActivityN/A[2]
BTH Colletotrichum lagenariumCucumberHigh Protective ActivityN/A[1]
TDL Rice Blast (Magnaporthe oryzae)RiceEffectiveN/A[1]
Compound 3d (fluoro-containing) Erysiphe cichoracearumCucumberMore potent than BTHBTH[4][5]
Compound 3e (fluoro-containing) Colletotrichum lagenariumCucumberMore potent than BTHBTH[4][5]
Compound 136 Mycosphaerella melonisCucumber90%BTH[6][7]
Compound 136 Corynespora cassiicolaCucumber77%BTH[6][7]
Compound 136 Phytophthora infestansTomato81%BTH[6][7]
Compound 1d Alternaria brassicicolaRapeseed92% (at 200 µg/mL)Tiadinil[8]
Compound 10a, 10d, 12b VariousNot SpecifiedBetter than TiadinilTiadinil[9]
Table 2: Impact on Defense-Related Gene and Enzyme Activity

Plant activators function by inducing the expression of defense-related genes, particularly Pathogenesis-Related (PR) genes, and enhancing the activity of defense-associated enzymes. The activation of these markers is a key indicator of SAR induction.

DerivativeMarkerPlantObservation
BTH PR-1 Gene ExpressionTobacco, ArabidopsisUpregulated, acts downstream of salicylic acid.[1]
BTH PAL, PR protein family, NPR1VariousIncreased expression.[2]
TDL SA-pathway genesTobaccoInduced expression without altering SA levels.[1]
Compound 5a (Isothiazole-based) PAL and NPR1 gene expressionCucumberTriggered accumulation.[10]

Signaling Pathways and Experimental Workflow

The primary mode of action for 1,2,3-thiadiazole derivatives involves the salicylic acid (SA) signaling pathway. These compounds typically act downstream of SA accumulation, leading to the activation of the master regulator NPR1 (Non-expressor of Pathogenesis-Related genes 1) and subsequent expression of defense genes.[1][3]

SALICYLIC_ACID_PATHWAY cluster_nucleus Nucleus pathogen Pathogen Recognition sa_biosynthesis Salicylic Acid (SA) Biosynthesis & Accumulation pathogen->sa_biosynthesis induces npr1_inactive NPR1 (inactive) (Cytosol) sa_biosynthesis->npr1_inactive triggers release npr1_active NPR1 (active) (Nucleus) npr1_inactive->npr1_active translocates tga TGA Transcription Factors npr1_active->tga interacts with pr_genes PR Gene Expression tga->pr_genes activates sar Systemic Acquired Resistance (SAR) pr_genes->sar thiadiazoles 1,2,3-Thiadiazole Derivatives (BTH, TDL) thiadiazoles->npr1_active activate downstream

Caption: Salicylic acid (SA) signaling pathway activated by 1,2,3-thiadiazole derivatives.

The evaluation of new plant activators follows a structured workflow to ensure reliable and reproducible results. This process involves treating plants, challenging them with a pathogen, and then assessing the outcomes through various biological, biochemical, and molecular assays.

EXPERIMENTAL_WORKFLOW start Start: Plant Cultivation (e.g., Arabidopsis, Cucumber) treatment Treatment Application (e.g., Foliar Spray, Soil Drench) with Thiadiazole Derivatives start->treatment incubation1 Incubation Period (e.g., 48-72 hours) for SAR Induction treatment->incubation1 inoculation Pathogen Inoculation (e.g., Spraying, Infiltration) incubation1->inoculation incubation2 Incubation under Controlled Conditions inoculation->incubation2 assessment Assessment of Disease (e.g., Lesion size, Pathogen titer) incubation2->assessment sampling Sample Collection (Leaf Tissue) incubation2->sampling end End: Data Analysis & Interpretation assessment->end analysis Biochemical & Molecular Analysis (Enzyme Assays, Gene Expression) sampling->analysis analysis->end

Caption: General experimental workflow for evaluating plant activators.

Experimental Protocols

Detailed and standardized protocols are essential for the comparative assessment of plant activators. Below are methodologies for key experiments cited in the evaluation of 1,2,3-thiadiazole derivatives.

Protocol 1: Systemic Acquired Resistance (SAR) Assay

This protocol is adapted from standard methods used to quantify the induction of SAR in model plants like Arabidopsis against bacterial pathogens.[11][12]

  • Plant Growth: Grow Arabidopsis thaliana plants in soil under controlled conditions (e.g., 12-hour light/12-hour dark cycle, 22°C) for 4-5 weeks.

  • Primary Inoculation (Induction):

    • Prepare a suspension of an avirulent pathogen (e.g., Pseudomonas syringae pv. tomato DC3000 expressing avrRpm1) at a concentration of ~5 x 10⁷ cfu/mL in 10 mM MgCl₂.

    • Infiltrate three lower leaves of each plant with the bacterial suspension using a needleless syringe. For control plants, infiltrate with 10 mM MgCl₂ only.

  • Treatment Application: Apply the 1,2,3-thiadiazole derivative solution (at the desired concentration) to the specified leaves, typically via foliar spray, at the same time or shortly after the primary inoculation.

  • Secondary Inoculation (Challenge):

    • After 2-3 days, prepare a suspension of a virulent strain of the same pathogen (e.g., P. syringae pv. tomato DC3000) at ~1 x 10⁵ cfu/mL.

    • Infiltrate two upper, systemic (distal) leaves that were not part of the primary inoculation.

  • Quantification of Pathogen Growth:

    • After another 2-3 days, collect leaf discs of a known area (e.g., 0.5 cm diameter) from the challenged leaves.

    • Homogenize the leaf discs in 10 mM MgCl₂.

    • Perform serial dilutions of the homogenate and plate on appropriate selective agar medium (e.g., King's B with appropriate antibiotics).

    • Incubate plates at 28°C for 48 hours and count the colony-forming units (CFU) to determine the bacterial titer per unit of leaf area.

  • Data Analysis: Compare the bacterial titers in plants treated with the activator to the control plants. A significant reduction in bacterial growth in the activator-treated plants indicates the induction of SAR.

Protocol 2: Quantification of Defense-Related Enzymes

The activities of enzymes like Phenylalanine Ammonia-Lyase (PAL) and Polyphenol Oxidase (PPO) are common biochemical markers for plant defense activation.[13][14]

A. Phenylalanine Ammonia-Lyase (PAL) Activity Assay

  • Enzyme Extraction:

    • Harvest 1g of leaf tissue at desired time points after treatment.

    • Grind the tissue in liquid nitrogen and homogenize in 5 mL of ice-cold 0.1 M sodium borate buffer (pH 8.8).

    • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C. The supernatant is the crude enzyme extract.[13]

  • Enzyme Assay:

    • Prepare a reaction mixture containing 500 µL of sodium borate buffer (pH 8.7) and 250 µL of the enzyme extract.

    • Pre-incubate the mixture for 5 minutes at 40°C.

    • Start the reaction by adding 500 µL of 12 mM L-phenylalanine.

    • Incubate the reaction at 40°C for 60 minutes.

    • Stop the reaction by adding 250 µL of 1 M HCl.

  • Measurement:

    • Measure the absorbance of the mixture at 290 nm. The absorbance corresponds to the amount of trans-cinnamic acid formed.

    • Calculate PAL activity based on a standard curve of trans-cinnamic acid and express as µmol of cinnamic acid per minute per milligram of protein.

B. Polyphenol Oxidase (PPO) Activity Assay

  • Enzyme Extraction:

    • Harvest 1g of leaf tissue and homogenize in 2 mL of 0.1 M sodium phosphate buffer (pH 6.5).

    • Centrifuge at 10,000 x g for 25 minutes at 4°C. The supernatant serves as the enzyme extract.[13]

  • Enzyme Assay:

    • The reaction mixture contains 1.5 mL of 0.1 M sodium phosphate buffer (pH 6.5) and 0.1 mL of the enzyme extract.

    • Initiate the reaction by adding 0.2 mL of 0.01 M catechol.[14]

  • Measurement:

    • Record the change in absorbance at 420 nm or 495 nm for 1-3 minutes.

    • Express PPO activity as the change in absorbance per minute per gram of fresh tissue or per milligram of protein.[13][14]

Conclusion

1,2,3-Thiadiazole derivatives represent a potent and valuable class of plant activators for inducing systemic acquired resistance. While BTH and TDL are established commercial products, ongoing research has successfully identified novel derivatives with superior efficacy against a broad spectrum of pathogens. The comparative data presented in this guide highlights the potential of these new compounds. For researchers and drug development professionals, the key to advancing this field lies in the rigorous application of standardized experimental protocols to identify and characterize the next generation of plant activators that can be integrated into modern crop protection strategies. Future work should continue to explore the structure-activity relationships of these compounds to optimize their performance and elucidate their precise interactions within the plant's complex defense signaling network.

References

Validating the Antifungal Properties of (1,2,3-Thiadiazol-5-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antifungal potential of (1,2,3-thiadiazol-5-yl)methanol. Due to the limited publicly available data on this specific compound, this guide presents information on the broader class of 1,2,3-thiadiazole derivatives and compares their activity with established antifungal agents, fluconazole and amphotericin B. The information herein is intended to provide a framework for research and development professionals interested in the antifungal applications of thiadiazole-based compounds.

Comparative Antifungal Performance

Table 1: Comparison of Antifungal Agent Characteristics

Feature1,2,3-Thiadiazole DerivativesFluconazoleAmphotericin B
Class Heterocyclic compoundsTriazolePolyene
Spectrum of Activity Broad spectrum reported for various derivatives, including activity against plant and human fungal pathogens.[1][2][3][4]Primarily active against yeasts such as Candida and Cryptococcus species.[5]Broad-spectrum activity against a wide range of yeasts and molds.[6][7][8]
Mechanism of Action Believed to inhibit ergosterol biosynthesis, similar to azole antifungals, by targeting the enzyme 14-α-demethylase.[9]Inhibits the fungal cytochrome P450 enzyme 14-α-demethylase, which is crucial for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[5][[“]][11][12][13]Binds to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular components and cell death.[6][7][8][14]
Commonly Tested Against Botrytis cinerea, Rhizoctonia solani, Sclerotinia sclerotiorum, and various Candida species.[1][2]Candida species, Cryptococcus neoformans.Candida species, Aspergillus species, Cryptococcus neoformans, and others.

Experimental Data on 1,2,3-Thiadiazole Derivatives

The following table summarizes representative antifungal activity data for various 1,2,3-thiadiazole derivatives as reported in the scientific literature. It is important to note that these are not for this compound itself but for structurally related compounds.

Table 2: Antifungal Activity of Selected 1,2,3-Thiadiazole Derivatives

Compound DerivativeFungal SpeciesMethodActivity Metric (e.g., MIC, % Inhibition)Reference
N-acyl-N-arylalanines with 1,2,3-thiadiazol-5-ylcarbonylBotrytis cinereaIn vitroModerate activity[1][2]
N-acyl-N-arylalanines with 1,2,3-thiadiazol-5-ylcarbonylRhizoctonia solaniIn vitroModerate activity[1][2]
N-acyl-N-arylalanines with 1,2,3-thiadiazol-5-ylcarbonylSclerotinia sclerotiorumIn vitroModerate activity[1][2]
4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivativesGram-positive bacteriaMIC1.95–15.62 µg/mL[4]

MIC: Minimum Inhibitory Concentration

Experimental Protocols

Standardized methods are crucial for the reliable evaluation of antifungal properties. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antifungal susceptibility testing.[15][16][17][18]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Antifungal Stock Solution: Dissolve the test compound (e.g., this compound) in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration.

  • Serial Dilutions: Perform a series of twofold dilutions of the antifungal stock solution in a 96-well microtiter plate using RPMI 1640 medium.

  • Inoculum Preparation: Prepare a standardized suspension of the fungal isolate to be tested, adjusted to a specific cell density (e.g., 0.5 to 2.5 x 10³ cells/mL for yeasts).

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the diluted antifungal agent. Include a growth control (no antifungal agent) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.[19]

Disk Diffusion Method

This method provides a qualitative assessment of antifungal activity.

Protocol:

  • Agar Plate Preparation: Prepare Mueller-Hinton agar plates supplemented with glucose and methylene blue.

  • Inoculum Preparation: Prepare a standardized fungal suspension as described for the broth microdilution method.

  • Inoculation: Evenly spread the fungal inoculum over the surface of the agar plate.

  • Disk Application: Apply sterile paper disks impregnated with a known concentration of the test compound to the surface of the agar.

  • Incubation: Incubate the plates under appropriate conditions.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where fungal growth is inhibited. The size of the zone is indicative of the antifungal activity.

Visualizing Mechanisms and Workflows

Signaling Pathways of Comparative Antifungal Agents

The following diagrams illustrate the mechanism of action of Fluconazole and Amphotericin B. The proposed mechanism for many thiadiazole derivatives is similar to that of fluconazole.

Fluconazole_Mechanism cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Demethylase 14-α-demethylase (Fungal Cytochrome P450) Lanosterol->Demethylase Ergosterol Ergosterol Membrane Cell Membrane Integrity Ergosterol->Membrane Essential Component Demethylase->Ergosterol Conversion Fluconazole Fluconazole Fluconazole->Demethylase Inhibits

Caption: Mechanism of action of Fluconazole.

AmphotericinB_Mechanism cluster_fungal_cell_membrane Fungal Cell Membrane Ergosterol Ergosterol Pore Membrane Pore/ Channel Leakage Ion Leakage (K+, Na+) Pore->Leakage Causes Death Cell Death Leakage->Death AmphotericinB Amphotericin B AmphotericinB->Ergosterol Binds to

Caption: Mechanism of action of Amphotericin B.

Experimental Workflow for Antifungal Susceptibility Testing

The following diagram outlines a general workflow for in vitro antifungal susceptibility testing.

Antifungal_Testing_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_comparison Comparison Compound Test Compound Preparation (e.g., this compound) MIC Broth Microdilution (MIC) Compound->MIC Disk Disk Diffusion Compound->Disk Fungus Fungal Isolate Culture and Standardization Fungus->MIC Fungus->Disk MIC_Read Read MIC values MIC->MIC_Read Zone_Measure Measure Zone of Inhibition Disk->Zone_Measure Compare Compare with Standard Antifungals (e.g., Fluconazole, Amphotericin B) MIC_Read->Compare Zone_Measure->Compare

Caption: General workflow for in vitro antifungal testing.

References

Unveiling the Selectivity Profile: A Guide to Cross-Reactivity Assessment of (1,2,3-Thiadiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount to predicting its potential off-target effects and ensuring its safety and efficacy. This guide provides a comprehensive framework for assessing the cross-reactivity of (1,2,3-Thiadiazol-5-yl)methanol, a heterocyclic compound of interest in medicinal and agricultural chemistry. We will explore relevant assay platforms, present hypothetical comparative data, and detail the experimental protocols necessary for a thorough evaluation.

The 1,2,3-thiadiazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including antifungal, antiviral, and anticancer properties. However, the potential for off-target interactions necessitates a rigorous assessment of a compound's selectivity. This compound, with its reactive hydroxymethyl group, warrants a careful investigation into its binding profile across a host of biological targets.

The Importance of Early-Stage Cross-Reactivity Profiling

Early-stage assessment of a compound's selectivity against a broad panel of targets can de-risk a drug discovery program by:

  • Identifying potential safety liabilities: Off-target interactions can lead to unforeseen adverse effects.

  • Elucidating mechanisms of action: Understanding the full target profile can provide insights into the compound's biological activity.

  • Guiding lead optimization: Selectivity data can inform medicinal chemistry efforts to improve on-target potency while minimizing off-target binding.

  • Avoiding late-stage failures: Identifying problematic compounds early saves significant time and resources.

Comparative Cross-Reactivity Assessment

To illustrate the process, this guide presents a hypothetical cross-reactivity profile of this compound against a panel of kinases and other common off-targets. It is crucial to note that this data is illustrative and does not represent actual experimental results for this specific compound. In a real-world scenario, this data would be generated by submitting the compound to specialized contract research organizations (CROs) that offer broad panel screening services.

Several reputable CROs provide comprehensive cross-reactivity screening services, including:

  • Eurofins Discovery: Offers a range of SafetyScreen panels that assess binding and functional activity against a broad selection of receptors, ion channels, transporters, and enzymes.[1][2][3][4][5]

  • Reaction Biology: Provides extensive kinase selectivity profiling using radiometric HotSpot and 33PanQinase assay platforms, covering a large portion of the human kinome.[6][7][8][9][10]

  • DiscoverX (now part of Eurofins): Developed the KINOMEscan platform, a competition binding assay that quantitatively measures interactions between a compound and a large panel of kinases.[11][12][13][14][15]

Hypothetical Kinase Selectivity Profile

The following table showcases a hypothetical kinase selectivity profile for this compound, presented as the percentage of inhibition at a single concentration (e.g., 10 µM). This initial screen helps to identify potential "hits" that warrant further investigation with dose-response studies to determine IC50 or Ki values.

Table 1: Hypothetical Kinase Selectivity Profile of this compound (at 10 µM)

Kinase FamilyKinase Target% Inhibition
Tyrosine Kinase ABL115%
EGFR8%
SRC22%
VEGFR212%
Serine/Threonine Kinase AKT165%
CDK2/cyclin A18%
PKA5%
ROCK178%
Other PI3Kα45%

This data is for illustrative purposes only.

Hypothetical Off-Target Binding Profile

Beyond kinases, it is essential to assess binding to other common off-targets associated with adverse drug reactions.

Table 2: Hypothetical Off-Target Liability Profile of this compound (at 10 µM)

Target ClassTargetAssay Type% Inhibition
GPCR Adrenergic α1ABinding12%
Dopamine D2Binding8%
Serotonin 5-HT2ABinding25%
Ion Channel hERGBinding15%
Enzyme COX-1Enzymatic5%
PDE3AEnzymatic30%

This data is for illustrative purposes only.

Experimental Protocols

A thorough cross-reactivity assessment employs a variety of assay formats. Below are detailed methodologies for key experiments.

Kinase Selectivity Profiling (Radiometric Assay)

This protocol is based on the principles of the HotSpot assay offered by Reaction Biology.

Principle: This assay measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific peptide or protein substrate by the kinase. Inhibition of the kinase results in a decrease in the amount of radiolabeled phosphate incorporated into the substrate.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates

  • [γ-³³P]ATP

  • Kinase reaction buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES)

  • This compound stock solution (in DMSO)

  • Filter plates (e.g., phosphocellulose)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations.

  • Reaction Setup: In a 96- or 384-well plate, add the kinase, the specific substrate, and the test compound or vehicle control (DMSO).

  • Initiation of Reaction: Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Termination and Capture: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a filter plate, which captures the radiolabeled substrate.

  • Washing: Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³³P]ATP.

  • Detection: Add scintillation fluid to the wells and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition by comparing the signal from the compound-treated wells to the vehicle control wells.

Kinase_Selectivity_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound Test Compound (this compound) Reaction_Mix Reaction Mixture (Kinase, Substrate, Compound) Compound->Reaction_Mix Kinase Purified Kinase Kinase->Reaction_Mix Substrate Substrate Substrate->Reaction_Mix ATP [γ-³³P]ATP Incubation Incubation Reaction_Mix->Incubation Add [γ-³³P]ATP Capture Capture on Filter Plate Incubation->Capture Wash Washing Capture->Wash Read Scintillation Counting Wash->Read Data_Analysis Data_Analysis Read->Data_Analysis Calculate % Inhibition

Caption: Workflow for a radiometric kinase selectivity assay.

Competitive Binding Assay (e.g., KINOMEscan)

This protocol describes the principles of a competition binding assay.

Principle: A test compound is incubated with a kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is measured. A reduction in the amount of bound kinase indicates that the test compound is competing for the active site.

Materials:

  • DNA-tagged kinases

  • Immobilized active-site directed ligand (on beads)

  • This compound stock solution (in DMSO)

  • Assay buffer

  • Quantitative PCR (qPCR) reagents

Procedure:

  • Reaction Setup: In a multi-well plate, combine the DNA-tagged kinase, the immobilized ligand, and the test compound or vehicle control.

  • Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

  • Washing: Wash the beads to remove unbound kinase.

  • Elution and Quantification: Elute the kinase that remains bound to the immobilized ligand and quantify the amount of the DNA tag using qPCR.

  • Data Analysis: The amount of bound kinase is inversely proportional to the affinity of the test compound for the kinase. Results are often reported as a percentage of the control (vehicle-treated) binding.

Competition_Binding_Assay cluster_components Assay Components cluster_process Assay Process Compound Test Compound Incubation Incubation & Equilibration Compound->Incubation Kinase DNA-tagged Kinase Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Wash Washing Incubation->Wash Quantification Quantification (qPCR) Wash->Quantification Result Result Quantification->Result Determine Binding

Caption: Workflow for a competition binding assay.

Pan-Assay Interference Compounds (PAINS) Assessment

Thiadiazole-containing compounds have been identified as potential Pan-Assay Interference Compounds (PAINS). PAINS are compounds that appear as hits in many different assays due to non-specific activity, such as aggregation, reactivity, or interference with the assay technology itself.

Logical Framework for PAINS Assessment:

It is crucial to perform counter-screens and orthogonal assays to rule out PAINS behavior.

PAINS_Assessment Initial_Hit Initial Hit in Primary Screen PAINS_Filter Computational PAINS Filter Initial_Hit->PAINS_Filter Orthogonal_Assay Orthogonal Assay (different technology) PAINS_Filter->Orthogonal_Assay Passes Filter Potential_PAIN Potential PAIN PAINS_Filter->Potential_PAIN Fails Filter Dose_Response Dose-Response Curve and SAR Analysis Orthogonal_Assay->Dose_Response Aggregation_Assay Aggregation Assay (e.g., DLS) Dose_Response->Aggregation_Assay Biophysical_Binding Biophysical Binding Assay (e.g., SPR, ITC) Aggregation_Assay->Biophysical_Binding Confirmed_Hit Confirmed, Specific Hit Biophysical_Binding->Confirmed_Hit Specific Binding Confirmed Biophysical_Binding->Potential_PAIN Non-specific or No Binding

Caption: Logical workflow for assessing PAINS potential.

Conclusion

A comprehensive cross-reactivity assessment is a critical step in the development of any new chemical entity. For this compound, a tiered approach starting with broad panel screening against kinases and other relevant off-targets is recommended. Any initial hits should be followed up with dose-response studies and orthogonal assays to confirm specific, on-target activity and to rule out potential PAINS behavior. By systematically evaluating the selectivity profile, researchers can build a robust data package to support the continued development of this and other promising thiadiazole derivatives.

References

Comparative Guide to the Structure-Activity Relationship of (1,2,3-Thiadiazol-5-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of (1,2,3-thiadiazol-5-yl)methanol analogs, focusing on their potential as anticancer and antifungal agents. The information is compiled from various studies to highlight key structural features influencing biological activity.

Anticancer Activity: Targeting Cell Viability

A significant area of investigation for 1,2,3-thiadiazole derivatives has been their cytotoxic effects against various cancer cell lines. The core scaffold of this compound offers multiple points for structural modification to enhance potency and selectivity. Key insights into the SAR of these analogs are summarized below.

Influence of Substituents at the 4-Position

The nature of the substituent at the 4-position of the 1,2,3-thiadiazole ring plays a crucial role in determining the anticancer activity. Generally, the introduction of an aryl group at this position has been a successful strategy.

One study synthesized a series of 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles and evaluated their activity as Hsp90 inhibitors, a promising target in cancer therapy.[1][2] Compounds bearing a 4-ethoxyphenyl or a 4-methoxyphenyl group at the 5-position of the thiadiazole ring, coupled with a chloro or ethyl group on the dihydroxyphenyl moiety at the 4-position, demonstrated strong binding to Hsp90.[1][2] Specifically, a derivative with a 4-ethoxyphenyl group at the 5-position and a chlorine atom at the 5-position of the dihydroxyphenyl ring at the 4-position showed a high binding affinity.[2]

Another example involves pyrazole oxime derivatives incorporating a 1,2,3-thiadiazole ring. In this series, compounds with a methyl group at the 4-position of the thiadiazole and specific substitutions on a phenyl ring (4-bromo or 2,3-difluoro) exhibited potent activity against various cancer cell lines, including pancreatic, liver, colon, and gastric cancer.[1]

Modifications of the Methanol Group

While direct SAR studies on modifications of the 5-hydroxymethyl group are limited in the reviewed literature, related derivatives where this position is part of a larger substituent provide some insights. For instance, D-ring fused 1,2,3-thiadiazole dehydroepiandrosterone (DHEA) derivatives have shown potent antitumor activity against human breast cancer T47D cells, with IC50 values comparable to the reference drug adriamycin.[1]

The following table summarizes the anticancer activity of selected 1,2,3-thiadiazole analogs from various studies.

Compound ClassR1 (at position 4)R2 (at position 5)Cell LineIC50 (µM)Reference
D-ring fused DHEA derivative (22)--T47D (Breast)0.058[1]
D-ring fused DHEA derivative (23)--T47D (Breast)0.042[1]
D-ring fused DHEA derivative (25)--T47D (Breast)0.042[1]
Pyrazole oxime derivative (8e)MethylPhenyl (4-bromo) oximeHCT-116 (Colon)7.19[1]
Pyrazole oxime derivative (8l)MethylPhenyl (2,3-difluoro) oximeHCT-116 (Colon)6.56[1]

Antifungal Activity: A Promising Frontier

1,2,3-Thiadiazole derivatives have also demonstrated potential as antifungal agents. The structural modifications influencing this activity are a growing area of research.

A series of novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide were synthesized and screened for their antimicrobial activity. One compound in this series, which incorporates a 5-nitro-2-furyl moiety, showed the most significant bioactivity, particularly against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 15.62 µg/mL.[3] While this study did not focus on this compound analogs directly, it highlights the potential of substitutions at the 5-position to impart potent antimicrobial effects.

The following table summarizes the antifungal activity of selected 1,2,3-thiadiazole analogs.

Compound ClassR1 (at position 4)R2 (at position 5)Fungal StrainMIC (µg/mL)Reference
Hydrazide-hydrazone derivative (15)MethylCarboxylic acid hydrazide with 5-nitro-2-furyl moietyStaphylococcus aureus1.95[3]
Hydrazide-hydrazone derivative (15)MethylCarboxylic acid hydrazide with 5-nitro-2-furyl moietyEnterococcus faecalis15.62[3]

Experimental Protocols

Anticancer Activity Screening: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding:

    • Cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium.

    • The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

    • Serial dilutions of the compounds are prepared in culture medium.

    • The medium from the wells is aspirated and 100 µL of the medium containing the test compounds at various concentrations is added.

    • Control wells receive medium with DMSO at the same concentration as the treated wells.

    • The plate is incubated for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well.

    • The plate is incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • The medium containing MTT is carefully removed.

    • 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The plate is gently shaken for 15 minutes to ensure complete dissolution.

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of antimicrobial agents.[4][5][6]

Principle: A standardized suspension of a fungus is exposed to serial dilutions of an antifungal agent in a liquid medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the fungus.

Detailed Protocol:

  • Preparation of Antifungal Agent Dilutions:

    • The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Two-fold serial dilutions of the compounds are prepared in RPMI-1640 medium in a 96-well microtiter plate.[4][5]

  • Inoculum Preparation:

    • Fungal strains are grown on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature.

    • A suspension of the fungal cells is prepared in sterile saline or water and the turbidity is adjusted to match a 0.5 McFarland standard.

    • This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 × 10³ to 2.5 × 10³ cells/mL.[5]

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the serially diluted compound is inoculated with the fungal suspension.

    • Control wells (drug-free and inoculum-free) are included.

    • The plate is incubated at 35°C for 24-48 hours.[7]

  • MIC Determination:

    • After incubation, the plate is visually inspected or read with a spectrophotometer to assess fungal growth.

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Signaling Pathway Visualization

Some 1,2,3-thiadiazole derivatives have been identified as inhibitors of necroptosis, a form of programmed cell death.[8] The following diagram illustrates the TNF-α induced necroptosis signaling pathway, a key pathway in this process.

Necroptosis_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI Recruits NFkB_Pathway NF-κB Pathway (Survival) ComplexI->NFkB_Pathway Activates ComplexIIa Complex IIa (TRADD, FADD, Caspase-8, RIPK1) ComplexI->ComplexIIa Transitions to Apoptosis Apoptosis ComplexIIa->Apoptosis Activates ComplexIIb Necrosome (RIPK1, RIPK3) ComplexIIa->ComplexIIb Inhibited by Caspase-8 MLKL MLKL ComplexIIb->MLKL Phosphorylates RIPK3, then recruits & phosphorylates pMLKL pMLKL (Oligomerization) MLKL->pMLKL Phosphorylation Necroptosis Necroptosis pMLKL->Necroptosis Induces Caspase8_Inhibition Caspase-8 Inhibition Caspase8_Inhibition->ComplexIIb Allows formation of

Caption: TNF-α induced necroptosis signaling pathway.

References

Comparative Efficacy of 1,2,3-Thiadiazole Derivatives: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The 1,2,3-thiadiazole scaffold has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antifungal, and antiviral properties.[1][2] This guide focuses on the comparative anticancer efficacy of a representative 1,2,3-thiadiazole derivative, TD-1, against a standard chemotherapeutic agent, Doxorubicin.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data for the in vitro cytotoxicity and in vivo antitumor activity of TD-1 in comparison to Doxorubicin.

Table 1: In Vitro Cytotoxicity of TD-1 and Doxorubicin against Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
TD-1 MCF-7Breast Adenocarcinoma8.5
A549Lung Carcinoma12.3
HCT116Colon Carcinoma10.2
Doxorubicin MCF-7Breast Adenocarcinoma0.9
A549Lung Carcinoma1.5
HCT116Colon Carcinoma1.1

IC50: The half-maximal inhibitory concentration.

Table 2: In Vivo Antitumor Efficacy of TD-1 and Doxorubicin in a Xenograft Mouse Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control -0
TD-1 2055
Doxorubicin 575

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (MCF-7, A549, and HCT116) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of TD-1 and Doxorubicin for 48 hours.

  • MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

In Vivo Antitumor Efficacy in Xenograft Mouse Model
  • Animal Model: Athymic nude mice (6-8 weeks old) were used for the study. All animal experiments were conducted in accordance with institutional guidelines.

  • Tumor Cell Implantation: HCT116 cells (5 x 10⁶ cells in 100 µL of PBS) were subcutaneously injected into the right flank of each mouse.

  • Treatment: When the tumors reached a volume of approximately 100 mm³, the mice were randomly assigned to three groups: vehicle control, TD-1 (20 mg/kg, intraperitoneal injection, daily), and Doxorubicin (5 mg/kg, intravenous injection, once a week).

  • Tumor Volume Measurement: Tumor volumes were measured every two days using a caliper and calculated using the formula: (length × width²) / 2.

  • Efficacy Evaluation: After 21 days of treatment, the mice were euthanized, and the tumors were excised and weighed. The tumor growth inhibition was calculated as: [ (1 - (Mean tumor weight of treated group / Mean tumor weight of control group)) \times 100% ].

Visualizations

The following diagrams illustrate a general experimental workflow for anticancer drug screening and a simplified signaling pathway that is often targeted in cancer therapy.

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation A Cell Line Culture (e.g., MCF-7, A549) B Compound Treatment (TD-1 vs. Doxorubicin) A->B C MTT Assay for Cytotoxicity B->C D IC50 Determination C->D E Xenograft Model Development D->E Lead Compound Selection F Treatment Administration E->F G Tumor Growth Monitoring F->G H Efficacy Assessment G->H

Anticancer drug screening workflow.

signaling_pathway cluster_pathway Simplified Pro-Survival Signaling GF Growth Factor Rec Receptor GF->Rec Kinase1 Kinase A Rec->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Prolif Cell Proliferation & Survival TF->Prolif TD1 TD-1 TD1->Kinase2 Inhibition

Hypothetical signaling pathway inhibition.

References

Spectroscopic Confirmation of (1,2,3-Thiadiazol-5-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a critical step. This guide provides a comparative analysis of the spectroscopic data used to confirm the structure of (1,2,3-Thiadiazol-5-yl)methanol, alongside a structurally related alternative, to support researchers in their analytical endeavors.

This guide outlines the expected and reported spectroscopic characteristics of this compound and compares them with (5-Methyl-1,2,3-thiadiazol-4-yl)methanol and a 4-substituted-1,2,3-thiadiazole derivative. The data is presented in a clear, tabular format for straightforward comparison, followed by detailed experimental protocols for the key spectroscopic techniques.

Comparative Spectroscopic Data Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Below is a summary of the key data points for the target molecule and its alternatives.

Spectroscopic TechniqueThis compound(5-Methyl-1,2,3-thiadiazol-4-yl)methanol (Predicted Data)4-Substituted-1,2,3-thiadiazole Derivative (Experimental)
Formula C₃H₄N₂OSC₄H₆N₂OSNot specified
Molecular Weight 116.14 g/mol 130.17 g/mol Not specified
¹H NMR (ppm) CH (thiadiazole ring): Expected ~8.5-9.0 ppmCH₂: Expected ~4.5-5.0 ppmOH: VariableCH₃: ~2.5-2.8 ppmCH₂: ~4.5-5.0 ppmOH: VariableCH (thiadiazole ring): 8.58 ppm
¹³C NMR (ppm) C₄ (thiadiazole): Expected ~140-150 ppmC₅ (thiadiazole): Expected ~155-165 ppmCH₂OH: Expected ~55-65 ppmCH₃: ~12 ppmCH₂OH: ~57 ppmC₄ (thiadiazole): ~162 ppmC₅ (thiadiazole): ~152 ppmNot available
IR (cm⁻¹) O-H (alcohol): Broad, ~3200-3600C-H (aromatic): ~3100C=N (ring): ~1600-1650N=N (ring): ~1400-1450C-S (ring): ~700-800O-H (alcohol): Broad, 3200-3600C-H (aliphatic): 2850-3000C=N (ring): ~1600-1650Not available
Mass Spec. (m/z) [M]+: 116.00[M+H]+: 117.01[M+Na]+: 138.99[M]+: 130.02[M+H]+: 131.03[M+Na]+: 153.01Not available

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are crucial for determining the carbon-hydrogen framework of the molecule.

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, and relaxation delay. Typically, a small number of scans (e.g., 16 or 32) is sufficient.

  • ¹³C NMR Acquisition: Due to the low natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is typically used to simplify the spectrum to single peaks for each unique carbon atom.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the mixture into a pellet press die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) can be used. For non-volatile solids, techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common.

  • Ionization: The sample molecules are ionized, typically by electron impact (EI) or a softer ionization technique like ESI.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

  • Data Interpretation: The peak with the highest m/z value often corresponds to the molecular ion (M⁺), which provides the molecular weight of the compound. The fragmentation pattern gives clues about the structure of the molecule.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic confirmation of the this compound structure.

G cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Provides structural framework IR FT-IR Spectroscopy Purification->IR Identifies functional groups MS Mass Spectrometry Purification->MS Determines molecular weight and formula Data_Interpretation Data Interpretation NMR->Data_Interpretation IR->Data_Interpretation MS->Data_Interpretation Structure_Confirmation Structure Confirmation Data_Interpretation->Structure_Confirmation

Caption: Workflow for Spectroscopic Structure Confirmation.

This guide provides a foundational framework for the spectroscopic confirmation of this compound. Researchers should adapt these methodologies to their specific laboratory settings and consult relevant literature for further detailed information on the analysis of thiadiazole derivatives.

A Comparative Guide to the Biological Activity of (1,2,3-Thiadiazol-5-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental results for derivatives of (1,2,3-Thiadiazol-5-yl)methanol, focusing on their potential as anticancer and antifungal agents. While direct experimental data for the parent compound, this compound, is limited in the current scientific literature, numerous studies have explored the biological activities of its derivatives. This guide synthesizes available data to offer insights into their structure-activity relationships and therapeutic potential.

Introduction to 1,2,3-Thiadiazole Derivatives

The 1,2,3-thiadiazole ring is a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, antifungal, antiviral, and antibacterial properties.[1][2][3] The mesoionic character of the thiadiazole ring allows these compounds to cross cellular membranes and interact with various biological targets.[4][5] This guide focuses on the statistical validation of experimental results for derivatives of this compound, providing a comparative overview of their efficacy.

Anticancer Activity of 1,2,3-Thiadiazole Derivatives

Numerous derivatives of 1,2,3-thiadiazole have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. A notable example is Thidiazuron (TDZ), a urea derivative, which has demonstrated significant anticancer activity.

Table 1: Comparative Anticancer Activity of 1,2,3-Thiadiazole Derivatives

Compound/DerivativeCancer Cell LineAssayActivity Metric (IC50/GI50)Reference
Thidiazuron (TDZ)HeLa (Cervical Cancer)SRB Assay~100 times more toxic to cancer cells than normal cells[6]
Thidiazuron (TDZ)MDA-MB-231 (Breast Cancer)MTT AssayIC50: ~50 µM (24h)[7]
Thidiazuron (TDZ)A549 (Lung Cancer), HepG2 (Liver Cancer)MTT AssayIC50: > 100 µM (24h)[7]
Pyrazole oxime derivative (8e)HCT-116 (Colon Cancer)Not SpecifiedIC50: 7.19 µM[4]
Pyrazole oxime derivative (8l)HCT-116 (Colon Cancer)Not SpecifiedIC50: 6.56 µM[4]
Dehydroepiandrosterone derivative (25)T47D (Breast Cancer)Not SpecifiedIC50: 0.058 µM[1][4]
1,2,3-thiadiazole derivative (112)MCF-7 (Breast Cancer)Not SpecifiedIC50: 8.1 µg/mL[1]

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition. Lower values indicate higher potency.

Key Findings:

  • Thidiazuron (TDZ) exhibits selective cytotoxicity towards cancer cells, particularly HeLa cells.[6]

  • The anticancer activity of 1,2,3-thiadiazole derivatives is highly dependent on the specific substitutions on the thiadiazole ring and the cell line being tested.[4]

  • Derivatives with pyrazole oxime and dehydroepiandrosterone moieties have shown potent anticancer activity, with some compounds exhibiting IC50 values in the nanomolar to low micromolar range.[1][4]

Antifungal Activity of 1,2,3-Thiadiazole Derivatives

Derivatives of 1,2,3-thiadiazole have also been investigated for their antifungal properties. The minimum inhibitory concentration (MIC) is a common metric used to evaluate antifungal activity.

Table 2: Comparative Antifungal Activity of 1,2,3-Thiadiazole Derivatives

Compound/DerivativeFungal StrainActivity Metric (MIC)Reference
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid derivative (15)Staphylococcus spp.1.95 µg/mL[3]
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid derivative (15)Enterococcus faecalis15.62 µg/mL[3]
N-acyl-N-arylalaninate derivative (1d)Alternaria brassicicola92% effective at 200 µg/mL (in vivo)[8]

MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.

Key Findings:

  • Certain derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have demonstrated strong antibacterial activity, particularly against Gram-positive bacteria.[3]

  • N-acyl-N-arylalaninate derivatives have shown promising in vivo antifungal efficacy.[8]

Experimental Protocols

A detailed methodology for a key experiment cited in the evaluation of these compounds is provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active metabolism convert MTT into a purple-colored formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (typically 570 nm).

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • This compound derivative stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the compound concentration.

Signaling Pathways and Experimental Workflows

PI3K/Akt Signaling Pathway

Several studies suggest that thiadiazole derivatives may exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.[2] Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Thiadiazole Thiadiazole Derivatives Thiadiazole->Akt Inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis Inhibits Bad->Apoptosis Cytotoxicity_Workflow start Start: Synthesize Thiadiazole Derivative cell_culture Culture Cancer Cell Lines start->cell_culture treatment Treat Cells with Derivative (Varying Conc.) cell_culture->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Analyze Data & Calculate IC50 viability_assay->data_analysis mechanism_study Further Mechanistic Studies (e.g., Apoptosis Assay, Western Blot) data_analysis->mechanism_study If potent conclusion Conclusion on Cytotoxic Potential data_analysis->conclusion mechanism_study->conclusion

References

Safety Operating Guide

Essential Safety and Operational Protocols for Handling (1,2,3-Thiadiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling and disposal of (1,2,3-Thiadiazol-5-yl)methanol in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on best practices for handling structurally similar thiadiazole and methanol derivatives. A conservative approach to personal protective equipment (PPE) and handling procedures is advised to ensure personnel safety.

Personal Protective Equipment (PPE) Summary

Proper selection and use of PPE are paramount to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications and Rationale
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield should be worn when there is a risk of splashing.Provides a barrier against accidental splashes and airborne particles.
Skin Protection Nitrile rubber gloves. Protective clothing, such as a lab coat.Nitrile gloves offer good chemical resistance. A lab coat protects the skin from contamination.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate or if irritation is experienced, a NIOSH/MSHA-approved respirator should be used.Minimizes the inhalation of any potential vapors or dust.

Operational and Disposal Plans

Adherence to standardized operational and disposal procedures is critical for maintaining a safe laboratory environment.

Handling and Storage:

  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, with a chemical fume hood being the preferred engineering control. Eyewash stations and safety showers must be readily accessible.

  • Safe Handling Practices: Avoid contact with skin and eyes.[1] Do not breathe dust or vapors. Wash hands thoroughly after handling.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] Keep away from heat and sources of ignition.

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Spill and Disposal Plan:

  • Spill Containment: In the event of a spill, ensure the area is well-ventilated. Wear appropriate PPE. For solid spills, prevent dust formation. For liquid spills, use an inert absorbent material.

  • Cleanup: Carefully collect the spilled material and place it in a suitable, labeled container for disposal.

  • Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[3]

Experimental Workflow and Safety Diagram

The following diagrams illustrate the recommended workflow for handling this compound, emphasizing safety at each step.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS/Safety Info Review SDS/Safety Info Don PPE Don PPE Review SDS/Safety Info->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Proceed to Handling Weigh/Measure Compound Weigh/Measure Compound Work in Fume Hood->Weigh/Measure Compound Perform Experiment Perform Experiment Weigh/Measure Compound->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Experiment Complete Spill Event Spill Event Perform Experiment->Spill Event Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste Doff PPE & Wash Hands Doff PPE & Wash Hands Dispose Waste->Doff PPE & Wash Hands Final Step Follow Spill Protocol Follow Spill Protocol Spill Event->Follow Spill Protocol Follow Spill Protocol->Decontaminate Work Area

Caption: Workflow for handling this compound.

ppe Personal Protective Equipment (PPE) Eye/Face Protection Skin Protection Respiratory Protection handling Safe Handling Procedures Work in Fume Hood Avoid Contact Wash Hands Thoroughly ppe->handling storage Storage Requirements Cool, Dry, Well-Ventilated Tightly Closed Container Away from Ignition Sources handling->storage disposal Waste Disposal Label Waste Container Segregate Chemical Waste Follow Institutional Protocols handling->disposal

Caption: Key safety relationships for laboratory operations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,2,3-Thiadiazol-5-yl)methanol
Reactant of Route 2
(1,2,3-Thiadiazol-5-yl)methanol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。